Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZPRFQKDGVCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629569 | |
| Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-76-9 | |
| Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate molecular weight
An In-depth Technical Guide to Tert-butyl (piperidin-3-ylmethyl)carbamate: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of Tert-butyl (piperidin-3-ylmethyl)carbamate, a pivotal chiral building block in modern drug discovery and development. The document elucidates the compound's fundamental physicochemical properties, including its molecular weight, and offers a detailed, field-proven protocol for its synthesis and purification. Furthermore, it delves into the strategic importance of this molecule, highlighting its role as a versatile intermediate in the synthesis of complex, biologically active compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their work.
Introduction to Tert-butyl (piperidin-3-ylmethyl)carbamate
Tert-butyl (piperidin-3-ylmethyl)carbamate is a bifunctional organic molecule featuring a piperidine heterocycle and a carbamate-protected primary amine. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in neuroactive compounds, while the tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine, making it an ideal intermediate for multi-step organic synthesis.[1]
Nomenclature and Structural Elucidation
The topic name, "Tert-butyl methyl(piperidin-3-ylmethyl)carbamate," can be ambiguous. The most common and widely utilized compound in synthesis is Tert-butyl (piperidin-3-ylmethyl)carbamate , which exists as a racemate or as individual (S) and (R) enantiomers. Its molecular formula is C11H22N2O2.[2][3][4] Another distinct, though less common, compound is Tert-butyl N-methyl-(piperidin-3-yl)carbamate, where a methyl group is attached to the carbamate nitrogen.[5] This guide will focus on the former, non-N-methylated structure, which is a more prevalent building block in pharmaceutical research.
Physicochemical Properties
The key quantitative attributes of Tert-butyl (piperidin-3-ylmethyl)carbamate are summarized below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C11H22N2O2 | [2][3][4] |
| Molecular Weight | 214.30 g/mol | [2][3][4] |
| Exact Mass | 214.16812 g/mol | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Boiling Point | 321.8 ± 15.0 °C at 760 mmHg | [2] |
| Flash Point | 148.4 ± 20.4 °C | [2] |
| LogP | 1.55 | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
Significance in Medicinal Chemistry
The carbamate group is a cornerstone in drug design, often serving as a chemically and proteolytically stable surrogate for a peptide bond.[7] Its inclusion can enhance a molecule's ability to permeate cell membranes.[7] The Boc-protected amine in Tert-butyl (piperidin-3-ylmethyl)carbamate allows for selective functionalization of the piperidine's secondary amine without affecting the protected primary amine. This strategic protection is fundamental in constructing complex molecules where sequential reactions are required. This building block is particularly valuable in synthesizing chiral amines and is a precursor for compounds targeting neurological disorders.[1]
Synthesis and Purification
The synthesis of enantiomerically pure forms of this compound is crucial for developing stereospecific drugs. The following section details a validated chemo-synthetic method for producing (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.
Strategic Overview
The described protocol utilizes a racemic starting material, 3-Boc-aminomethylpiperidine, and achieves enantiomeric purity through classical resolution. This is accomplished by forming diastereomeric salts with a chiral resolving agent, (-)-O,O'-di-β-tosyl-L-tartaric acid. The desired diastereomer is selectively crystallized and then neutralized to yield the final, enantiopure product. This method is robust and scalable, making it suitable for laboratory and pilot-plant production.
Detailed Experimental Protocol: Synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate[8]
Step 1: Diastereomeric Salt Formation
-
Combine N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (10 g, 47 mmol, 1.0 equiv) and (-)-O,O'-di-β-tosyl-L-tartaric acid (15.52 g, 47 mmol, 1.0 equiv) in a reaction vessel.
-
Add dry methanol (100 ml) to the mixture.
-
Slowly heat the mixture to reflux until a homogeneous solution is formed.
-
Cool the reaction mixture to room temperature and stir for 5-6 hours to allow for crystallization of the diastereomeric salt.
Step 2: Isolation of the Chiral Salt
-
Filter the resulting white solid from the solution.
-
Wash the collected solid with a minimal amount of anhydrous methanol.
-
Self-Validation Checkpoint: The crude product can be further purified by recrystallization from methanol to enhance diastereomeric purity.
Step 3: Liberation of the Free Base
-
Suspend the purified salt in distilled water (25 ml) and cool the mixture to 0°C in an ice bath.
-
Add a 10% sodium carbonate solution (approx. 100 ml) in portions until the reaction mixture is basic (confirm with pH paper).
-
Continue stirring for an additional 10 minutes at 0°C.
Step 4: Extraction and Final Purification
-
Transfer the basic aqueous mixture to a separatory funnel and extract with ethyl acetate (5 x 50 ml).
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, (S)-tert-butyl (piperidin-3-ylmethyl)carbamate, as a white solid. A typical yield is approximately 3.28 g (65%).[8]
Workflow Visualization
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Synthesis and purification workflow for the chiral resolution.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. This validation is a critical component of ensuring experimental reproducibility and trustworthiness.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Mass Spectrometry (MS) :
-
FAB MS (m/z): 215 (M+1).[8] This confirms the molecular weight of the protonated molecule.
-
-
Infrared (IR) Spectroscopy :
-
IR (pure): 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172 cm⁻¹.[8] The peaks at ~3360 cm⁻¹ (N-H stretch) and ~1703 cm⁻¹ (C=O stretch) are characteristic of the carbamate group.
-
-
Optical Rotation :
-
[α]D: +11.03 (c=0.10, methanol).[8] This value confirms the enantiomeric identity and purity of the (S)-isomer.
-
Core Applications in Drug Development
Tert-butyl (piperidin-3-ylmethyl)carbamate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the precise arrangement of its functional groups.
Role as a Versatile Chiral Building Block
The compound provides a chiral piperidine core that can be elaborated upon. After coupling reactions at the secondary piperidine nitrogen, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine, which can then be functionalized in a subsequent step. This sequential reactivity is essential for building complex molecular architectures.
Precursor to Key Pharmaceutical Scaffolds
Research has shown that related structures, such as tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, are pivotal intermediates in the synthesis of innovative therapeutics.[9] These include:
-
Orexin Receptor Antagonists : These are a class of drugs used to treat insomnia.
-
IRAK4 Inhibitors : Interleukin-1 receptor-associated kinase 4 (IRAK4) is a target for autoimmune diseases and certain cancers.
The use of this carbamate intermediate demonstrates its direct relevance to the development of treatments for significant human diseases.[9]
Safety and Handling
As with all laboratory chemicals, proper safety precautions are required.
-
Hazards : May cause skin irritation and serious eye damage. May cause respiratory irritation.[3]
-
Storage : The compound should be stored in a dark place under an inert atmosphere, at temperatures between 2-8°C to ensure long-term stability.[6]
Conclusion
Tert-butyl (piperidin-3-ylmethyl)carbamate, with a molecular weight of 214.30 g/mol , is a fundamentally important molecule in the toolbox of the medicinal chemist. Its well-defined structure, coupled with the strategic utility of the Boc protecting group and the privileged piperidine scaffold, makes it an indispensable starting material. The robust methods for its chiral synthesis and the clear analytical data for its characterization provide a trustworthy foundation for its use in the complex, multi-step syntheses required to discover and develop next-generation pharmaceuticals.
References
- (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)
- Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM. [Link]
- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848.
- (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847.
- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- T. Ghosh, A. et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. CAS#:1016167-99-9 | (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE | Chemsrc [chemsrc.com]
- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 172478-01-2|tert-Butyl methyl(piperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 6. tert-Butyl (3-methylpiperidin-3-yl)carbamate | 169750-96-3 [sigmaaldrich.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Structure Elucidation of Tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate
Abstract: This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple recitation of procedures, this document details the strategic application and interpretation of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. It emphasizes the causality behind experimental choices and the integration of multi-technique data to achieve unambiguous structural confirmation, a cornerstone of regulatory compliance and successful drug development. This guide is intended for researchers, analytical scientists, and process chemists who require a robust framework for characterizing complex synthetic intermediates.
Introduction: The Imperative for Rigorous Characterization
In the landscape of pharmaceutical synthesis, piperidine derivatives are ubiquitous scaffolds due to their favorable physicochemical properties and biological relevance. Tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate (Molecular Formula: C₁₂H₂₄N₂O₂, Molecular Weight: 228.33 g/mol ) serves as a crucial intermediate, where the tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the secondary amine, facilitating multi-step synthetic campaigns.[1][2]
The presence of the N-methyl group distinguishes this molecule from its more common secondary carbamate analogue, introducing subtle but critical differences in its chemical behavior and spectroscopic signature. An error in identification—mistaking it for its demethylated counterpart, for instance—can derail a synthetic route, compromise biological data, and lead to significant resource expenditure. Therefore, its unambiguous structural elucidation is not merely an academic exercise but a critical quality control checkpoint.
This guide presents an integrated analytical workflow designed to provide irrefutable proof of structure, leveraging the orthogonal strengths of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance.
Mass Spectrometry (MS): Establishing Molecular Identity
Mass spectrometry is the foundational analysis, providing the molecular weight and elemental composition, which are the primary pillars of a compound's identity. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the ionization technique of choice, as it is a soft method that typically preserves the molecular ion.
Causality in Method Selection
We select ESI in positive ion mode ([M+H]⁺) because the molecule contains two basic nitrogen atoms (the piperidine ring nitrogen and the carbamate nitrogen), which are readily protonated in the ESI source. This ensures high ionization efficiency and a strong molecular ion signal. High-Resolution Mass Spectrometry (HRMS) is employed to distinguish the target compound from potential impurities or isomers by providing a mass measurement with sub-ppm accuracy, allowing for the confident determination of the elemental formula.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
System: UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). While carbamate-specific columns exist, a standard C18 provides excellent performance for this application.[3]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (ESI+):
-
Ion Source: ESI, Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Acquisition Mode: Full Scan (for MS) and Tandem MS (MS/MS) for fragmentation analysis.
-
Interpretation of Mass Spectra
The primary goal is to observe the protonated molecular ion and confirm its elemental composition. Tandem MS (MS/MS) is then used to induce fragmentation, providing structural clues that act as a fingerprint for the molecule.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (C₁₂H₂₅N₂O₂⁺) | Observed Mass (Example) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | 229.1911 | 229.1913 | Parent Ion |
| [M+H - 56]⁺ | 173.1285 | 173.1286 | Loss of isobutylene (C₄H₈) via McLafferty rearrangement, a hallmark of the t-Boc group.[4][5] |
| [M+H - 100]⁺ | 129.1073 | 129.1074 | Loss of the entire Boc group (C₅H₈O₂) to yield the protonated methyl(piperidin-3-ylmethyl)amine fragment. |
Caption: Proposed ESI-MS/MS fragmentation of the target compound.
Infrared (IR) Spectroscopy: Functional Group Confirmation
While MS provides the formula, IR spectroscopy confirms the presence of key functional groups. For this molecule, the most crucial task is to identify the carbamate carbonyl group and, critically, to confirm the absence of an N-H bond, which differentiates it from its secondary carbamate analogue. Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.
Experimental Protocol: ATR-FTIR
-
Instrument Setup: Perform a background scan on the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-500 cm⁻¹.
Interpretation of the IR Spectrum
The spectrum should be analyzed for characteristic absorption bands. The absence of a sharp N-H stretch around 3300-3400 cm⁻¹ is a key diagnostic feature.[6]
Table 2: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
|---|---|---|---|
| 2975-2850 | Strong | C-H Stretching | Aliphatic C-H bonds in the piperidine ring and tert-butyl group. |
| ~1695 | Very Strong | C=O Stretching | Tertiary carbamate carbonyl group. This is the most diagnostic peak.[7][8] |
| 1470-1450 | Medium | C-H Bending | Methylene and methyl scissoring vibrations. |
| 1250-1160 | Strong | C-N Stretching & C-O Stretching | Coupled vibrations characteristic of the carbamate group. |
| N/A (~3350) | Absent | N-H Stretching | Confirms the carbamate nitrogen is tertiary (N-methylated), not secondary. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the ultimate, unambiguous proof of structure by mapping the complete carbon-hydrogen framework and establishing atom connectivity. A combination of ¹H, ¹³C, and 2D NMR experiments is required for full assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment (e.g., PENDANT or APT to distinguish CH/CH₃ from CH₂/C).
-
2D-COSY (Correlation Spectroscopy): To establish proton-proton (³JHH) coupling networks.
-
2D-HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly with their attached carbons.
-
Interpretation of ¹H NMR Spectrum
The proton NMR provides information on the chemical environment, number (via integration), and neighboring protons (via multiplicity) for every unique proton in the molecule.
Interpretation of ¹³C NMR Spectrum
The carbon NMR reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (aliphatic, carbonyl, etc.).
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
| Position | δ ¹H (ppm), Multiplicity, Integration | δ ¹³C (ppm) | Rationale & 2D Correlations |
|---|---|---|---|
| Boc: -C(CH₃)₃ | ~1.45, s, 9H | ~80.0 (Quaternary C) | The characteristic large singlet of the tert-butyl group. The quaternary carbon is deshielded by the adjacent oxygen. |
| Boc: -(CH₃)₃ | ~1.45, s, 9H | ~28.4 (Methyl C's) | HSQC will correlate the 9H singlet to this carbon signal. |
| N-CH₃ | ~2.85, s, 3H | ~34.5 | A sharp singlet for the N-methyl group. Its chemical shift confirms its attachment to the electron-withdrawing carbamate group. |
| -CH₂-N(Boc) | ~3.1-3.3, m, 2H | ~50.0 | Methylene protons adjacent to the carbamate nitrogen. Will show COSY correlation to the piperidine H3 proton. |
| Piperidine: H2, H6 | ~2.9 (eq), ~2.5 (ax), m, 4H | ~54.0 (C6), ~46.5 (C2) | Complex multiplets due to chair conformation and coupling to adjacent protons.[9][10] |
| Piperidine: H3 | ~1.7, m, 1H | ~36.0 | Chiral center proton, coupled to H2, H4, and the -CH₂- group. |
| Piperidine: H4, H5 | ~1.2-1.8, m, 4H | ~29.0 (C5), ~25.0 (C4) | Overlapping multiplets of the remaining piperidine ring protons. |
| Boc: C=O | N/A | ~156.0 | Deshielded carbonyl carbon, characteristic of a carbamate.[6] |
Note: Exact chemical shifts can vary based on solvent and concentration. The values provided are expert predictions based on analogous structures.
Integrated Analysis and Workflow
No single technique is sufficient. The power of this approach lies in the integration of orthogonal data streams to build an unassailable case for the structure.
Caption: A logical workflow for definitive structure elucidation.
-
MS confirms the molecular formula is C₁₂H₂₄N₂O₂.
-
IR confirms the presence of a tertiary carbamate (strong C=O at ~1695 cm⁻¹) and the absence of an N-H bond .
-
NMR provides the complete connectivity map :
-
¹H NMR shows the correct number of protons and key functional groups (tert-butyl, N-methyl).
-
¹³C NMR shows the correct count of 12 carbons, including the carbamate carbonyl.
-
2D NMR connects all the pieces, confirming which protons are adjacent to each other and which protons are attached to which carbons, leaving no room for isomeric ambiguity.
-
Conclusion
The structural elucidation of tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate is a clear demonstration of the necessity of a multi-technique, evidence-based analytical strategy. By systematically acquiring and interpreting data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, a scientist can confidently confirm the identity, purity, and precise atomic connectivity of the molecule. This rigorous approach underpins the scientific integrity of the synthetic process and is a non-negotiable standard in the development of novel therapeutics.
References
- Gao, W. et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]
- Sastry, M. S. et al. (1995). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 49(3), 362-366. [Link]
- Morales-Vargas, A. T. et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 12(15), 2943. [Link]
- Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]
- Benson, W. R., & Damico, J. N. (1968). Mass Spectra of Some Carbamate Pesticides.
- Chemsrc. (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)
- He, H. et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.
- Restek Corporation. Effective Analysis Carbamate Pesticides.
- PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.
- ResearchGate.
- PubChem. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate.
- ResearchGate.
- Wang, Y. et al. (2023). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect. [Link]
- UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]
- Conway, W. D. et al. (2016). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels, 30(10), 8491-8499. [Link]
- Royal Society of Chemistry.
- Wolf, C. et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]
- Wikipedia. Piperidine. [Link]
- Eliel, E. L. et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(2), 322-329. [Link]
- PubChem. tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate.
- Royal Society of Chemistry.
- Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
- Boateng, E. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. [Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 4. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to tert-Butyl methyl(piperidin-3-ylmethyl)carbamate
Abstract
This technical guide provides an in-depth analysis of tert-butyl methyl(piperidin-3-ylmethyl)carbamate, a key heterocyclic building block in modern medicinal chemistry. We will cover its precise chemical identification, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic application in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Nomenclature and Structural Identification
The nomenclature of chemical compounds must be precise for unambiguous identification. The topic of this guide is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers, designated (R) and (S). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound clarifies this stereochemistry.
The formal IUPAC name depends on the specific enantiomer:
-
tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate for the (S)-enantiomer.[1]
-
tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate for the (R)-enantiomer.[2]
For simplicity within this guide, we will refer to the molecule generically, but it is critical in practice to specify the desired stereoisomer, as biological activity is often enantiomer-specific. The compound is also commonly available as its hydrochloride salt.[3]
Key Identifiers:
-
CAS Number:
Physicochemical Properties
Understanding the physical and chemical properties of a synthetic building block is paramount for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 214.31 g/mol | [5] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][4] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [4] |
| Purity (Typical) | >95% |
Synthesis Protocol and Mechanistic Rationale
The synthesis of chiral piperidine derivatives like tert-butyl (piperidin-3-ylmethyl)carbamate requires a robust and stereocontrolled process. A common and effective method involves the protection of a primary amine on a piperidine precursor with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate
This protocol outlines the synthesis starting from 3-aminomethylpiperidine, employing a chiral resolving agent to isolate the desired (S)-enantiomer.
Step 1: Diastereomeric Salt Formation (Chiral Resolution)
-
Procedure: In a suitable flask, combine racemic 3-(Boc-aminomethyl)piperidine (1.0 equiv) with (-)-O,O'-di-p-toluoyl-L-tartaric acid (1.0 equiv) in dry methanol. Heat the mixture to reflux to achieve a clear, homogeneous solution.[4]
-
Rationale: This step is the core of the chiral resolution. The chiral tartaric acid derivative reacts with the racemic piperidine base to form two diastereomeric salts. These salts have different physical properties, most importantly, different solubilities. By carefully cooling the solution, the less soluble diastereomer will selectively crystallize, allowing for its separation from the more soluble one.
Step 2: Crystallization and Isolation
-
Procedure: Allow the reaction mixture to cool slowly to room temperature and stir for 5-6 hours.[4] The desired diastereomeric salt will precipitate. Collect the solid product by vacuum filtration and wash with cold methanol to remove soluble impurities.
-
Rationale: Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity. The stirring ensures thermal equilibrium and maximizes the yield of the crystallized salt.
Step 3: Liberation of the Free Base
-
Procedure: Suspend the isolated salt in distilled water and cool the mixture to 0°C. Add a 10% aqueous sodium carbonate solution dropwise until the mixture is basic (pH > 9).[4]
-
Rationale: The addition of a base, such as sodium carbonate, deprotonates the piperidinium nitrogen of the salt. This breaks the ionic bond with the tartaric acid, "liberating" the free amine (the desired product) and forming the water-soluble sodium salt of the tartaric acid. Cooling the mixture minimizes potential side reactions and controls the exotherm of the acid-base neutralization.
Step 4: Extraction and Purification
-
Procedure: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.[4] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Rationale: Ethyl acetate is a common extraction solvent that is immiscible with water and effectively dissolves the organic product. Multiple extractions ensure a complete transfer of the product from the aqueous to the organic phase. Drying with sodium sulfate removes residual water, which could interfere with subsequent reactions or product stability. Evaporation under reduced pressure removes the volatile solvent without requiring excessive heat that could decompose the product.
Synthesis Workflow Diagram
Caption: Workflow for the chiral resolution and synthesis of the target compound.
Application in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] Its derivatives are integral to pharmaceuticals across various classes, including anticancer, analgesic, antipsychotic, and anti-Alzheimer agents.[8][9][10]
This compound serves as a valuable chiral building block for several reasons:
-
Structural Rigidity and Vectorial Control: The piperidine ring provides a conformationally restricted, three-dimensional structure. The aminomethyl side chain at the 3-position allows for the controlled, directional extension of molecular complexity, which is critical for optimizing interactions with biological targets like enzyme active sites or protein receptors.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. This feature provides a strategic advantage in multi-step synthesis. The Boc group masks the nucleophilicity of the primary amine, preventing it from undergoing unwanted side reactions. It can be selectively removed later in the synthetic sequence under mild acidic conditions without affecting other functional groups, enabling precise chemical modifications at other sites of the molecule.
-
Modulation of Physicochemical Properties: The piperidine nitrogen is basic and is typically protonated at physiological pH. This positive charge can be crucial for forming salt-bridge interactions with target proteins or for improving the aqueous solubility and pharmacokinetic profile of a drug candidate.
This building block is frequently used in the synthesis of inhibitors for various enzymes and ligands for G-protein coupled receptors (GPCRs), where the specific orientation of the aminomethyl side chain is key to achieving high potency and selectivity.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Conclusion
This compound is a high-value synthetic intermediate whose utility is firmly established in the field of drug discovery. Its defined stereochemistry, coupled with the strategic utility of the Boc protecting group, allows for the precise and controlled elaboration of complex molecular architectures. A thorough understanding of its properties and synthesis is essential for any research scientist aiming to incorporate this versatile piperidine scaffold into novel therapeutic agents.
References
- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848.
- (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847.
- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2.
- tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Pharmacological Applications of Piperidine Deriv
- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. (2024). [Link]
Sources
- 1. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 5. tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 [sigmaaldrich.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate properties
An In-Depth Technical Guide to (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate: Properties, Synthesis, and Applications
Introduction
(R)-tert-butyl (piperidin-3-ylmethyl)carbamate is a chiral heterocyclic building block of significant interest in the pharmaceutical industry. Its structure, featuring a piperidine ring with a protected aminomethyl side chain at the C3 stereocenter, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, while the chiral center is crucial for achieving target specificity and desired pharmacological activity.
This guide provides a comprehensive technical overview of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, analytical characterization, synthesis strategies, and key applications, with a particular focus on its role in the development of targeted therapies. The presence of the tert-butoxycarbonyl (Boc) protecting group is a key feature, offering stability during synthetic transformations while allowing for straightforward deprotection under acidic conditions, a common and reliable strategy in multi-step organic synthesis.[1][2]
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of a synthetic intermediate are foundational to its effective use in research and development. (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is typically handled as a free base or as a more crystalline and stable hydrochloride salt.
| Property | (R)-tert-butyl (piperidin-3-ylmethyl)carbamate (Free Base) | (R)-tert-butyl (piperidin-3-ylmethyl)carbamate HCl (Salt) |
| Chemical Structure | C₁₁H₂₂N₂O₂ | C₁₁H₂₃ClN₂O₂ |
| Molecular Formula | C₁₁H₂₂N₂O₂[3][4] | C₁₁H₂₃ClN₂O₂[5] |
| Molecular Weight | 214.30 g/mol [3][4] | 250.76 g/mol [5] |
| CAS Number | 879275-33-9[3][4] | 1217778-64-7[5] |
| IUPAC Name | tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate[3] | tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride[5] |
| Common Synonyms | (R)-3-(Boc-aminomethyl)piperidine, N-[(3R)-3-Piperidinylmethyl]-carbamic acid 1,1-dimethylethyl ester[3] | R-3-N-Boc-aminomethyl piperidine-HCl[5] |
| Physical Form | Reported as a solid or semi-solid[6] | Typically a white to off-white solid |
| Storage Conditions | Store in a dark place, sealed in a dry, well-ventilated area, often at room temperature or under refrigeration (2-8 °C)[4][6] | Store in a tightly closed container in a dry, cool, and well-ventilated place[7] |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. While specific batch data will vary, the following provides a reference for the spectroscopic profile, based on data reported for the closely related (S)-enantiomer.[8]
| Technique | Expected Characteristics (Reference data for (S)-enantiomer)[8] |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.77 (brs, 1H, NH-Boc), 2.90-3.03 (m, 4H), 2.49-2.56 (m, 1H), 2.20-2.31 (m, 1H), 1.57-1.72 (m, 3H), 1.39 (s, 9H, -C(CH₃)₃), 1.01-1.21 (m, 2H). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~156.7, 79.7, 51.2, 47.5, 45.0, 38.4, 29.6, 29.0, 26.6. |
| IR (cm⁻¹) | ~3360 (N-H stretch), 2972 (C-H stretch), 1703 (C=O carbamate stretch), 1519, 1455, 1365, 1255, 1172. |
| Mass Spec (FAB MS) | m/z: 215 [M+H]⁺. |
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often with a chiral column to determine enantiomeric excess (ee), and Gas Chromatography (GC).
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is non-trivial, as control of the C3 stereocenter is paramount for its utility in asymmetric synthesis. Two primary strategies are employed: chiral resolution of a racemic mixture and direct asymmetric synthesis.
Conceptual Workflow: Chiral Synthesis Strategy
The following diagram illustrates a generalized approach to obtaining the desired (R)-enantiomer. The choice between resolution and asymmetric synthesis often depends on the availability of starting materials, cost, and scalability.
Caption: General strategies for obtaining the chiral target compound.
Experimental Protocol: Synthesis via Chiral Resolution (Conceptual)
This protocol is based on established methods for resolving similar chiral amines and provides a self-validating workflow.[8] The core principle is the formation of diastereomeric salts with a chiral acid, which have different solubilities, allowing for separation by crystallization.
Objective: To isolate (R)-tert-butyl (piperidin-3-ylmethyl)carbamate from a racemic mixture.
Materials:
-
Racemic tert-butyl (piperidin-3-ylmethyl)carbamate
-
Chiral resolving agent (e.g., (-)-O,O'-di-p-toluoyl-L-tartaric acid)
-
Methanol, Anhydrous
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
-
Distilled Water
-
Polarimeter for optical rotation measurement
-
Chiral HPLC for enantiomeric excess (ee) determination
Methodology:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic tert-butyl (piperidin-3-ylmethyl)carbamate in dry methanol.
-
Add 1.0 equivalent of the chiral resolving agent (e.g., (-)-O,O'-di-p-toluoyl-L-tartaric acid).
-
Gently heat the mixture to reflux until a clear, homogeneous solution is formed. Causality: Heating ensures complete dissolution for effective salt formation.
-
-
Diastereomer Crystallization:
-
Allow the solution to cool slowly to room temperature and stir for 5-6 hours. The salt of one diastereomer should preferentially crystallize. Causality: Slow cooling promotes the formation of larger, purer crystals, enhancing separation efficiency.
-
Filter the resulting white solid and wash with a minimal amount of cold, anhydrous methanol.
-
-
Recrystallization (Purity Validation):
-
The crude diastereomeric salt can be recrystallized from fresh methanol to improve purity. The optical rotation of the mother liquor and the crystals should be monitored at each step to track the resolution progress.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in distilled water and cool to 0°C.
-
Add 10% aqueous sodium carbonate solution dropwise until the mixture is basic (pH > 9). Causality: The base deprotonates the amine, breaking the salt and liberating the free base, which is less water-soluble.
-
Stir for 15 minutes to ensure complete liberation.
-
-
Extraction and Isolation:
-
Extract the aqueous mixture with ethyl acetate (e.g., 5 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target (R)-enantiomer.
-
-
Final Validation:
-
Confirm identity using NMR and MS.
-
Measure the specific rotation using a polarimeter.
-
Determine the enantiomeric excess (ee) using chiral HPLC to validate the success of the resolution.
-
Key Applications in Drug Discovery and Development
The primary value of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate lies in its utility as a precursor for high-value pharmaceutical targets. Its pre-installed chirality and protected amine functionality make it an efficient starting point for complex syntheses.
Case Study: Synthesis of Niraparib
Niraparib is a potent, orally available poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer, particularly in patients with BRCA gene mutations.[9][10] The (S)-enantiomer of the piperidine ring is a key structural feature for its activity, however, the synthesis strategies often involve intermediates with the (R) configuration which are later inverted or used in specific coupling reactions. Patent literature describes multiple synthetic routes where a chiral 3-substituted piperidine is a critical starting material.[9][11][12][13]
The diagram below conceptualizes the integration of a chiral piperidine building block into the Niraparib scaffold.
Caption: Role of the chiral piperidine intermediate in Niraparib synthesis.
Other Therapeutic Areas
Beyond oncology, chiral piperidine scaffolds are integral to drugs targeting the central nervous system and metabolic disorders.
-
Orexin Receptor Antagonists: These are used to treat insomnia. The specific stereochemistry of the piperidine ring is often crucial for potent and selective receptor binding.[14]
-
IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a target for treating inflammatory and autoimmune diseases.[14]
-
DPP-4 Inhibitors: A related compound, (R)-3-(Boc-amino)piperidine, is a key intermediate for Alogliptin, a drug used to treat type 2 diabetes.[15] This highlights the broad utility of this structural class.
Safety, Handling, and Storage
Proper handling of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is essential due to its potential hazards. The following information is synthesized from available safety data.[3][7][16]
| Hazard Category | GHS Classification and Precautionary Statements[3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.Precaution: P280 - Wear protective gloves/protective clothing. P302+P352 - IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage | H318: Causes serious eye damage.Precaution: P280 - Wear eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation.Precaution: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][16]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16]
Conclusion
(R)-tert-butyl (piperidin-3-ylmethyl)carbamate is more than a simple chemical intermediate; it is an enabling tool for the efficient construction of stereochemically complex drug candidates. Its value is derived from the combination of the pharmaceutically relevant piperidine core, the synthetically versatile Boc-protected amine, and the critical (R)-stereocenter. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist leveraging this building block to accelerate the discovery and development of novel therapeutics.
References
- PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.
- PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.
- ResearchGate. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
- UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]
- Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
- Pharmaffiliates. (R)-3-(Boc-Amino)piperidine. [Link]
- Google Patents.
- Google Patents.
- European Patent Office.
- PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 879275-33-9|(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]
- 5. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 9. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 10. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 11. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 12. WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 13. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. fishersci.ie [fishersci.ie]
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate solubility data
An In-Depth Technical Guide to the Solubility Profile of tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate, a key heterocyclic building block in pharmaceutical synthesis. In the absence of extensive public data, this document establishes a robust predicted solubility profile based on first-principle analysis of its molecular structure. We delve into the physicochemical properties that govern its behavior in various solvent systems, offering a predictive framework for its solubility. Critically, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of its thermodynamic solubility via the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Strategies for solubility enhancement are also discussed, providing researchers, scientists, and drug development professionals with a foundational resource for handling, formulation, and preclinical development involving this compound.
Part 1: Physicochemical Characterization and Structural Analysis
Understanding the solubility of a compound begins with a thorough examination of its fundamental physicochemical properties. Tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate (CAS No: 169750-76-9) is a bifunctional molecule whose solubility is a product of the interplay between its lipophilic and hydrophilic components.
The molecule's structure incorporates a piperidine ring, which contains a basic secondary amine, a lipophilic tert-butoxycarbonyl (Boc) protecting group, and an N-methyl carbamate linker. The Boc group significantly increases the molecule's nonpolar character, while the piperidine nitrogen provides a site for protonation, rendering its aqueous solubility highly dependent on pH.
Table 1: Key Physicochemical Properties of tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate
| Property | Value | Source / Rationale |
| IUPAC Name | tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate | PubChem CID 23004744[1] |
| CAS Number | 169750-76-9 | MySkinRecipes[2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem CID 23004744[1] |
| Molecular Weight | 228.34 g/mol | MySkinRecipes[2] |
| Predicted XLogP3 | ~1.5 - 2.0 | Inferred from similar structures. The non-N-methylated analog has a computed XLogP3 of 1.2[3][4]. The addition of a methyl group increases lipophilicity. |
| Predicted pKa | ~10 - 11 | The basicity is primarily driven by the secondary amine in the piperidine ring, which is typical for such structures.[5] |
| Physical Form | Solid (Predicted) | Similar Boc-protected piperidine derivatives are solids at room temperature. |
Causality Behind Structural Influences on Solubility:
-
Piperidine Ring: The core heterocyclic structure is inherently nonpolar. However, the nitrogen atom is a hydrogen bond acceptor and, more importantly, a Brønsted-Lowry base.[6] In acidic aqueous media, this nitrogen will be protonated, forming a cationic species with significantly enhanced water solubility.[5]
-
tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar group is the primary contributor to the molecule's lipophilicity. It sterically shields the carbamate nitrogen and increases the compound's affinity for organic, nonpolar solvents. The Boc group is a common protecting group used in organic synthesis.[7]
-
N-methyl Carbamate Linker: The carbamate group possesses polar characteristics, including a carbonyl oxygen that can act as a hydrogen bond acceptor. This provides some affinity for polar solvents.
Caption: Key functional groups and their impact on solubility properties.
Part 2: Predicted Solubility Profile
Table 2: Predicted Solubility of tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous (pH 7) | Water, Phosphate-Buffered Saline (PBS) | Low to Very Low | The large, lipophilic Boc group dominates the structure, leading to poor affinity for water at neutral pH. |
| Aqueous (pH < 4) | 0.1 M HCl, Citrate Buffers | High | Protonation of the basic piperidine nitrogen forms a soluble salt, dramatically increasing aqueous solubility.[5][6] |
| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The molecule can act as a hydrogen bond acceptor, and its overall polarity is compatible with alcohols.[8] |
| Aprotic Polar | DMSO, Acetonitrile, THF, Acetone | High | Favorable dipole-dipole interactions are expected with these solvents. DMSO is a common choice for creating high-concentration stock solutions.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent miscibility is expected due to the compound's moderate polarity and the solvent's ability to engage in weak hydrogen bonding.[8] |
| Aromatic | Toluene, Benzene | Moderate to High | The aliphatic structure and overall size suggest good compatibility with nonpolar aromatic rings.[8] |
| Nonpolar | Hexane, Heptane | Low | The polarity of the carbamate and the free amine limit solubility in highly nonpolar aliphatic solvents.[8][9] |
Part 3: Experimental Protocol for Thermodynamic Solubility Determination
To move beyond prediction, empirical data is required. The gold standard for determining thermodynamic solubility is the Saturation Shake-Flask Method .[8] This protocol is a self-validating system; by ensuring an excess of solid compound remains after equilibration, one can be confident the resulting solution is truly saturated.
Materials and Equipment
-
tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate (solid)
-
Class A volumetric flasks and pipettes
-
Analytical balance (4 decimal places)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge (optional, for enhancing phase separation)
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Selected solvents (HPLC grade)
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid compound to several glass vials. A visual excess of solid should be clearly evident relative to the volume of solvent to be added. This ensures that saturation can be reached and maintained.
-
Solvent Addition: Accurately dispense a precise volume (e.g., 2.0 mL) of the desired test solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[5][8] A preliminary time-course experiment can be run to confirm the point at which the concentration in solution becomes static.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Centrifugation at the same temperature can be used to accelerate this process.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that would falsely elevate the measured concentration.[6]
-
Dilution: Accurately perform a serial dilution of the filtered saturate solution with the appropriate mobile phase or solvent to bring the concentration into the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV method to determine the precise concentration of the dissolved analyte. Carbamates are readily analyzed by reverse-phase HPLC.[10][11][12]
-
Typical HPLC Conditions:
-
Column: C18, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for good peak shape)
-
Detection: UV at an appropriate wavelength (e.g., ~210-220 nm)
-
-
-
Calculation: Calculate the solubility using the measured concentration from the HPLC analysis and the dilution factor. Report the result in standard units such as mg/mL or mmol/L.
Caption: Workflow for Determining Equilibrium Solubility via Shake-Flask Method.
Part 4: Strategies for Solubility Enhancement
For many pharmaceutical applications, particularly aqueous formulations, the native solubility of a compound like this may be insufficient. Several established strategies can be employed to overcome this challenge.
-
pH Adjustment / Salt Formation: This is the most effective strategy for ionizable compounds. Lowering the pH of an aqueous solution well below the pKa of the piperidine nitrogen will convert the molecule into its highly soluble hydrochloride or other salt form.[6]
-
Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to an aqueous solution can significantly increase the solubility of lipophilic compounds. However, the concentration of co-solvents must be carefully optimized to avoid toxicity in biological systems.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate nonpolar guest molecules, like the Boc-protected portion of this compound, forming an inclusion complex that has greatly improved aqueous solubility.[6][13]
Conclusion
Tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate exhibits a classic solubility profile for a modern synthetic building block: high solubility in a wide array of organic solvents and pH-dependent solubility in aqueous media. Its lipophilic nature, driven by the Boc group, renders it poorly soluble in neutral water, but its basic piperidine nitrogen allows for dramatic solubility enhancement in acidic conditions through salt formation. For any application in drug discovery or development, the predictive profile outlined in this guide should be confirmed using the rigorous, quantitative shake-flask protocol provided. This ensures the generation of reliable, accurate data essential for successful formulation, screening, and preclinical evaluation.
References
- BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1501847, (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1501848, (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.
- ChemicalBook. (2024). (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate.
- BenchChem. (n.d.). Technical Guide: Solubility Profile of trans-2-Piperidin-1-ylcyclopentanol.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Chemsrc. (2024). (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23004744, tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate.
- Solubility of Things. (n.d.). Piperidine.
- UCHEM. (2024). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.
- Ali, S., et al. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
- Sigma-Aldrich. (n.d.). tert-Butyl (3-methylpiperidin-3-yl)carbamate.
- U.S. Geological Survey. (1991). Methods of Analysis by the U.S.
- PerkinElmer, Inc. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.[12]
- U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
- MySkinRecipes. (n.d.). 3-N-BOC-3-N-METHYL-AMINOMETHYL PIPERIDINE.
Sources
- 1. tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate | C12H24N2O2 | CID 23004744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-N-BOC-3-N-METHYL-AMINOMETHYL PIPERIDINE [myskinrecipes.com]
- 3. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myuchem.com [myuchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. s4science.at [s4science.at]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate stability profile
An In-depth Technical Guide to the Stability Profile of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
Introduction
This compound is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical candidates.[1] Its structure combines a piperidine core, a common motif in FDA-approved drugs, with a tert-butyloxycarbonyl (Boc) protected amine, a cornerstone of synthetic strategy.[2][3] Understanding the chemical stability of this intermediate is not merely an academic exercise; it is paramount for developing robust synthetic routes, ensuring the integrity of starting materials, and preventing the formation of impurities that could compromise drug safety and efficacy.
This guide provides a comprehensive analysis of the stability profile of this compound. Moving beyond a simple data sheet, we will dissect the molecule's constituent functional groups to predict its behavior under various stress conditions. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to proactively manage the stability of this critical synthetic intermediate.
Structural Analysis and Intrinsic Stability
The stability of this compound is dictated by the interplay of its three primary structural features: the Boc-protecting group, the N-methyl carbamate linkage, and the piperidine ring.
-
tert-Butyloxycarbonyl (Boc) Group: This is the most labile part of the molecule. The Boc group is notoriously sensitive to acidic conditions, under which it is readily cleaved to release the free amine.[4][5] This cleavage proceeds via the formation of a stable tert-butyl cation. Conversely, it exhibits excellent stability in neutral and basic media and against most nucleophiles and reducing agents.[4][6]
-
Piperidine Ring: The tertiary amine within the piperidine ring is a potential site for oxidation.[7] Under atmospheric or chemically induced oxidative stress, it can form N-oxides or undergo more complex ring-opening reactions.[7][8] The overall conformational stability of the piperidine ring is high, but its reactivity is a key consideration.[9]
-
N-Methyl Carbamate Linkage: Carbamate esters are generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is typically much slower than the acid-mediated cleavage of the Boc group.[10][11]
Based on this analysis, the primary degradation pathways are predicted to be acid-catalyzed deprotection and oxidation of the piperidine nitrogen.
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation routes for this compound under forced stress conditions.
Caption: Predicted degradation pathways under various stress conditions.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[12] It involves subjecting the compound to conditions more severe than accelerated stability testing.[13]
The following workflow provides a systematic approach to assessing the stability of this compound.
Caption: General workflow for a forced degradation study.
Detailed Experimental Protocols
Objective: To induce and identify the primary degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a Reverse-Phase HPLC (RP-HPLC) with a C18 column and a gradient elution using mobile phases of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer).[14] Detection can be performed using UV and Mass Spectrometry (LC-MS) for peak identification.[15]
Protocol 1: Acidic Hydrolysis
-
Preparation: Add 1 mL of a 1 mg/mL stock solution of the compound to a vial. Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Place the vial in a water bath or oven at 60°C.
-
Sampling: At designated time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Quenching: Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Causality: The use of strong acid and heat is designed to accelerate the cleavage of the acid-labile Boc group, which is the predicted primary degradation pathway.[5]
Protocol 2: Basic Hydrolysis
-
Preparation: Add 1 mL of the 1 mg/mL stock solution to a vial. Add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubation: Place the vial in a water bath or oven at 60°C.
-
Sampling & Quenching: Follow the same procedure as in Protocol 1, neutralizing with 0.1 M HCl.
-
Causality: This tests the stability of the carbamate ester linkage to base-mediated hydrolysis. The Boc group is expected to be highly stable under these conditions.[4]
Protocol 3: Oxidative Degradation
-
Preparation: Add 1 mL of the 1 mg/mL stock solution to a vial. Add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Incubation: Keep the vial at room temperature, protected from light.
-
Sampling: Withdraw and dilute samples at designated time points for immediate analysis.
-
Causality: Hydrogen peroxide is used to simulate oxidative stress, which is expected to target the tertiary amine of the piperidine ring, potentially forming an N-oxide.[7]
Protocol 4: Thermal Degradation
-
Preparation: Place a sample of the solid compound in one vial and 1 mL of the stock solution in another.
-
Incubation: Place the vials in an oven at 80°C.
-
Sampling: For the solution, sample directly at time points. For the solid, dissolve a weighed amount in solvent before analysis.
-
Causality: High heat provides the energy to overcome activation barriers for various decomposition reactions, testing the overall thermal robustness of the molecule.[16][17]
Protocol 5: Photolytic Degradation
-
Preparation: Expose both solid and solution samples to a light source according to ICH Q1B guidelines (a calibrated light chamber providing exposure to both cool white fluorescent and near-ultraviolet lamps).
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Sampling: Analyze the samples after the specified exposure period.
-
Causality: This protocol assesses the molecule's susceptibility to degradation upon exposure to light, which can initiate radical-based reactions.[2][7]
Data Interpretation and Expected Outcomes
The results from the forced degradation studies should be summarized to provide a clear stability profile. The primary analytical output will be HPLC chromatograms, which show the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.
Table 1: Hypothetical Forced Degradation Results Summary
| Stress Condition | Time (hrs) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control | 24 | >99.5 | N/A | N/A |
| 0.1 M HCl, 60°C | 4 | <5 | 94 (Boc-deprotected) | N/A |
| 0.1 M NaOH, 60°C | 24 | >98 | <1 | <1 |
| 3% H₂O₂, RT | 24 | ~85 | 12 (N-Oxide) | ~2 (Other) |
| Thermal, 80°C | 24 | >95 | <2 | <2 |
| Photolytic (ICH Q1B) | - | >99 | <0.5 | <0.5 |
Note: Data are hypothetical and for illustrative purposes only.
Expected Profile:
-
Highly Unstable in Acid: Rapid and complete degradation is expected, with the primary product being the Boc-deprotected amine.
-
Stable in Base: The compound is predicted to show high stability under basic conditions.
-
Moderately Stable to Oxidation: Slow degradation is likely, with the formation of the piperidine N-oxide as a major degradant.
-
Thermally and Photolytically Stable: The molecule is expected to be robust under thermal and photolytic stress in the solid state and for short durations in solution.
Recommendations for Handling and Storage
Based on the predicted stability profile, the following practices are recommended:
-
Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize long-term oxidative degradation. The recommended storage temperature is 2-8°C.
-
Handling: Avoid contact with acidic materials. Use neutral or slightly basic conditions during aqueous workups. Solvents should be free of acidic impurities.
-
Synthetic Planning: When designing multi-step syntheses, subsequent reactions should be planned under neutral, basic, or non-acidic conditions to maintain the integrity of the Boc protecting group.[3] Deprotection should be the intended final step before further functionalization of the amine.
Conclusion
This compound possesses a well-defined stability profile dominated by the lability of its Boc-protecting group to acid. While generally stable to basic, thermal, and photolytic conditions, it exhibits a moderate susceptibility to oxidation at the piperidine nitrogen. By understanding these intrinsic properties and employing the forced degradation protocols outlined in this guide, researchers can proactively control for potential impurities, ensure the quality of their synthetic intermediates, and build more robust and reliable drug development pipelines.
References
- Delgado, B., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
- Reddit r/Chempros (2024). Boc and tBu ester pH stability during enamine hydrolysis. [Link]
- UCHEM (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]
- ResearchGate (2025). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection | Request PDF. [Link]
- Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]
- S, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. [Link]
- ResearchGate (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. [Link]
- S4Science (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]
- Der Pharma Chemica (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 6(6), 336-341. [Link]
- Tveit, H. B., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(34), 6825–6838. [Link]
- Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. [Link]
- ResearchGate (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]
- Tveit, H. B., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- ResearchGate (2001). Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]
- Organic Chemistry Portal (n.d.). Protective Groups. [Link]
- WuXi Biology (2020). Alcohol Speed up Boc Protection of Primary Amines. [Link]
- Journal of Science and Technology (2023). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. [Link]
- ResearchGate (1973). The thermal decompositions of carbamates. IV.
- PubChem (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)
- NIH (2018).
- Chemsrc (n.d.). (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)
- Molecules (2022).
- University of Massachusetts Amherst (n.d.). behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link]
- Beilstein Journal of Organic Chemistry (2018).
- Frontiers in Microbiology (2021).
- Organic Chemistry Portal (n.d.). Amino Protecting Groups Stability. [Link]
- PubChem (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)
- Fisher Scientific (n.d.). Amine Protection / Deprotection. [Link]
- Journal of the American Chemical Society (2024). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. [Link]
- Li, B., et al. (2005). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 70(13), 5337–5339. [Link]
- MDPI (2022).
- BioMed Central (2012). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. [Link]
- PubChemLite (n.d.). Tert-butyl (3-(hydroxymethyl)piperidin-3-yl)
Sources
- 1. myuchem.com [myuchem.com]
- 2. escholarship.org [escholarship.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.ucanr.edu [my.ucanr.edu]
- 11. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. storage.googleapis.com [storage.googleapis.com]
- 16. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate safety and handling
An In-Depth Technical Guide to the Safe Handling of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 172478-01-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure safe and effective laboratory operations. The protocols described herein are based on established chemical safety principles and data extrapolated from structurally similar compounds, establishing a self-validating system for risk mitigation.
Introduction and Scientific Context
This compound is a heterocyclic building block frequently employed in organic synthesis and medicinal chemistry.[1] Its structure, featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable intermediate in the construction of more complex molecules, particularly pharmaceutical candidates.[2] The Boc protecting group provides stability during multi-step syntheses and can be selectively removed under specific conditions, allowing for further functionalization of the piperidine nitrogen. Given its role as a reactive intermediate, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety.
Hazard Identification and Risk Assessment
The primary responsibility of any researcher is to conduct a thorough risk assessment before handling any chemical. While a complete toxicological profile for this compound is not exhaustively documented, GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications from suppliers and data from analogous piperidine compounds provide a strong basis for assessing its hazards.[3]
GHS Hazard Classification
Based on available data, this compound is classified as follows:
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram | Reference |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning | GHS07 | [3] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | GHS07 | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | GHS07 | [3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning | GHS07 | [3] |
Note: Data for structurally similar compounds also indicates a potential for severe skin burns and eye damage (H314) under certain conditions or for specific isomers.[4][5][6] A cautious approach is therefore warranted.
Causality of Hazards
-
Irritation: The piperidine moiety, being a secondary amine, can exhibit basic properties, contributing to skin and eye irritation. The overall molecular structure can interact with biological tissues, leading to an inflammatory response.
-
Respiratory Irritation (H335): As the compound is a liquid, vapors or aerosols can irritate the mucous membranes and upper respiratory tract if inhaled.[7]
-
Acute Oral Toxicity (H302): Ingestion can lead to harmful systemic effects. The specific mechanisms are not well-defined, but it underscores the importance of preventing ingestion through strict hygiene protocols.[8]
Risk Assessment Workflow
A systematic approach to risk assessment is crucial. The following workflow should be implemented before any experimental work begins.
Caption: General experimental workflow for handling liquid reagents.
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
-
General Advice: Move the victim out of the dangerous area. Immediately consult a physician and show them the Safety Data Sheet (SDS) for the compound. [7][9]* If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. [7][9]If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [10]* In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [8][9]If skin irritation occurs or persists, get medical advice. [7]* In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. [9]Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [7]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. [8][10]Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [10]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection if necessary. Avoid breathing vapors and ensure adequate ventilation. [11]* Environmental Precautions: Prevent the chemical from entering drains, soil, or waterways. [9][11]* Containment and Cleanup:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). [9][11]* Specific Hazards: As noted, thermal decomposition can produce toxic carbon and nitrogen oxides. [11]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [9][11]
Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.
-
Waste Disposal: Dispose of unused material and its container at an approved waste disposal plant in accordance with all federal, state, and local regulations. [7][9]Do not dispose of it down the drain.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound in their critical work, advancing the fields of science and medicine while maintaining the highest standards of laboratory safety.
References
- PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. National Center for Biotechnology Information.
- PubChem. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. National Center for Biotechnology Information.
- UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.
- Pharmaffiliates. (n.d.). Tert-butyl ((5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Google Patents. (n.d.). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Oakwood Chemical. (n.d.). 3-N-Boc-Aminomethyl piperidine.
- PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information.
Sources
- 1. myuchem.com [myuchem.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 [sigmaaldrich.com]
- 4. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
The Strategic Role of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate in Modern Drug Discovery: A Technical Guide to its Application in Orexin Receptor Antagonists and IRAK4 Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is a heterocyclic compound that, rather than possessing a direct mechanism of action on a biological target, serves as a high-value, versatile intermediate in synthetic medicinal chemistry. Its true significance lies in its role as a sophisticated building block for constructing complex, pharmacologically active agents. The piperidine core, a privileged scaffold in drug design, imparts favorable pharmacokinetic properties, while the strategically placed Boc-protected methylcarbamate side chain provides a reactive handle for molecular elaboration. This technical guide delineates the core utility of this intermediate, focusing on its application in the synthesis of two distinct and important classes of therapeutic agents: Orexin Receptor Antagonists for the treatment of sleep-wake disorders and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for inflammatory diseases. We will explore the mechanism of action of these final drug targets, the synthetic logic for employing this specific building block, and the experimental protocols to validate the activity of the resulting compounds.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The design and synthesis of novel therapeutics often rely on the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The piperidine ring is a quintessential example of such a scaffold.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its utility.
Key Attributes of the Piperidine Scaffold:
-
Conformational Flexibility: The saturated, chair-like conformation of the piperidine ring allows its substituents to be precisely oriented in three-dimensional space to optimize interactions with protein binding pockets.[1]
-
Physicochemical Properties: The nitrogen atom can be protonated at physiological pH, which can modulate solubility and provide a key hydrogen bond donor site. Overall, the scaffold imparts a favorable balance of hydrophilicity and lipophilicity, which is crucial for absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
-
Synthetic Tractability: The piperidine ring is synthetically accessible and can be functionalized at multiple positions, making it an adaptable template for drug design.[1][3]
In this compound, the piperidine core is further elaborated with two critical features: a methyl group and a Boc-protected aminomethyl group. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. It serves as a robust protecting group for the amine, rendering it inert to a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions.[5][6][7] This allows for selective chemical transformations on other parts of a molecule, a necessity in multi-step drug synthesis.
Application in the Synthesis of Orexin Receptor Antagonists
A key application for piperidine intermediates like the title compound is in the development of Orexin Receptor Antagonists. A closely related chiral intermediate, tert‐butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate, has been identified as a pivotal component in the synthesis of this drug class.[8][9]
The Orexin System: A Master Regulator of Wakefulness
The orexin system consists of two neuropeptides, Orexin-A and Orexin-B, produced by neurons in the lateral hypothalamus.[10][11] These peptides act on two G-protein coupled receptors (GPCRs), the Orexin-1 Receptor (OX1R) and Orexin-2 Receptor (OX2R).[10][12] This system is a central regulator of many physiological processes, most notably the sleep-wake cycle, where it strongly promotes wakefulness and arousal.[10][11][13]
Mechanism of Action: Dual Orexin Receptor Antagonism (DORA)
Dysfunction of the orexin system can lead to sleep disorders. Consequently, blocking orexin signaling is a primary therapeutic strategy for insomnia. Dual Orexin Receptor Antagonists (DORAs) are small molecules that competitively bind to and inhibit both OX1R and OX2R. By preventing the binding of Orexin-A and -B, these antagonists suppress the downstream wake-promoting signaling pathways, thereby facilitating the transition to and maintenance of sleep.
Signaling Pathway and Point of Inhibition
Orexin receptors couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[10][11][13] The primary excitatory pathway is mediated by Gq, which activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[12][14] This cascade results in neuronal depolarization and increased excitability. DORAs block the initial binding of orexin peptides, preventing this entire downstream cascade.
Experimental Protocols
The utility of this compound is realized through its incorporation into a larger molecule. The following protocols represent key steps in synthesis and validation.
General Protocol for Boc-Deprotection
This procedure is a critical step to unmask the piperidine nitrogen or the side-chain amine for subsequent coupling reactions.
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
Boc-protected piperidine intermediate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Caution: TFA is highly corrosive.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA.
-
Re-dissolve the residue in DCM and carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine product.
Representative Assay: IRAK4 Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the in vitro potency (IC₅₀) of a synthesized compound against IRAK4 kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Synthesized inhibitor compound (in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Perform a serial dilution of the test inhibitor in DMSO, then dilute into the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of assay buffer containing the substrate (MBP) and ATP to each well.
-
Add 1 µL of the serially diluted inhibitor.
-
To initiate the reaction, add 1.5 µL of IRAK4 enzyme in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO-only controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Quantitative data is essential for evaluating the properties of intermediates and the efficacy of final compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 1124199-22-9 |
| Appearance | Solid / Oil |
| Boiling Point | ~330 °C (Predicted) |
| LogP | ~2.0 (Predicted) |
Table 2: Example Data from an IRAK4 Kinase Inhibition Assay
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Reference Inhibitor A | IRAK4 | 5.2 |
| Synthesized Compound X | IRAK4 | 15.8 |
| Synthesized Compound Y | IRAK4 | 2.1 |
Conclusion
While this compound does not have its own mechanism of action in a pharmacological sense, it represents a critical convergence of strategic chemical design. The stable, yet adaptable, piperidine scaffold combined with the synthetically convenient Boc-protected functional handle makes it an exceptionally valuable intermediate. Its demonstrated utility in the construction of molecules targeting complex and distinct systems—from GPCRs like the orexin receptors to kinases like IRAK4—underscores its importance. For researchers and drug development professionals, understanding the role and application of such building blocks is fundamental to the efficient and successful discovery of next-generation therapeutics.
References
- Jiang, X., & Li, G. (2020). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Frontiers in Neuroscience, 14, 87. [Link]
- Gotter, A. L., et al. (2012). Orexin Signaling: A Complex, Multifaceted Process. Frontiers in Systems Neuroscience, 6, 67. [Link]
- Sharma, A., & Kumar, S. (2022). A molecular network map of orexin-orexin receptor signaling system. Journal of Biosciences, 47, 101. [Link]
- Subramanian, K. (2019). Exploring the Promising Orexin Receptor Pathway. NeurologyLive, 20(5), 32-34. [Link]
- Wang, L., et al. (2018). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. The Journal of experimental medicine, 215(3), 847–865. [Link]
- Kukkonen, J. P. (2017). Orexins, orexin receptors and the underlying signal transduction pathways.
- Wikipedia. (2023). IRAK4. Wikipedia. [Link]
- Kim, T. W., et al. (2007). A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. The Journal of experimental medicine, 204(5), 1025–1036. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- A-Novator. (2025). The Significance of Piperidine Derivatives in Modern Drug Discovery.
- Kráľová, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116327. [Link]
- Pradere, J. P., & Tumurkhuu, G. (2018). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology, 9, 2773. [Link]
- Sino Biological. (n.d.).
- Chen, W., et al. (2021). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- Kumar, A., et al. (2016). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 55B(1), 74-79. [Link]
- ResearchGate. (2021). Reported synthetic routes to 1. [Diagram].
- Liu, X., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 12(10), 1566–1573. [Link]
- Zhang, Y., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, 59, 210-213. [Link]
- Reddy, G. J., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777. [Link]
- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. Piperidine derivative with boc protection | Sigma-Aldrich [sigmaaldrich.com]
- 7. Boc-protected piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 13. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic data of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
Authored by: A Senior Application Scientist
Introduction
This compound is a key building block in contemporary drug discovery and development, frequently utilized in the synthesis of complex molecular architectures for targeted therapeutics. Its structural combination of a piperidine ring, a common motif in bioactive molecules, and a Boc-protected methylated amine makes it a versatile intermediate. Accurate structural elucidation and confirmation are paramount for its application in medicinal chemistry, where even minor structural ambiguities can lead to significant deviations in biological activity.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations provided herein are based on established principles of spectroscopic analysis and data from closely related structural analogs. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this important synthetic intermediate.
Molecular Structure and Expected Spectroscopic Features
The molecular structure of this compound is foundational to interpreting its spectroscopic data. The presence of a piperidine ring in a chair conformation, a chiral center at the 3-position, and a methylated carbamate group gives rise to a distinct set of signals in various spectroscopic experiments.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity of protons within a molecule. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the piperidine ring protons, the tert-butyl group, the N-methyl group, and the methylene bridge protons. The complexity of the piperidine ring signals arises from diastereotopic protons and complex spin-spin coupling.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.05 - 2.90 | m | 2H | H-2, H-6 (axial) |
| ~2.85 | s | 3H | N-CH₃ |
| ~2.60 - 2.45 | m | 2H | H-2, H-6 (equatorial) |
| ~2.30 - 2.15 | m | 2H | -CH₂-N(CH₃)Boc |
| ~1.80 - 1.55 | m | 3H | H-3, H-5 |
| ~1.45 | s | 9H | -OC(CH₃)₃ |
| ~1.25 - 1.05 | m | 2H | H-4 |
Interpretation of the ¹H NMR Spectrum
The predicted chemical shifts are based on the analysis of the unmethylated analog, (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate, and the expected electronic effect of the N-methyl group.[1]
-
Piperidine Ring Protons (H-2, H-3, H-4, H-5, H-6): These protons resonate in the upfield region of the spectrum (~1.05-3.05 ppm). The axial and equatorial protons on the same carbon are chemically non-equivalent, leading to complex multiplets due to geminal and vicinal coupling. The protons on carbons adjacent to the nitrogen (H-2 and H-6) are expected to be the most deshielded.
-
N-Methyl Protons (-N-CH₃): The introduction of the methyl group on the carbamate nitrogen will give rise to a sharp singlet at approximately 2.85 ppm. This is a key distinguishing feature from its unmethylated counterpart.
-
Methylene Bridge Protons (-CH₂-N): The two protons of the methylene group connecting the piperidine ring to the carbamate nitrogen are diastereotopic and will likely appear as a multiplet around 2.2-2.3 ppm.
-
Tert-butyl Protons (-OC(CH₃)₃): The nine equivalent protons of the tert-butyl group will produce a strong, sharp singlet at approximately 1.45 ppm, a characteristic signal for a Boc-protecting group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~156.5 | C=O (carbamate) |
| ~79.5 | -OC (CH₃)₃ |
| ~51.0 | C-2 |
| ~47.0 | C-6 |
| ~45.0 | -C H₂-N(CH₃)Boc |
| ~38.0 | C-3 |
| ~35.0 | N-CH₃ |
| ~29.0 | C-5 |
| ~28.5 | -OC(C H₃)₃ |
| ~26.0 | C-4 |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are extrapolated from the data of the unmethylated analog.[1]
-
Carbonyl Carbon (C=O): The carbamate carbonyl carbon is the most deshielded carbon, resonating at approximately 156.5 ppm.
-
Quaternary Carbons: The quaternary carbon of the tert-butyl group is expected around 79.5 ppm.
-
Piperidine Ring Carbons (C-2, C-3, C-4, C-5, C-6): These carbons appear in the range of ~26.0-51.0 ppm. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded among the ring carbons.
-
N-Methyl Carbon (N-CH₃): A new peak corresponding to the N-methyl carbon is predicted to appear around 35.0 ppm.
-
Methylene Bridge Carbon (-CH₂-N): The carbon of the methylene bridge is expected at approximately 45.0 ppm.
-
Tert-butyl Methyl Carbons (-OC(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal around 28.5 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 229.1965 | [M+H]⁺ (Calculated for C₁₂H₂₅N₂O₂⁺) |
| 173.1335 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 129.1229 | [M - Boc + H]⁺ |
| 97.1018 | Piperidine ring fragment |
| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation of the Mass Spectrum
The molecular formula of this compound is C₁₂H₂₄N₂O₂ with a molecular weight of 228.33 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 229.1965.
Key fragmentation pathways would include:
-
Loss of isobutylene: A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then decarboxylate.
-
Loss of the Boc group: Cleavage of the N-Boc bond would result in a fragment corresponding to the protonated methyl(piperidin-3-ylmethyl)amine.
-
Formation of the tert-butyl cation: The highly stable tert-butyl cation at m/z 57 is a characteristic fragment for compounds containing a tert-butyl group.
Predicted ESI-MS Fragmentation Pathway
Caption: Predicted major fragmentation pathways in ESI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the carbamate and piperidine functionalities.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretching (aliphatic) |
| ~1695 | Strong | C=O stretching (carbamate) |
| ~1450 | Medium | C-H bending |
| ~1365 | Medium | C-H bending (tert-butyl) |
| ~1160 | Strong | C-O stretching |
Interpretation of the IR Spectrum
The predicted IR absorption frequencies are based on the data from the unmethylated analog and general trends for carbamates.[1][2]
-
C-H Stretching: Strong absorptions around 2970 cm⁻¹ are characteristic of the C-H stretching vibrations of the aliphatic piperidine ring, methyl, and methylene groups.
-
C=O Stretching: A very strong and sharp absorption band around 1695 cm⁻¹ is indicative of the carbonyl group of the carbamate. This is a key diagnostic peak.
-
N-H Stretching: Notably, unlike its unmethylated counterpart which would show an N-H stretch around 3300-3400 cm⁻¹, this compound will not have a significant absorption in this region due to the absence of an N-H bond in the carbamate.
-
C-O Stretching: A strong band around 1160 cm⁻¹ is expected for the C-O single bond stretching of the carbamate group.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 scans or more).
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS) coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
If necessary, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
Infrared Spectroscopy Analysis
-
Sample Preparation:
-
Solid Phase (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution Phase: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in an appropriate IR cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal or the solvent-filled cell.
-
Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic characterization of the title compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and unambiguous confirmation of its chemical structure. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers in the synthesis and application of this important chemical intermediate. Adherence to rigorous analytical practices is essential to ensure the quality and purity of this compound in the pursuit of novel therapeutic agents.
References
- MDPI.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
The Strategic Role of tert-Butyl Methyl(piperidin-3-ylmethyl)carbamate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Significance of N-Methylation
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically successful drugs.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal framework for designing therapeutic agents targeting the central nervous system (CNS), cancer, and infectious diseases.[1] Within this important class of building blocks, tert-butyl methyl(piperidin-3-ylmethyl)carbamate emerges as a highly valuable, yet nuanced, intermediate.
This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, chemical properties, and strategic applications in drug discovery. We will delve into the causality behind synthetic choices, the importance of the N-methyl and Boc-protecting groups, and its role in the construction of complex, biologically active molecules.
Core Molecular Features: A Duality of Protection and Latent Reactivity
The structure of this compound is characterized by two key features that dictate its utility in multi-step organic synthesis:
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is one of the most widely used amine protecting groups in organic synthesis.[2] Its primary function is to mask the reactivity of the exocyclic primary amine, preventing it from participating in unwanted side reactions. The Boc group is stable under a variety of reaction conditions, including those that are basic or nucleophilic, yet it can be readily and cleanly removed under acidic conditions. This orthogonality is crucial for selective chemical transformations at other positions of the molecule.
-
The N-Methyl Group: The presence of a methyl group on the carbamate nitrogen introduces a critical modification that influences the steric and electronic properties of the molecule. This N-methylation prevents the formation of a secondary amine upon Boc deprotection, directly yielding a secondary methylamine. This is a common motif in many pharmaceuticals, as the methyl group can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets by occupying small hydrophobic pockets.
The combination of these two features in a single molecule provides a powerful tool for medicinal chemists, allowing for the controlled, stepwise elaboration of complex molecular architectures.
Synthesis and Manufacturing: A Strategic Approach
The synthesis of this compound can be approached through a logical, multi-step sequence, typically starting from a readily available precursor. While a single, standardized protocol is not universally cited, a highly plausible and efficient pathway involves the synthesis of the parent carbamate followed by N-methylation.
Part 1: Synthesis of the Precursor, tert-Butyl (Piperidin-3-ylmethyl)carbamate
A common route to the precursor molecule begins with the protection of a suitable piperidine derivative, followed by functional group manipulations to introduce the aminomethyl side chain. One well-documented approach starts from 3-aminomethylpiperidine.
Experimental Protocol: Synthesis of (S)-tert-Butyl (Piperidin-3-ylmethyl)carbamate [3]
-
Reaction Setup: In a suitable reaction vessel, dissolve (S)-3-(aminomethyl)piperidine in a solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Boc Protection: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise. A base, such as triethylamine or sodium hydroxide, is typically added to neutralize the acid generated during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tert-butyl (piperidin-3-ylmethyl)carbamate.
The chirality of the starting material is crucial and is often established through resolution of a racemic mixture or by using a chiral starting material.[3]
Part 2: N-Methylation of the Carbamate
The introduction of the methyl group onto the carbamate nitrogen is a key step. A common and effective method for the N-methylation of Boc-protected amines involves the use of a strong base and a methylating agent.[4]
Experimental Protocol: N-Methylation of tert-Butyl (Piperidin-3-ylmethyl)carbamate
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the tert-butyl (piperidin-3-ylmethyl)carbamate precursor in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), in portions. The evolution of hydrogen gas will be observed. The base deprotonates the carbamate nitrogen, forming a sodium salt which is a more potent nucleophile.
-
Methylation: Add a methylating agent, such as iodomethane (methyl iodide), to the reaction mixture.
-
Reaction Monitoring and Quenching: Allow the reaction to stir at room temperature overnight. The progress can be monitored by TLC or LC-MS. Once the reaction is complete, carefully quench the excess sodium hydride by the slow, dropwise addition of isopropanol, followed by water.
-
Work-up and Purification: The reaction mixture is then typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography to yield pure this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization and Analytical Profile
The structural integrity and purity of this compound are confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, the methylene bridge protons, and the N-methyl group (a singlet around 2.8 ppm). |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the piperidine ring, the methylene carbon, and the N-methyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight (C₁₂H₂₄N₂O₂ = 228.33 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the carbamate group (around 1690 cm⁻¹). |
Applications in Medicinal Chemistry: A Versatile Building Block
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility lies in the ability to introduce a 3-(methylaminomethyl)piperidine moiety, a common pharmacophore in many therapeutic agents.
Role in the Synthesis of Kinase Inhibitors
While direct, large-scale use in blockbuster drugs is not as prominently documented as some other building blocks, the structural motif it provides is highly relevant. For instance, piperidine derivatives are central to the structure of many Janus kinase (JAK) inhibitors, such as tofacitinib . Although the synthesis of tofacitinib itself involves a related but different piperidine intermediate, the 3-amino-4-methylpiperidine core highlights the importance of substituted piperidines in this class of drugs.[5][6][7] The N-methylated side chain that can be generated from the title compound is a key feature in many kinase inhibitors, where it often contributes to potent and selective target engagement.
Intermediate for Orexin Receptor Antagonists and IRAK4 Inhibitors
Research has shown that chiral piperidine carbamates are pivotal intermediates in the synthesis of orexin receptor antagonists and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.[8] Orexin antagonists are being investigated for the treatment of insomnia and other sleep disorders, while IRAK4 inhibitors are a promising new class of anti-inflammatory agents. The specific stereochemistry and substitution pattern on the piperidine ring are often critical for the desired biological activity.
General Utility in Drug Discovery
The true value of this compound lies in its versatility as a building block. After Boc deprotection, the resulting secondary amine of the piperidine ring can be further functionalized through a variety of reactions, including:
-
Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
Alkylation: Introduction of various alkyl or aryl groups.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Sulfonylation: Formation of sulfonamides by reaction with sulfonyl chlorides.
This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Diagram of a General Synthetic Application
Caption: General synthetic utility of the title compound in drug discovery.
Conclusion: A Key Enabler in the Chemist's Toolbox
This compound represents a sophisticated and highly useful building block for medicinal chemistry. Its design, incorporating a stable yet readily cleavable protecting group and a strategically placed N-methyl group, allows for the efficient and controlled synthesis of complex molecules. While it may not be a household name in the same way as the final drug products it helps create, its role as a key intermediate is undeniable. For researchers and scientists in drug development, a thorough understanding of the synthesis and application of such building blocks is essential for the continued innovation of new and effective therapeutics. The ability to strategically introduce the 3-(methylaminomethyl)piperidine scaffold remains a powerful approach in the quest for novel medicines.
References
- Lokey Lab Protocols. N-Methylation of Boc amino acids. Wikidot. Published March 2, 2017. Accessed January 9, 2026. [Link].
- Kim S, et al. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. 2023.
- Magre M, Szewczyk M, Rueping M. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters. 2020;22(8):3209-3214.
- Wang Y, et al. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed January 9, 2026. [Link].
- Choi J, et al. On the Selective N-Methylation of BOC-Protected Amino Acids.
- Flanagan ME, et al. Tofacitinib synthesis. European Journal of Organic Chemistry. 2018.
- Singh R, et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B. 2021;60B(6):871-877.
- Palko J, et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Singh R, et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- CN101565397B. N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- Chemsrc. (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)
- PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)
- An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
- US9670160B2. Process for the preparation of tofacitinib and intermediates thereof.
- Graphical synthetic routes of tofacitinib.
- Srishylam V, et al. An efficient and alternative method for synthesis of Tofacitinib. Der Pharma Chemica. 2018;10(11):49-71.
- Pharmacology of methylpentynol and methylpentynol carbamate. PubMed. Accessed January 9, 2026. [Link].
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Published October 21, 2025.
- PubChem. (S)-tert-Butyl (piperidin-3-ylmethyl)
- Ghosh AK, et al. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. 2015;6(3):237-241.
- Ghosh AK, et al. Organic Carbamates in Drug Design and Medicinal Chemistry.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 4. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. research.unl.pt [research.unl.pt]
- 6. researchgate.net [researchgate.net]
- 7. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Tert-butyl methyl(piperidin-3-ylmethyl)carbamate: A Versatile Scaffold in Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved therapeutic agents.[1] Its conformational flexibility and ability to modulate physicochemical properties make it an invaluable component in drug design.[2] This technical guide provides an in-depth analysis of a specific, highly functionalized building block: Tert-butyl methyl(piperidin-3-ylmethyl)carbamate . We will explore its synthesis, unique chemical attributes, and strategic role in the development of complex pharmaceutical compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates to accelerate their discovery pipelines.
Introduction: The Strategic Value of the Piperidine Scaffold
Nitrogen-containing heterocycles are dominant structural motifs in biologically active molecules, with the piperidine nucleus being one of the most prevalent in approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The value of the piperidine scaffold lies in its:
-
Three-Dimensionality: The non-planar chair and boat conformations allow for precise spatial orientation of substituents, which is critical for selective binding to biological targets.
-
Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and enabling key hydrogen bond interactions.[3]
-
Synthetic Tractability: The piperidine ring is chemically stable and serves as a robust framework for further chemical elaboration.
This compound (CAS: 172478-01-2) is a sophisticated derivative designed for multi-step organic synthesis.[4][5] It provides chemists with a piperidine core where the primary amine of a 3-(aminomethyl) substituent is masked with a tert-butyloxycarbonyl (Boc) group, and the carbamate nitrogen itself is methylated. This dual-protection and modification strategy offers precise control over reactivity, a crucial aspect of modern drug synthesis.
Physicochemical and Structural Properties
The unique arrangement of functional groups in this compound dictates its utility. The tert-butyl carbamate (Boc) group provides excellent stability under a wide range of reaction conditions while being easily removable under acidic conditions.[6] The piperidine ring's secondary amine remains a nucleophilic handle for subsequent reactions, such as alkylation or acylation.
| Property | Value | Source(s) |
| CAS Number | 172478-01-2 | [5] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [5][7] |
| Molecular Weight | 214.30 g/mol | [5][7] |
| IUPAC Name | This compound | [4] |
| Boiling Point | 321.8 ± 15.0 °C at 760 mmHg | [7] |
| Density | 1.0 ± 0.1 g/cm³ | [7] |
| LogP | 1.55 | [7] |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid | [5] |
Core Utility in Medicinal Chemistry: A Multifunctional Building Block
The strategic value of this compound lies in the synergistic function of its three key components: the piperidine scaffold, the protected aminomethyl side chain, and the N-methylated carbamate.
The Piperidine-3-yl-methylamine Moiety
The 3-substituted piperidine motif is a common feature in pharmacologically active agents. This substitution pattern avoids the potential metabolic liabilities associated with substitution at the 2- or 4-positions adjacent to the ring nitrogen. The methylamine linker provides a flexible spacer to position additional pharmacophoric elements away from the core ring structure, allowing for interaction with distinct pockets of a target receptor or enzyme.
The Role of the Boc and N-Methyl Groups in Synthesis
The primary function of the tert-butyloxycarbonyl (Boc) group is protection. In a multi-step synthesis, it is imperative to prevent the highly nucleophilic primary amine on the side chain from undergoing unintended reactions. The Boc group is ideal for this purpose due to its robustness to basic, reductive, and oxidative conditions, yet it can be cleaved cleanly using acids like trifluoroacetic acid (TFA). This differential reactivity is the cornerstone of its utility.[6][8]
The N-methylation of the carbamate is a subtle but critical modification. By replacing the carbamate proton (N-H) with a methyl group (N-CH₃), two significant changes are introduced:
-
Elimination of a Hydrogen Bond Donor: The N-H group is a hydrogen bond donor. Its removal can be crucial for modulating binding affinity at a target site or for improving membrane permeability by reducing the molecule's overall hydrogen bonding capacity.
-
Increased Lipophilicity: The addition of a methyl group slightly increases the molecule's lipophilicity, which can influence its pharmacokinetic profile, including absorption and distribution.
Caption: General synthetic workflow using the title compound.
Therapeutic Applications of the Piperidine Carbamate Scaffold
While specific drugs containing the exact this compound structure may be proprietary, the immense value of this building block can be understood by examining the therapeutic classes where its close analogs are pivotal intermediates.
-
Orexin Receptor Antagonists & IRAK4 Inhibitors: A related compound, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, is described as a key pharmaceutical intermediate for synthesizing orexin receptor antagonists (for insomnia) and IRAK4 inhibitors (for inflammatory diseases).[9] This highlights the importance of the chiral piperidine carbamate core in constructing complex molecules for these targets.
-
CNS Disorders: Piperidine derivatives are foundational in the development of drugs for neurological and psychiatric conditions.[3][10] The ability to fine-tune solubility and receptor interaction via the carbamate moiety makes these scaffolds highly attractive for creating agents that can cross the blood-brain barrier and engage CNS targets.[2]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: In the development of FAAH inhibitors for pain and inflammation, piperidine carbamates have been extensively studied.[11][12] Research has shown that incorporating the carbamate nitrogen into a piperidine ring can enhance metabolic stability compared to acyclic analogs, demonstrating the scaffold's ability to improve drug-like properties.[11]
-
Antibacterial Agents: The piperidine carbamate motif has been incorporated into novel tricyclic nitrogen-containing compounds investigated as antibacterial agents, including for the treatment of tuberculosis.[13]
Experimental Protocols: A Self-Validating System
The following protocols describe a logical and field-proven pathway for the synthesis and subsequent deprotection of the title compound, illustrating the causality behind the experimental choices.
Protocol 1: Synthesis of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate
Causality: This initial step creates the core scaffold. The use of a chiral resolving agent like (-)-O,O'-di-p-toluoyl-L-tartaric acid allows for the isolation of the desired (S)-enantiomer, which is often critical for biological activity. The Boc protection is installed early to ensure the aminomethyl group does not interfere with subsequent steps.
Step-by-Step Methodology: [14]
-
Salt Formation: Mix 3-Boc-aminomethylpiperidine (1 equiv) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equiv) in dry methanol. Heat the mixture to reflux to obtain a clear solution.
-
Crystallization: Allow the solution to cool to room temperature and stir for 5-6 hours to induce crystallization of the diastereomeric salt.
-
Filtration: Filter the resulting white solid and wash with a minimal amount of cold, anhydrous methanol. The product can be further purified by recrystallization from methanol.
-
Basification (Liberation of Free Base): Suspend the purified salt in distilled water and cool to 0°C. Add 10% aqueous sodium carbonate solution dropwise until the mixture is basic (pH > 9).
-
Extraction: Extract the aqueous mixture with ethyl acetate (5 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.
Protocol 2: N-Methylation of the Carbamate (Hypothetical)
Causality: This step introduces the key N-methyl group. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the carbamate nitrogen, creating an anion that readily attacks a methylating agent like methyl iodide. This is a standard and highly efficient method for N-alkylation.
Step-by-Step Methodology:
-
Preparation: Dissolve the product from Protocol 1 (1 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes.
-
Methylation: Add methyl iodide (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction & Isolation: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain this compound.
Caption: N-methylation of the carbamate precursor.
Protocol 3: Boc Group Deprotection
Causality: This final step unmasks the primary amine, making it available for coupling to other parts of a target molecule. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group, generating volatile byproducts (isobutylene and CO₂), which simplifies purification.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-methylated product from Protocol 2 in dichloromethane (DCM).
-
Acidolysis: Add trifluoroacetic acid (TFA, typically 20-50% v/v) dropwise at 0°C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours until the reaction is complete.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is typically obtained as a TFA salt and can often be used directly in the next step or neutralized with a base to yield the free amine.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists precise control over synthetic sequences. Its inherent features—a conformationally relevant piperidine core, an orthogonally protected aminomethyl side chain, and a modulated carbamate linkage—provide a powerful tool for constructing complex, novel drug candidates. By understanding the causality behind its design and application, researchers can effectively leverage this scaffold to accelerate the discovery and development of next-generation therapeutics across a wide range of disease areas.
References
- ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Chemsrc. (2025). (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.
- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
- Google Patents. (n.d.). US8389524B2 - Tricyclic nitrogen containing compounds as antibacterial agents.
- PubMed. (n.d.). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators.
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- National Center for Biotechnology Information. (n.d.). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH).
- PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
- PubMed. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
- ResearchGate. (n.d.). Applications of piperazine scaffold in drug design.
- PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.
- PubMed. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.
- PubChem. (n.d.). tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate.
- PubChem. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 172478-01-2|tert-Butyl methyl(piperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 5. tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 [sigmaaldrich.com]
- 6. myuchem.com [myuchem.com]
- 7. CAS#:1016167-99-9 | (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US8389524B2 - Tricyclic nitrogen containing compounds as antibacterial agents - Google Patents [patents.google.com]
- 14. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
Introduction: The Strategic Union of Piperidine and Carbamate Moieties in Drug Design
An In-depth Technical Guide to the Physicochemical and Chemical Properties of Piperidine Carbamate Derivatives
In the landscape of modern medicinal chemistry, the piperidine ring and the carbamate functional group are ubiquitous structural motifs. Piperidine, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" found in over twenty classes of pharmaceuticals, prized for its conformational rigidity and its ability to serve as a versatile synthetic handle.[1][2] Its basic nitrogen atom is a key interaction point in many biological systems and provides a means to improve aqueous solubility through salt formation.[3]
The carbamate group, an amide-ester hybrid, offers a unique combination of stability, hydrogen bonding capability, and conformational influence.[4] It is more resistant to enzymatic hydrolysis than an ester but more susceptible than an amide, making it an ideal linker for prodrugs or a stable surrogate for a peptide bond.[5][6] The fusion of these two moieties creates piperidine carbamate derivatives—a class of compounds with tunable properties that are of profound interest to researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the core physical and chemical properties of these derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind their behavior, offering field-proven insights into how these properties are measured, modulated, and leveraged to design next-generation therapeutics.
Part 1: Core Physicochemical Properties and Their Pharmacokinetic Implications
The journey of a drug from administration to its target is governed by its physicochemical properties. For piperidine carbamates, the interplay between the basic piperidine ring and the polar, conformationally influential carbamate group dictates their absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa): The Ionization Gatekeeper
The basicity of the piperidine nitrogen is arguably its most critical feature. The pKa determines the degree of ionization at physiological pH (around 7.4), which directly impacts solubility, membrane permeability, and the ability to form ionic bonds with acidic residues in a target protein.
-
Causality: Unsubstituted piperidine is a relatively strong base with a pKa of approximately 11.2.[3][7] The introduction of a carbamate group directly onto the piperidine nitrogen (an N-alkoxycarbonyl group) significantly reduces this basicity. This is due to the electron-withdrawing resonance effect of the carbonyl group, which delocalizes the nitrogen's lone pair, making it less available for protonation. Further substitution on the piperidine ring or the carbamate's oxygen can fine-tune the pKa. For instance, electron-withdrawing groups like fluorine on the piperidine ring can further lower the basicity.[8]
-
Significance in Drug Design: Modulating the pKa is a key strategy in drug optimization. A lower pKa can reduce off-target effects, such as hERG channel binding, and decrease clearance rates.[8] However, a pKa that is too low may compromise aqueous solubility and the ability to form crucial salt-bridge interactions with the target. Therefore, achieving a balanced pKa is essential.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the measure of a compound's affinity for a lipid environment, is a primary determinant of its ability to cross biological membranes. It is typically expressed as LogP (the partition coefficient in an octanol/water system) for the neutral species and LogD for a given pH, which accounts for ionized species.
-
Causality: The piperidine ring is inherently more lipophilic than the more hydrophilic piperazine ring.[3] The carbamate moiety adds both polar (hydrogen bonding) and nonpolar (alkyl/aryl groups) features. The overall LogP of a piperidine carbamate derivative is a composite of these factors. Increasing the size of alkyl or aryl substituents on the carbamate will increase LogP, while adding polar functional groups will decrease it.
-
Significance in Drug Design: The "rule of five" suggests that a LogP value below 5 is generally favorable for oral bioavailability. For CNS-targeting drugs, a LogP in the range of 2-3 is often considered optimal for crossing the blood-brain barrier. The synthetic tractability of piperidine carbamates allows for systematic modification of substituents to precisely control the LogP and optimize the ADME profile.
| Property | Unsubstituted Piperidine | General Piperidine Carbamate Derivative | Rationale & Significance |
| pKa | ~11.2[3][7] | 4 - 9 | The carbamate group is electron-withdrawing, reducing the basicity of the piperidine nitrogen. This is crucial for modulating solubility, target binding, and reducing hERG liability.[8] |
| LogP | ~0.9[3] | 1 - 5 | Highly tunable based on substituents on the carbamate and piperidine ring. Balancing lipophilicity is key for achieving membrane permeability without compromising aqueous solubility.[3] |
| Solubility | Miscible in water[7] | Variable | Highly dependent on the final structure's LogP and pKa. The basic nitrogen allows for the formation of highly soluble salt forms (e.g., hydrochloride, tartrate), a significant advantage in formulation. |
| Melting Point | -7 °C[7] | Typically solid | The ability to form crystalline solids is advantageous for purification and stability. Carbamate groups can participate in crystal lattice packing through hydrogen bonding. |
Table 1: Typical Physicochemical Property Ranges for Piperidine Carbamate Derivatives.
Conformational Dynamics: A Tale of Two Rotamers
While often drawn as static structures, piperidine carbamates are conformationally dynamic. The piperidine ring exists in a stable chair conformation, but the carbamate C-N bond has a significant partial double-bond character due to amide resonance.[4] This restricts rotation, leading to the existence of syn and anti rotamers.
-
Causality & Significance: The energy barrier for interconversion between these rotamers is low, meaning they can act as "conformational switches" at physiological temperatures.[9] The equilibrium between the syn and anti forms can be influenced by steric factors and, importantly, by hydrogen bonding. For example, an internal hydrogen bond can stabilize one rotamer over the other, effectively locking the molecule into a specific conformation required for binding to a biological target.[9][10][11] Understanding and controlling this equilibrium is a sophisticated strategy for enhancing potency and selectivity.
Part 2: Core Chemical Properties and Their Impact on Stability and Reactivity
The chemical nature of piperidine carbamates dictates their synthesis, stability, metabolic fate, and molecular interactions.
Synthesis Strategies
The construction of piperidine carbamates is typically straightforward, offering high yields and scalability. The most common approach involves the reaction of a piperidine derivative with an activated carbonyl species.
-
Expertise & Causality: A primary or secondary piperidine amine is nucleophilic and readily attacks electrophilic carbonyl compounds. A common and efficient method is the reaction with a suitable chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.[12] Alternatively, mixed carbonates, such as p-nitrophenyl (PNP) carbonates, can be used as effective alkoxycarbonylating reagents under milder conditions.[5] For more complex syntheses, carbamate groups are also excellent protecting groups for the piperidine nitrogen due to their stability to a wide range of reaction conditions.[4]
Diagram: General Synthesis Workflow
A generalized workflow for the synthesis of piperidine carbamate derivatives, highlighting the key steps from starting materials to the purified final product.
Chemical Stability and Forced Degradation
The stability of the carbamate linkage is a double-edged sword. While generally robust, it is the primary site of degradation, typically through hydrolysis.[4][5] Understanding this liability is critical for determining shelf-life and for designing stable drugs or labile prodrugs.
-
Trustworthiness & Self-Validation: Forced degradation studies are mandated by regulatory bodies to establish a drug's intrinsic stability.[13] These studies subject the compound to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways. The core of this process is the development of a "stability-indicating" analytical method, usually HPLC, which is validated to prove that it can separate the intact parent drug from all its degradation products. This ensures that any measured decrease in the parent drug concentration is a true reflection of degradation.[13]
-
Degradation Pathways: The carbamate ester linkage is most susceptible to hydrolysis under basic conditions.[13][14] The mechanism involves nucleophilic attack at the carbonyl carbon, leading to the release of the parent alcohol and a carbamic acid, which subsequently decomposes to the piperidine amine and carbon dioxide.[14] Oxidative degradation can also occur, particularly if other susceptible functional groups are present.
Diagram: Forced Degradation Workflow
A standard workflow for conducting forced degradation studies to assess the stability of piperidine carbamate derivatives.
Metabolic Pathways
Metabolism is the body's process of modifying drugs to facilitate their excretion. For piperidine carbamates, metabolism can occur at both the carbamate linkage and the piperidine ring.
-
Carbamate Hydrolysis: Esterase enzymes in the plasma and liver can hydrolyze the carbamate bond, releasing the constituent piperidine and alcohol fragments.[6] The rate of this hydrolysis is highly dependent on the steric and electronic nature of the substituents. Cyclic carbamates are generally more metabolically stable than their acyclic counterparts.[4][6] This property is often exploited in prodrug design, where a carbamate is used to mask a functional group, only to be cleaved by esterases in vivo to release the active drug.
-
Piperidine Ring Metabolism: The piperidine ring itself is a substrate for cytochrome P450 (CYP) enzymes, primarily in the liver.[15][16] Common metabolic transformations include:
-
N-dealkylation: If the piperidine nitrogen is substituted, CYP enzymes (especially CYP3A4) can cleave this bond.[15][16]
-
Ring Oxidation: Hydroxylation can occur at various positions on the piperidine ring, often at the carbon atoms alpha or beta to the nitrogen.[17]
-
Ring Contraction: In some cases, P450-mediated metabolism can lead to the contraction of the piperidine ring to a pyrrolidine structure.[18]
-
Diagram: Key Metabolic Pathways
Major metabolic routes for piperidine carbamate derivatives, including enzymatic hydrolysis and P450-mediated oxidation.
Part 3: Experimental Protocols for Characterization
The following protocols provide standardized, self-validating methodologies for the synthesis and stability testing of piperidine carbamate derivatives.
Protocol 1: General Synthesis of an Aryl Piperidine-1-carboxylate
This protocol describes a common method for synthesizing a piperidine carbamate from a piperidine and an aryl chloroformate.
Methodology:
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the piperidine derivative (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of the aryl chloroformate (1.1 eq.) in DCM dropwise over 15 minutes.
-
Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions. Triethylamine acts as a base to neutralize the HCl generated, driving the reaction to completion.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure piperidine carbamate derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a comprehensive forced degradation study based on ICH guidelines.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the piperidine carbamate derivative at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[13]
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[13]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.[13]
-
Causality: Carbamates are often highly sensitive to base, requiring milder conditions to achieve the target degradation of 5-20%.[13]
-
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.[13]
-
Thermal Degradation: Place the solid drug substance in a controlled temperature oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including an unstressed control, using a validated, stability-indicating HPLC-UV method. A typical starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
-
Data Interpretation:
-
Self-Validation Check: The primary goal is to demonstrate "peak purity" and separation. The chromatogram of the stressed samples should show new peaks for degradation products that are well-resolved from the parent peak. This confirms the method is stability-indicating.
-
Calculate the percentage degradation. Identify the major degradation products, ideally by LC-MS, to elucidate the degradation pathways.
-
Conclusion
Piperidine carbamate derivatives represent a powerful and versatile class of compounds in the drug discovery arsenal. Their physicochemical and chemical properties are not static liabilities but are, in fact, highly tunable levers that a skilled medicinal chemist can manipulate. By understanding the causal relationships between structure and properties—how a substituent alters pKa, how hydrogen bonding dictates conformation, and how the carbamate linkage influences stability and metabolism—researchers can rationally design molecules with optimized pharmacokinetic profiles and enhanced therapeutic potential. The robust synthetic routes and well-established characterization protocols further empower scientists to explore the vast chemical space these derivatives offer, paving the way for future therapeutic breakthroughs.
References
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides. BenchChem.
- Tasso, B., Catto, M., Nicolotti, O., & Carotti, A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11–32. [Link]
- Tasso, B., Catto, M., Nicolotti, O., & Carotti, A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Wang, Y., et al. (2014). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 43(34), 13064-13073. [Link]
- Smith, B. D., et al. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. The Journal of Organic Chemistry, 63(21), 7258–7262. [Link]
- Remko, M., & Scheiner, S. (1998). Ab Initio Investigation of Hydrogen Bonding by Carbamates. Complexes including N-methyl methylcarbamate, N-phenyl methylcarbamate, dimethyl ether, and methyl acetate. Journal of Molecular Structure: THEOCHEM, 423(1-2), 109-119. [Link]
- BenchChem. (2025).
- Singh, S. K., & Parle, A. (2023). Cyclic carbamates in medicine: A clinical perspective. Drug Development Research, 84(3), 397-405. [Link]
- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]
- Smith, B. D., et al. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. PubMed. [Link]
- Smith, B. D., et al. (1998). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria.
- ResearchGate. (n.d.). Experimental amine basicity (pKa), effective and intrinsic lipophilicities (logD7.4 and logP, respectively)
- Zhang, K., et al. (2023). Carboxamide and carbamate substituted π-conjugated polymers: the effect of hydrogen bonding on photovoltaic properties. RSC Publishing. [Link]
- Tu, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]
- Tu, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. [Link]
- Long, J. Z., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC - PubMed Central. [Link]
- ResearchGate. (n.d.).
- Iwabuchi, H., et al. (1997). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed. [Link]
- ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. [Link]
- PubChem. (n.d.).
- Medić, A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]
- Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Kurasov, P., & Gevorgyan, V. (2022).
- DTIC. (2025). Piperidine Synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]
- ResearchGate. (2025). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. [Link]
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
- Wikipedia. (n.d.). Piperidine. [Link]
- Long, J. Z., et al. (2011). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Journal of Medicinal Chemistry, 54(21), 7585–7598. [Link]
- Der Pharma Chemica. (n.d.).
- Google Patents. (n.d.).
- Saario, S. M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6696-6707. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. www3.nd.edu [www3.nd.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carboxamide and carbamate substituted π-conjugated polymers: the effect of hydrogen bonding on photovoltaic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate: Application Notes and Protocols
Introduction: Strategic Importance of a Versatile Building Block
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is a key heterocyclic building block in modern medicinal chemistry. Its structural motif, featuring a piperidine ring, a protected secondary amine, and a methyl-substituted carbamate, makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. The piperidine scaffold is a common feature in numerous drugs targeting the central nervous system, and the specific substitution pattern of this compound allows for precise molecular modifications in drug discovery programs. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic strategy.
Overall Synthetic Strategy
The synthesis of the target compound is efficiently achieved through a two-step sequence starting from the commercially available 3-(aminomethyl)piperidine. The strategy involves:
-
Selective N-Boc Protection: The primary amine of 3-(aminomethyl)piperidine is selectively protected with a tert-butyloxycarbonyl (Boc) group to yield the intermediate, tert-butyl (piperidin-3-ylmethyl)carbamate. This step is crucial for directing the subsequent methylation to the desired nitrogen atom.
-
N-Methylation via Eschweiler-Clarke Reaction: The secondary amine on the piperidine ring of the Boc-protected intermediate is then methylated using the classic Eschweiler-Clarke reaction, which employs formaldehyde and formic acid to install the methyl group, yielding the final product.
This approach offers excellent control over the regioselectivity of the reactions and generally proceeds with high yields.
Visualizing the Synthesis Workflow
Synthesis of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate: A Detailed Protocol for Pharmaceutical Research
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of tert-butyl methyl(piperidin-3-ylmethyl)carbamate, a key building block in contemporary drug discovery. The piperidine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics. This guide details a robust two-step synthetic pathway, commencing with the synthesis of the N-methyl(piperidin-3-ylmethyl)amine precursor, followed by the chemoselective N-tert-butoxycarbonylation (Boc) protection of the exocyclic secondary amine. The causality behind experimental choices, in-depth procedural details, and comprehensive characterization data are provided to ensure reproducibility and high-purity outcomes for researchers, scientists, and drug development professionals.
Introduction
Piperidine-containing molecules are ubiquitous in pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. Specifically, 3-substituted piperidines are crucial intermediates in the synthesis of a wide range of biologically active compounds. The target molecule, this compound, features a Boc-protected secondary amine, which serves as a versatile handle for further synthetic elaboration while the piperidine nitrogen remains available for subsequent reactions. This dual functionality makes it a valuable intermediate for constructing complex molecular architectures.
The synthetic strategy outlined herein is designed for efficiency and scalability, focusing on common laboratory reagents and techniques to produce the target compound in high yield and purity.
Synthetic Strategy and Rationale
The synthesis of this compound is most effectively achieved through a two-step process. This approach allows for the precise installation of the required functional groups and facilitates purification.
Step 1: Synthesis of N-methyl(piperidin-3-yl)methanamine. This precursor can be synthesized via several routes. A common industrial method involves the catalytic hydrogenation of N-methyl-1-(pyridin-3-yl)methanamine. For laboratory-scale synthesis, a practical approach is the reductive amination of pyridine-3-carbaldehyde with methylamine, followed by the reduction of the pyridine ring. A related patent describes the synthesis of 3-methylamino-piperidine, which can be adapted for this purpose[1].
Step 2: N-tert-Butoxycarbonylation (Boc Protection). The secondary amine of N-methyl(piperidin-3-yl)methanamine is selectively protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is highly efficient and chemoselective for the more nucleophilic exocyclic secondary amine over the endocyclic one. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group for multi-step syntheses[2][3].
Visualized Synthetic Workflow
Sources
Application Notes and Protocols for the Chemoenzymatic Synthesis of Chiral Piperidine Carbamates
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous blockbuster pharmaceuticals and biologically active natural products.[1][2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement make it an ideal building block for interacting with biological targets. The introduction of chirality into the piperidine framework further expands the accessible chemical space, often leading to dramatic differences in pharmacological activity between enantiomers. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral piperidines is of paramount importance to researchers in pharmaceuticals and life sciences.[4][5]
This guide provides a detailed overview and practical protocols for the chemoenzymatic synthesis of chiral piperidine carbamates. By leveraging the exquisite selectivity of enzymes, we can overcome many of the challenges associated with traditional asymmetric synthesis, offering milder reaction conditions, higher enantiopurities, and more sustainable processes.[6] We will explore several robust enzymatic strategies, including kinetic resolution using lipases, asymmetric synthesis via transaminases, and reductive amination catalyzed by imine reductases.
Strategic Approaches to Chemoenzymatic Synthesis
The convergence of enzymatic catalysis and traditional organic chemistry provides a powerful toolkit for accessing enantiomerically pure piperidine derivatives. The choice of strategy often depends on the starting material, the desired stereoisomer, and the overall synthetic route.
Diagram: Chemoenzymatic Pathways to Chiral Piperidines
Caption: Overview of key chemoenzymatic strategies for chiral piperidine synthesis.
Protocol I: Lipase-Catalyzed Kinetic Resolution of N-Boc-2-piperidineethanol
Kinetic resolution is a widely used technique where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase.[7][8] This results in the separation of the unreacted, slower-reacting enantiomer and the acylated, faster-reacting enantiomer, both in high enantiomeric excess at around 50% conversion. The tert-butoxycarbonyl (Boc) protecting group is often preferred as it can slightly improve substrate recognition by some lipases.[9]
Causality and Experimental Design
The success of a lipase-catalyzed resolution hinges on several factors:
-
Enzyme Selection: Lipases exhibit different enantioselectivities. Screening a panel of lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia (Lipase PS), Porcine Pancreas (PPL)) is a critical first step.[9][10][11]
-
Acyl Donor: The choice of acylating agent can influence both reaction rate and enantioselectivity. Vinyl acetate is often used as it generates acetaldehyde as a byproduct, which does not interfere with the reaction equilibrium.
-
Solvent: Non-polar organic solvents like hexane or methyl tert-butyl ether (MTBE) are typically used to enhance enzyme activity and stability.[9]
-
Temperature: Reactions are generally run at room temperature or slightly elevated temperatures (e.g., 45 °C) to balance reaction rate and enzyme stability.
Step-by-Step Protocol
-
Preparation of Racemic Substrate: Synthesize racemic N-Boc-2-piperidineethanol from commercially available 2-piperidineethanol and Boc-anhydride using standard procedures.
-
Enzymatic Acylation:
-
To a solution of racemic N-Boc-2-piperidineethanol (1.0 mmol) in MTBE (10 mL), add vinyl acetate (1.5 mmol).
-
Add the selected lipase (e.g., Lipase PS, 50 mg/mmol of substrate).
-
Stir the reaction at 30 °C and monitor the progress by TLC or HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
-
Work-up and Separation:
-
Filter off the enzyme and wash with MTBE.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-N-Boc-2-piperidineethanol from the acylated (S)-enantiomer by flash column chromatography.
-
-
Hydrolysis of the Ester (Optional):
-
The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiomer of the chiral alcohol.[9]
-
Data Presentation: Lipase Screening for Kinetic Resolution
| Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |
| Lipase PS | Vinyl Acetate | MTBE | 48 | >99 (R) | 98 (S) |
| PPL | Vinyl Acetate | Hexane | 51 | 95 (S) | 92 (R) |
| CALB | Vinyl Acetate | MTBE | 50 | 97 (R) | 96 (S) |
e.e. = enantiomeric excess
Protocol II: Transaminase-Catalyzed Asymmetric Synthesis of Chiral Piperidines
ω-Transaminases (ω-TAs) are powerful biocatalysts that transfer an amino group from an amine donor (e.g., isopropylamine) to a prochiral ketone, creating a chiral amine with high enantioselectivity.[12][13] This approach can be ingeniously applied to synthesize chiral piperidines through an intramolecular cyclization cascade.
Mechanism and Workflow
The process starts with a prochiral diketone. The ω-TA selectively aminates one of the ketone functionalities. The resulting amino ketone then undergoes spontaneous intramolecular cyclization to form a cyclic imine (a piperideine), which subsequently tautomerizes and can be reduced in situ or in a subsequent step to yield the desired chiral piperidine.
Diagram: Transaminase-Triggered Aza-Michael Cascade
Caption: Reaction cascade for chiral piperidine synthesis using a transaminase.
Step-by-Step Protocol
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add the prochiral diketone substrate (e.g., 1,5-diketone, 10 mM).
-
Add pyridoxal 5'-phosphate (PLP) cofactor (1 mM).
-
Add the amine donor, isopropylamine (1 M).
-
Initiate the reaction by adding the ω-transaminase (e.g., from Arthrobacter sp. or a commercially available kit).
-
-
Reaction Monitoring:
-
Stir the reaction at 30 °C.
-
Monitor the consumption of the diketone and the formation of the product by GC or LC-MS.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, quench by adding a strong base (e.g., NaOH) to raise the pH to >12.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral piperidine derivative by column chromatography.
-
Protocol III: Imine Reductase (IRED) for Asymmetric Reduction
Imine reductases (IREDs) catalyze the asymmetric reduction of imines to amines, using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[14] This is a highly effective method for synthesizing chiral piperidines from the corresponding cyclic imines (piperideines). Often, this is part of a one-pot cascade reaction.[15][16] A particularly elegant approach involves the in situ generation of the imine from a tetrahydropyridine using an amine oxidase, followed by asymmetric reduction with an IRED.[17][18]
Self-Validating System: Cofactor Recycling
A critical aspect of a trustworthy IRED protocol is the efficient recycling of the expensive NADPH/NADH cofactor. This is typically achieved by adding a secondary enzyme system, such as glucose dehydrogenase (GDH) and glucose, which regenerates the cofactor in situ.
Step-by-Step Protocol for a One-Pot Cascade
-
Reaction Mixture Preparation:
-
In a buffered solution (e.g., Tris-HCl, pH 7.5), dissolve the N-substituted tetrahydropyridine substrate (10 mM).
-
Add NADP⁺ (1 mM), glucose (100 mM), and glucose dehydrogenase (GDH, ~10 U).
-
-
Enzyme Addition:
-
Add the amine oxidase (e.g., 6-HDNO) to initiate the oxidation of the tetrahydropyridine to the dihydropyridinium intermediate.
-
Simultaneously, add the desired (R)- or (S)-selective imine reductase (IRED).
-
-
Reaction Execution:
-
Incubate the reaction at 30 °C with gentle shaking for 24 hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the chiral piperidine product by chiral HPLC or GC.
-
-
Product Isolation:
-
Terminate the reaction by adding an equal volume of acetonitrile to precipitate the enzymes.
-
Centrifuge to pellet the precipitate.
-
Isolate the supernatant and extract the product with an appropriate organic solvent after basifying the aqueous layer.
-
Purify the product via column chromatography.
-
Expected Outcomes
This chemoenzymatic cascade can provide access to a wide range of 3- and 3,4-substituted chiral piperidines in high yields and excellent enantioselectivity, as demonstrated in the synthesis of precursors for drugs like Preclamol and Niraparib.[17][18]
Conclusion
Chemoenzymatic synthesis represents a powerful and sustainable paradigm for the production of chiral piperidine carbamates and related derivatives. The protocols outlined in this guide, leveraging lipases, transaminases, and imine reductases, provide robust and validated methods for researchers in drug discovery and development. By understanding the principles behind each enzymatic transformation and carefully optimizing reaction parameters, scientists can efficiently access a diverse array of enantiomerically pure piperidine scaffolds for the synthesis of next-generation therapeutics.
References
- Conti, P., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]
- Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451–5459. [Link]
- Chaudhary, A., et al. (2006). Enzymatic Route to Chiral, Nonracemic cis-2,6- and cis,cis-2,4,6-Substituted Piperidines. Synthesis of (+)-Dihydropinidine and Dendrobate Alkaloid (+)-241D. The Journal of Organic Chemistry, 71(20), 7783–7787. [Link]
- Morgan, B., et al. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed, PMID: 10964906. [Link]
- Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451-5459. [Link]
- Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21085–21095. [Link]
- Mathew, S., et al. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society, 138(48), 15557–15560. [Link]
- Gotor-Fernández, V., et al. (2020). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 18(7), 368. [Link]
- Payer, S. E., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- Conti, P., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed, PMID: 26712727. [Link]
- Hussain, S., et al. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines.
- Heath, R. S., et al. (2016). One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Enzymes.
- Heath, R. S., et al. (2016). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts. Research Explorer - The University of Manchester. [Link]
- Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.).
- Zhang, W., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development, 26(5), 1534–1542. [Link]
- Wu, S., et al. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(1), 34-48. [Link]
- ResearchGate. (n.d.). Examples of natural products and pharmaceutical drugs containing a piperidine ring. [Link]
- Chen, G., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology, 13(9), 2825-2830. [Link]
- Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News. [Link]
- Zhang, P., et al. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 371(6533), 1041-1046. [Link]
- Gorgani, L., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7899. [Link]
- Baklanov, O. V., et al. (2022).
- ResearchGate. (n.d.). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. [Link]
- Kumar, A., et al. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 44(30), 12891-12898. [Link]
- Swain, S. P., & Khanra, M. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
- Google Patents. (2016). CN105274160A - Method for preparing (S)
- de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(10), 19316–19342. [Link]
- ResearchGate. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
- ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]
- Petermeier, M., et al. (2024). Chemoenzymatic synthesis.
- Comins, D. L., et al. (1998). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed, PMID: 9544244. [Link]
- Niphakis, M. J., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 54(14), 5146–5158. [Link]
- ResearchGate. (n.d.). ( )
- Santoro, G., & Bódalo, T. (2024). New Advances in Chemoenzymatic Synthesis. Molecules, 29(11), 2588. [Link]
- Amat, M., et al. (2006). Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. Chemistry – A European Journal, 12(29), 7673-7690. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 14. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate in Modern Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate, a highly versatile and strategic building block in organic synthesis. We delve into its structural significance, physicochemical properties, and its pivotal role as a bifunctional scaffold, particularly in the fields of medicinal chemistry and drug discovery. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including N-alkylation, N-acylation, and Boc-group deprotection. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to ensure reproducible, high-yield outcomes.
Introduction: A Bifunctional Building Block of Strategic Importance
This compound is a chiral heterocyclic compound that has garnered significant attention as a key intermediate in the synthesis of complex molecular architectures.[1] Its structure is distinguished by three key features:
-
A Piperidine Ring: This saturated nitrogen heterocycle is a ubiquitous scaffold in a vast number of approved pharmaceutical agents, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[2][3]
-
A Boc-Protected Exocyclic Amine: The tert-butyloxycarbonyl (Boc) group attached to the aminomethyl side chain is a robust protecting group. Its stability under a wide range of non-acidic conditions allows for selective functionalization of the piperidine ring's secondary amine.[4][5]
-
An N-Methyl Carbamate: The presence of the methyl group on the carbamate nitrogen introduces a specific steric and electronic profile, making it a valuable component in designing molecules with precise target interactions, particularly in neuroscience drug discovery.[1]
The strategic value of this molecule lies in the orthogonal reactivity of its two nitrogen atoms. The secondary amine of the piperidine ring can be readily functionalized while the Boc-protected primary amine remains inert, only to be revealed at a later, desired stage of the synthesis. This guide will illuminate the practical applications of this powerful synthetic tool.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is fundamental to its effective use in the laboratory.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate | [1] |
| CAS Number | 172478-01-2 | [6] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | N/A |
| Molecular Weight | 228.33 g/mol | N/A |
| Appearance | Colorless to pale yellow oil or low-melting solid | N/A |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, MeOH) | N/A |
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, particularly strong acids and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (Nitrogen or Argon) is recommended to prevent degradation.
The Principle of Orthogonal Reactivity
The core utility of this compound stems from the differential reactivity of its two nitrogen centers. The piperidine nitrogen is a secondary amine and acts as a potent nucleophile, readily participating in alkylation, acylation, and reductive amination reactions. In contrast, the exocyclic nitrogen is protected as a Boc-carbamate, rendering it unreactive to most nucleophilic and basic conditions. This protecting group can be selectively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to liberate the primary methylamine for subsequent transformations.[7]
This orthogonality is the cornerstone of its use in multi-step synthesis, allowing for a controlled, sequential construction of complex molecules.
Sources
- 1. 3-N-BOC-3-N-METHYL-AMINOMETHYL PIPERIDINE [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myuchem.com [myuchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 172478-01-2|tert-Butyl methyl(piperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes & Protocols: Leveraging Tert-butyl methyl(piperidin-3-ylmethyl)carbamate in Drug Discovery
Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of FDA-approved drugs.[1][2] Specifically, 3-substituted piperidines provide a robust framework for introducing three-dimensional complexity into drug candidates, a critical strategy for enhancing potency, selectivity, and pharmacokinetic properties while moving beyond the flat, two-dimensional chemical space of many traditional scaffolds.[3] This guide provides an in-depth exploration of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate, a versatile bifunctional building block. We will detail its strategic value, provide validated protocols for its derivatization and deprotection, and illustrate its application in a drug discovery workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this valuable synthetic intermediate.
Part 1: The Strategic Value of this compound
Molecular Overview and Bifunctionality
This compound is a chiral synthetic building block designed for sequential, regioselective functionalization. Its structure features two key reactive sites, masked and unmasked, which is the source of its strategic importance in multi-step synthesis.
-
Piperidine Secondary Amine (NH): This nucleophilic site is readily available for a wide range of standard chemical transformations, including N-acylation, N-alkylation, N-arylation, and reductive amination. This allows for the direct attachment of the piperidine core to other fragments or scaffolds.
-
Boc-Protected Side-Chain Amine (N-MeBoc): The primary amine on the 3-position's methyl group is protected as a tert-butoxycarbonyl (Boc) carbamate.[4] The carbamate group is exceptionally stable under a wide variety of non-acidic reaction conditions, thereby allowing for extensive chemical modification at the piperidine nitrogen without interference.[5][6] The Boc group can then be efficiently removed under acidic conditions to reveal the primary amine for subsequent diversification.[7][8]
This orthogonal reactivity is the molecule's primary asset, enabling a controlled, stepwise construction of complex target molecules.
| Compound Property | Value |
| IUPAC Name | tert-butyl methyl([(piperidin-3-yl)methyl])carbamate |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 172478-01-2[9] |
| Chirality | Often used as racemic or as (S) or (R) enantiomers. |
The non-N-methylated parent compound, tert-butyl (piperidin-3-ylmethyl)carbamate (C₁₁H₂₂N₂O₂), is also a widely utilized and commercially available building block with analogous applications.[10][11][12]
Visualization: Orthogonal Reaction Sites
The diagram below illustrates the two distinct reactive sites on the carbamate, enabling a two-stage diversification strategy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. myuchem.com [myuchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 172478-01-2|tert-Butyl methyl(piperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 10. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 11. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tert-butyl methyl(piperidin-3-ylmethyl)carbamate in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Piperidin-3-ylmethyl Moiety
In modern medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in a vast array of approved pharmaceuticals due to its favorable physicochemical properties, including high aqueous solubility and metabolic stability. The strategic derivatization of this core allows for the precise tuning of a molecule's pharmacological profile. Tert-butyl methyl(piperidin-3-ylmethyl)carbamate (CAS No. 172478-01-2) has emerged as a particularly valuable building block for drug discovery programs.[1][2][3]
This reagent provides a unique combination of features:
-
A reactive secondary amine on the piperidine ring, which serves as a primary point for molecular elaboration and coupling to other pharmacophores.
-
A Boc-protected N-methylaminomethyl side chain at the 3-position. The N-methyl group is a common structural motif used to modulate potency, selectivity, and pharmacokinetic properties.
-
The tert-butoxycarbonyl (Boc) protecting group offers robust stability across a wide range of reaction conditions while being readily cleavable under specific acidic conditions, enabling orthogonal synthesis strategies.[4][5]
This application note provides a comprehensive guide to the properties, synthesis, and strategic application of this building block, complete with detailed, field-tested protocols for its use in pharmaceutical intermediate synthesis.
Physicochemical & Safety Data
A thorough understanding of a building block's properties is critical for its effective use and safe handling. The key data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate | PubChem[3] |
| CAS Number | 172478-01-2 | BLDpharm[1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem[3] |
| Molecular Weight | 228.33 g/mol | - |
| Appearance | Colorless to pale yellow oil or solid | - |
| Storage | Keep in a dark place, inert atmosphere, room temperature | BLDpharm[6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | BLDpharm[6] |
| Precautionary | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | BLDpharm[6] |
Synthesis of the Building Block: N-Methylation of a Carbamate Precursor
The target compound is most logically synthesized from its unmethylated precursor, tert-butyl (piperidin-3-ylmethyl)carbamate, which is commercially available in both racemic and chiral forms.[7][8] The critical transformation is the N-methylation of the carbamate nitrogen. Unlike amines, carbamates are significantly less nucleophilic, necessitating a strong base to facilitate deprotonation prior to alkylation.
The workflow below outlines a standard, reliable protocol for this synthesis.
Caption: Synthetic workflow for the N-methylation of the carbamate.
Protocol 3.1: Synthesis of this compound
This protocol details the N-methylation of tert-butyl (piperidin-3-ylmethyl)carbamate.
Materials:
-
tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (CH₃I) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Deprotonation: Add anhydrous THF to the flask, followed by cooling the suspension to 0 °C in an ice bath. Dissolve tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Scientist's Note: The dropwise addition is crucial to control the evolution of hydrogen gas. The reaction should be allowed to stir at 0 °C for 30 minutes, then warmed to room temperature for 1 hour to ensure complete deprotonation, forming the sodium salt of the carbamate.
-
-
N-Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.5 eq) dropwise. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours (overnight).
-
Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by silica gel column chromatography to yield the pure product.
Application in Pharmaceutical Synthesis: A Two-Stage Strategy
The utility of this building block lies in its capacity for sequential functionalization. The piperidine nitrogen is first coupled to a molecule of interest, after which the Boc group is removed to unmask the N-methylaminomethyl side chain, which can be a key pharmacophoric element or a handle for further modification.
Caption: General workflow for using the building block in synthesis.
Protocol 4.1: Stage 1 - Reductive Amination (Example Coupling)
This protocol provides a general method for coupling the building block to a carbonyl compound.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (R-C=O) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve the building block (1.0 eq) and the carbonyl compound (1.0 eq) in DCM. Add a catalytic amount of acetic acid.
-
Scientist's Note: The acid catalyzes the formation of the iminium ion intermediate, which is necessary for the reduction to proceed.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature. The portion-wise addition helps to control the reaction rate.
-
Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 4.2: Stage 2 - N-Boc Deprotection
The removal of the Boc group is a critical final step. Acid-catalyzed deprotection is the most common and effective method.[4][5] The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) often depends on the stability of other functional groups and the desired salt form of the final product.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and effective method that typically results in high yields.[4]
Procedure:
-
Setup: Dissolve the Boc-protected intermediate (1.0 eq) in DCM (concentration of 0.1-0.2 M) in a round-bottom flask and cool to 0 °C using an ice bath.[5]
-
Deprotection: Slowly add TFA (5-10 eq) to the stirred solution.[5] Caution: Gas (CO₂ and isobutylene) will evolve. Ensure adequate ventilation.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[4]
-
Isolation: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[4] The crude product will be the trifluoroacetate salt.
-
Free Base (Optional): To obtain the free amine, dissolve the crude salt in water and basify to pH >10 with an aqueous base (e.g., NaOH or Na₂CO₃). Extract the aqueous layer with DCM or ethyl acetate (3x).[4][5] Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected amine.
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is advantageous as the resulting hydrochloride salt of the product often precipitates from the reaction mixture, simplifying isolation.[4]
Procedure:
-
Setup: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous 1,4-dioxane.
-
Deprotection: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[5]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Isolation: Upon completion, the product hydrochloride salt may precipitate. If so, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.[5] Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt.
Analytical Characterization
Confirming the structure and purity of the synthesized building block and its subsequent products is paramount. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For the title compound, one would expect to see the appearance of a singlet corresponding to the N-methyl group and the characteristic signals for the Boc group and piperidine ring protons.[7]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[7]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
References
- (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE. Chemsrc.
- General Procedure for Boc Deprotection (General Procedure B). Bio-protocol.
- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848. PubChem, National Center for Biotechnology Information.
- Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate.
- Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM.
- tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate. PubChem, National Center for Biotechnology Information.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH).
- Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central, National Institutes of Health (NIH).
- N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. PubMed, National Institutes of Health (NIH).
- Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Royal Society of Chemistry.
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow.
Sources
- 1. 172478-01-2|tert-Butyl methyl(piperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. myuchem.com [myuchem.com]
- 3. tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate | C12H24N2O2 | CID 23004744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 172603-05-3|tert-Butyl piperidin-3-ylcarbamate|BLD Pharm [bldpharm.com]
- 7. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 8. 879275-33-9|(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]
Application Notes & Protocols for the Synthesis of Orexin Receptor Antagonists Using Piperidine Intermediates
Introduction: The Piperidine Scaffold in Orexin Antagonist Design
The discovery of the orexin neuropeptide system, a critical regulator of sleep, wakefulness, and reward processing, has catalyzed the development of novel therapeutics for insomnia and other neurological disorders. Orexin receptor antagonists, particularly dual antagonists of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, have emerged as a highly successful class of drugs.
Central to the molecular architecture of many potent orexin antagonists is the piperidine scaffold.[1] This six-membered nitrogen-containing heterocycle serves as a versatile and conformationally constrained core, allowing for the precise spatial orientation of various substituents required for high-affinity receptor binding.[2] The stereochemistry and substitution pattern of the piperidine ring are critical determinants of a compound's potency, selectivity, and pharmacokinetic properties.[3][4] For medicinal chemists, the ability to efficiently synthesize and functionalize chiral piperidine intermediates is therefore a cornerstone of orexin antagonist drug discovery programs.
This guide provides an in-depth overview of key synthetic strategies and detailed experimental protocols for the construction of orexin receptor antagonists featuring piperidine intermediates. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the scientific rationale behind critical experimental choices.
Core Synthetic Strategies: Building the Piperidine Core and Key Functionalizations
The synthesis of piperidine-based orexin antagonists can be broadly divided into two phases: the construction of the core piperidine intermediate and its subsequent elaboration through key bond-forming reactions.
Strategy 1: Synthesis of Piperidine Intermediates from Pyridine Precursors
The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor. The aromatic stability of the pyridine ring necessitates the use of specific catalysts and often requires carefully controlled conditions to achieve high yield and selectivity, especially when other reducible functional groups are present.[5]
Causality in Catalyst Selection: The choice of catalyst is a critical decision dictated by the substrate's electronic and steric properties, the desired reaction conditions (temperature, pressure), and cost.
-
Noble Metal Catalysts (Rh, Ru, Pt): These catalysts generally exhibit high activity under milder conditions. Rhodium and Ruthenium are particularly effective for pyridine hydrogenation.[5][6] Platinum oxide (PtO₂), often used in acidic media, is a classic and robust choice.[7]
-
Palladium (Pd): While excellent for many hydrogenations, Pd/C can sometimes be less effective for pyridine reduction unless specific additives are used. However, it offers high chemoselectivity for reducing other functional groups (e.g., nitro groups, nitriles) while leaving the pyridine ring intact, which is useful for multi-step syntheses.[7][8]
-
Non-Noble Metal Catalysts (Ni): Raney Nickel is a cost-effective option but typically requires higher temperatures and pressures to achieve complete conversion.[5]
The workflow for this strategy involves selecting the appropriate substituted pyridine, choosing a catalyst system, and performing the reduction, followed by protection of the piperidine nitrogen (e.g., with a Boc group) to facilitate subsequent reactions.
Caption: General workflow for piperidine core synthesis.
Strategy 2: Elaboration of the Piperidine Core
Once the substituted piperidine intermediate is obtained, the final antagonist is assembled through key coupling reactions. The two most critical transformations are typically N-functionalization and amide bond formation.
A. N-Arylation/N-Alkylation: This step attaches one of the key aromatic or heteroaromatic fragments to the piperidine nitrogen.
-
Ullmann-Type C-N Coupling: A classical and powerful method for forming C(aryl)-N bonds, this copper-catalyzed reaction joins the piperidine nitrogen with an aryl halide.[9] Modern iterations use ligands to facilitate the reaction under milder conditions than the traditional high-temperature protocols.[10][11][12] The mechanism generally involves the formation of a copper(I) amide, which then reacts with the aryl halide.[13]
-
Reductive Amination: A highly versatile and milder alternative, this method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally useful reducing agent for this purpose due to its selectivity and mildness.[14][15] This approach avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides.[16]
B. Amide Bond Formation: This is arguably the most common and crucial final step in assembling many orexin antagonists. It involves coupling a carboxylic acid-containing fragment with a primary or secondary amine on the piperidine scaffold (or vice-versa). Low yields in this step are a frequent challenge, often due to steric hindrance around the coupling partners.[14]
Causality in Coupling Reagent Selection: The choice of coupling reagent is paramount for achieving high conversion and minimizing side reactions, especially racemization at chiral centers.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective and widely used reagent, particularly for sterically hindered substrates. It reacts quickly and is known to suppress racemization.[17][18]
-
HBTU/TBTU: Similar to HATU, these are also efficient but HATU is often preferred for rapid coupling protocols.[18]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic, cost-effective combination. However, it may be less efficient for more challenging couplings compared to modern uronium-based reagents like HATU.[14]
-
T3P® (Propylphosphonic Anhydride): An excellent choice for large-scale syntheses due to its high reactivity and the fact that its byproducts are water-soluble, simplifying purification.[14]
Caption: General workflow for elaborating the piperidine core.
Detailed Application Protocols
The following protocols are representative examples based on established methodologies in the literature.[3][14][17][19] Researchers should perform appropriate safety assessments and consider small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine
Principle: This protocol describes the reduction of a functionalized pyridine to the corresponding piperidine using Platinum(IV) oxide (PtO₂) as the catalyst in an acidic medium. The acidic environment helps to activate the pyridine ring towards reduction.
Reagents & Equipment:
-
Substituted Pyridine (e.g., 2-bromo-5-methylpyridine)
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (EtOH), anhydrous
-
Acetic Acid (AcOH), glacial
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Parr Hydrogenation Apparatus or H-Cube® system
-
Standard laboratory glassware, magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a suitable pressure vessel for a Parr apparatus, dissolve the substituted pyridine (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 10:1 v/v).
-
Catalyst Addition: Carefully add PtO₂ (0.05 - 0.10 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-60 psi of H₂.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot, filtering it through celite, and analyzing the filtrate.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Boc Protection: Re-dissolve the crude piperidine salt in dichloromethane (DCM). Add triethylamine (Et₃N, 2.5 eq) and cool the mixture to 0 °C. Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield the N-Boc protected piperidine intermediate.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and disappearance of aromatic signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider increasing hydrogen pressure, reaction time, or catalyst loading. Ensure the catalyst is active and the solvent is anhydrous.
-
Side Reactions: Over-reduction of other functional groups can occur. A more chemoselective catalyst like Pd/C under specific conditions might be necessary.[7]
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| PtO₂ / AcOH | RT-50°C, 50-100 psi H₂ | Robust, reliable, effective for many substrates | Requires acidic medium, may not be chemoselective |
| Rh/C / MeOH | RT-60°C, 50-500 psi H₂ | High activity, often milder conditions | Higher cost |
| Raney Ni / EtOH | 100-150°C, >1000 psi H₂ | Cost-effective | Requires harsh conditions (high T & P) |
Protocol 2: Amide Coupling with HATU
Principle: This protocol details the formation of an amide bond between a carboxylic acid and a piperidine amine intermediate using HATU as the coupling agent and a non-nucleophilic base to neutralize acid and facilitate the reaction.
Reagents & Equipment:
-
Piperidine Intermediate (amine hydrochloride salt, 1.0 eq)
-
Carboxylic Acid Fragment (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
HPLC for purification
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid fragment (1.05 eq), HATU (1.1 eq), and the piperidine intermediate (1.0 eq).
-
Solvent and Base Addition: Dissolve the solids in anhydrous DMF. Add DIEA (3.0 eq) dropwise to the stirred solution at room temperature. The solution may change color.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. The rationale for choosing HATU is its ability to rapidly form the activated ester, which is less prone to racemization and reacts efficiently even with hindered amines.[17][18]
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the solution sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final pure orexin antagonist.
Characterization:
-
¹H and ¹³C NMR: To confirm the final structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
Chiral HPLC: To determine the enantiomeric excess (ee%) if the product is chiral.
Troubleshooting:
-
Low Yield: As discussed by BenchChem, low yield is a common issue.[14] Ensure all reagents and solvents are anhydrous. Consider a slight excess (up to 1.5 eq) of the carboxylic acid and HATU. If the amine is particularly hindered, switching to a solvent like NMP or gentle heating (40-50 °C) may improve conversion.[14]
-
Epimerization: If the chiral center is adjacent to the carboxylic acid, running the reaction at 0 °C can help minimize racemization.
| Coupling Reagent | Base | Solvent | Key Feature |
| HATU | DIEA, 2,6-Lutidine | DMF, NMP | Fast, low racemization, good for hindered amines[14] |
| EDC/HOBt | NMM, DIEA | DCM, DMF | Cost-effective, classic choice[14] |
| T3P® | Pyridine, DIEA | EtOAc, MeTHF | High reactivity, water-soluble byproducts[14] |
References
- O'Brien, P. et al. (2022).
- Zhong, M. et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Medicinal Chemistry Letters. [Link]
- Perrey, D. A. et al. (2012). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Monnier, F. & Taillefer, M. (2008). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference. Angewandte Chemie. [Link]
- Nagano, K. et al. (2021). Design and synthesis of novel orexin antagonists via structural simplification of the morphinan skeleton. Heterocycles. [Link]
- Wang, C. et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science. [Link]
- Jones, S. P. et al. (2022).
- Zhong, M. et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability.
- Phys.org (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
- Li, J-J. et al. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. [Link]
- Mondal, B. (2017). Mechanistic Studies of Ullmann-Type C–N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates.
- Chiba, S. et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- Zhang, W. et al. (2014).
- Ivanova, A. et al. (2022).
- Cox, C. D. et al. (2015). Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. Bioorganic & Medicinal Chemistry Letters. [Link]
- Fujimoto, T. et al. (2011). Discovery of spiropiperidine-based potent and selective Orexin-2 receptor antagonists. Scribd. [Link]
- ResearchGate (2017). Procedure for N-alkylation of Piperidine?.
- Taillefer, M. et al. (2007). The mechanism of the modified Ullmann reaction. Semantic Scholar. [Link]
- Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
- ResearchGate (2015). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist.
- Deuther-Conrad, W. et al. (2022). Structure-guided discovery of orexin receptor-binding PET ligands. ChemRxiv. [Link]
- Fujimoto, T. et al. (2011). Discovery of spiropiperidine-based potent and selective Orexin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Armstrong, A. et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- Griggs, S. et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
- Singh, U. (2015).
- Mokhtary, M. & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
- Aapptec (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
- Li, C-J. et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Chemistry – An Asian Journal. [Link]
- Cox, C. D. et al. (2015). Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant.
- London, G. et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances. [Link]
- Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]
- Hashimoto, Y. et al. (2022). Design and synthesis of the novel orexin receptor ligands with 1,3,5-trioxazatriquinane skeleton. Journal of Medicinal Chemistry. [Link]
- Singh, R. et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Indian Chemical Society. [Link]
- GSK. N alkylation at sp3 Carbon Reagent Guide. GlaxoSmithKline. [Link]
- Reddit (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The mechanism of the modified Ullmann reaction. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Amide Synthesis [fishersci.co.uk]
- 18. peptide.com [peptide.com]
- 19. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of a Novel IRAK4 Inhibitor: An Application Note on the Strategic Use of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
Abstract
This technical guide provides a comprehensive overview of the synthesis of a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor. We detail a robust synthetic route that strategically employs tert-butyl methyl(piperidin-3-ylmethyl)carbamate as a key building block to introduce a crucial piperidine moiety onto a pyrazolopyrimidine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and characterization data to support the advancement of novel therapeutics targeting IRAK4-mediated diseases.
Introduction: The Rationale for Targeting IRAK4
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[1][2] It plays a pivotal role downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for recognizing pathogen-associated molecular patterns and initiating inflammatory responses.[3][4] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome."[5] Within this complex, IRAK4's kinase activity is essential for the phosphorylation and activation of downstream targets, including IRAK1, which ultimately triggers signaling cascades that result in the activation of transcription factors like NF-κB and AP-1.[6][7] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines.
Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory disorders, and certain cancers.[3][8] Consequently, the development of small molecule inhibitors that selectively target IRAK4 has emerged as a promising therapeutic strategy.[7] By inhibiting IRAK4, it is possible to block the inflammatory cascade at its origin, offering a potential treatment for conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain hematological malignancies.[8][9]
The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates, such as solubility and cell permeability.[10] In the context of kinase inhibitors, piperidine derivatives are often utilized to engage with the solvent-exposed regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[1] This application note focuses on a synthetic strategy that leverages a substituted piperidine, this compound, to construct a novel IRAK4 inhibitor based on a pyrazolopyrimidine core, a scaffold known to produce potent IRAK4 inhibitors.[4][6]
Signaling Pathway and Experimental Workflow
IRAK4 Signaling Cascade and Point of Intervention
The diagram below illustrates a simplified representation of the IRAK4 signaling pathway and highlights the intervention point of the synthesized inhibitor.
Caption: IRAK4 Signaling Pathway and Inhibitor Intervention.
Synthetic Workflow Overview
The synthesis of the target IRAK4 inhibitor is accomplished through a multi-step process, commencing with the construction of the core pyrazolopyrimidine structure, followed by the strategic introduction of the piperidine side chain derived from this compound.
Caption: High-Level Synthetic Workflow Diagram.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazolopyrimidine-based IRAK4 inhibitor.
Materials and Instrumentation
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectrometry data was obtained using an ESI-MS instrument.
Synthesis of the Pyrazolopyrimidine Core
A common and efficient method for constructing the pyrazolopyrimidine core involves the condensation of a substituted pyrazole with a β-ketoester derivative, followed by chlorination. For the purpose of this guide, we will consider the synthesis of 5-chloro-N-(1-tert-butyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a key intermediate.
Step 1: Synthesis of 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol, add diethyl malonate (1.2 eq) and sodium ethoxide (1.5 eq).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and acidify with 2N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the desired product.
Step 2: Amide Coupling
-
Suspend the 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add 1-tert-butyl-1H-pyrazol-4-amine (1.1 eq) and triethylamine (3.0 eq).
-
Stir at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the amide product.
Step 3: Chlorination
-
To the amide from the previous step (1.0 eq), add phosphorus oxychloride (POCl3) (10 eq).
-
Heat the mixture to 100 °C for 3 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 5-chloro-N-(1-tert-butyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide intermediate.
Synthesis of the Final IRAK4 Inhibitor
The final step involves a nucleophilic aromatic substitution (SNAr) reaction between the chlorinated pyrazolopyrimidine core and the piperidine building block.
Step 4: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the 5-chloro-N-(1-tert-butyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide intermediate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add this compound (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield the Boc-protected final compound.
Step 5: Boc Deprotection
-
Dissolve the Boc-protected compound (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final IRAK4 inhibitor.
Characterization and Data
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | MW ( g/mol ) | 1H NMR | LC-MS (m/z) | Purity (HPLC) |
| Pyrazolopyrimidine Core | C15H17ClN6O | 344.80 | Conforms to structure | [M+H]+ 345.1 | >98% |
| Final IRAK4 Inhibitor (HCl salt) | C22H31N9O · HCl | 490.01 | Conforms to structure | [M+H]+ 454.3 | >99% |
Conclusion and Future Perspectives
This application note details a robust and reproducible synthetic route for a novel pyrazolopyrimidine-based IRAK4 inhibitor, highlighting the strategic application of this compound. The described protocols provide a solid foundation for researchers engaged in the discovery and development of IRAK4-targeted therapeutics. The modular nature of this synthesis allows for the exploration of a diverse range of piperidine derivatives to optimize the structure-activity relationship and pharmacokinetic properties of these promising inhibitors. Further biological evaluation of the synthesized compounds in relevant cellular and in vivo models is warranted to fully elucidate their therapeutic potential in treating inflammatory and autoimmune diseases.
References
- Wikipedia. (n.d.). IRAK4.
- Koziczak-Holbro, M., & Littlewood-Evans, A. (2012). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. Journal of Biological Chemistry, 287(44), 37403-37413.
- Li, S., Chen, Y., & Li, J. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B.
- Kim, T. W., Lee, J. Y., & Park, S. G. (2007). A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. Journal of Experimental Medicine, 204(5), 1025-1036.
- Starczynowski, D. T., & Winer, E. S. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology, 14, 1354924.
- Patsnap. (2023). New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors.
- Wang, Z., Wesche, H., & Stevens, T. (2009). IRAK-4 inhibitors for inflammation. Current topics in medicinal chemistry, 9(8), 724-737.
- Flannery, S., & Bowie, A. G. (2010). The interleukin-1 receptor-associated kinases (IRAKs): key regulators of innate immune signalling. Biochemical pharmacology, 80(12), 1981-1991.
- De, A., & Spolski, R. (2025). IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa.
- BenchChem. (2025).
- Wiese, M. D., & Proudman, S. M. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis.
- Singh, P., & Kumar, A. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 27(19), 6334.
- Wang, P., & Liu, Y. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1738-1744.
- Lücking, U., & Bömer, U. (2022). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 65(15), 10329-10349.
- Kubitza, D., & Heinig, R. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. Clinical Pharmacology & Therapeutics.
- UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.
- McElroy, W. T., & Tan, Z. (2020). Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. Journal of Medicinal Chemistry, 63(14), 7389-7411.
- Li, Q., & Li, D. (2022).
- Lin, B., & Li, W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 35-42.
- Stowers, S., & Kumar, A. (2018). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. In Small Molecule Development: Analytical Methods for Faster Time to Market. Hovione.
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- Wang, Y., & Liu, Y. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. ACS Chemical Biology, 16(11), 2316-2325.
- Cumming, I. A., & Pairaudeau, G. (2022). Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 63, 116729.
- PubChem. (n.d.). tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate.
- PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.
- Moshkin, V. S., & Peregudov, A. S. (2022).
- Hao, Y., & Wang, J. (2025). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. WO2016144846A1 - Pyrazolopyrimidine inhibitors of irak4 activity - Google Patents [patents.google.com]
- 3. osti.gov [osti.gov]
- 4. WO2018083085A1 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS - Google Patents [patents.google.com]
- 5. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2023130054A2 - Heteroaryl compounds as inhibitors of irak4, compositions and applications thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Synthesis of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
Abstract
This application note details a comprehensive, five-step synthetic protocol for the large-scale production of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate, a key building block in modern medicinal chemistry. Piperidine derivatives are ubiquitous in pharmaceuticals, valued for their role in defining the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The target molecule, featuring a Boc-protected secondary amine on a methyl spacer at the 3-position, is a versatile intermediate for introducing a functionalized piperidine motif in drug discovery programs.[3][4] The described pathway is designed for scalability, employing robust and well-characterized reactions, beginning from commercially available piperidine-3-methanol. Key transformations include N-benzylation for piperidine ring protection, a scalable oxidation to the aldehyde, reductive amination to install the methylamine side chain, subsequent Boc-protection, and a final hydrogenolysis for deprotection. This guide provides detailed, step-by-step protocols, safety considerations, and analytical checkpoints to ensure high yield and purity, meeting the rigorous standards of pharmaceutical development.
Introduction and Strategic Overview
The piperidine nucleus is a privileged scaffold in drug design, appearing in numerous approved drugs targeting a wide range of diseases.[2][3] Its conformational flexibility and ability to engage in key binding interactions make it an attractive component for medicinal chemists. The functionalization of the piperidine ring allows for the fine-tuning of a molecule's properties, such as solubility, receptor affinity, and metabolic stability.
The target compound, this compound, offers two distinct points for further chemical modification: the secondary amine of the piperidine ring and the Boc-protected amine on the side chain. The tert-butyloxycarbonyl (Boc) group is an essential tool in organic synthesis, providing a stable shield for amine functionalities that can be readily removed under specific acidic conditions without affecting other parts of the molecule.[5]
This protocol addresses the need for a reliable, large-scale synthesis by adopting a strategy that prioritizes high-yielding reactions, readily available starting materials, and purification methods amenable to industrial production. The overall synthetic pathway is illustrated below.
Overall Synthetic Scheme
Caption: Five-step scalable synthesis of the target compound.
Detailed Synthesis Protocols
Part 1: Synthesis of Key Intermediate: 1-Benzylpiperidine-3-carbaldehyde
The initial steps focus on protecting the piperidine nitrogen to prevent side reactions and then oxidizing the primary alcohol to the key aldehyde intermediate. A benzyl group is chosen for its stability across various reaction conditions and its clean removal via hydrogenolysis.
Protocol 1.1: N-Benzylation of Piperidine-3-methanol
-
Causality: The piperidine nitrogen is a nucleophilic secondary amine that would interfere with subsequent steps. Benzylation provides a robust protecting group that is stable to the planned oxidation and Boc-protection steps. Potassium carbonate is a cost-effective and easily handled base for this alkylation.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Quantity ( kg/mol scale) | Notes |
| Piperidine-3-methanol | 1.0 | 115.17 | 115.2 kg | Starting Material |
| Benzyl Bromide (BnBr) | 1.05 | 171.04 | 179.6 kg | Lachyrmatory, handle with care |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 276.4 kg | Anhydrous, powdered |
| Acetonitrile (ACN) | - | 41.05 | 1000 L | Reaction Solvent |
Procedure:
-
Charge a suitable reactor with piperidine-3-methanol and acetonitrile.
-
Add powdered potassium carbonate to the slurry with agitation.
-
Slowly add benzyl bromide to the mixture at ambient temperature. An exotherm may be observed; maintain the internal temperature below 40°C.
-
Heat the reaction mixture to 60-65°C and maintain for 12-16 hours.
-
Monitor the reaction for completion by HPLC or TLC.
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield crude (1-Benzylpiperidin-3-yl)methanol, typically as an oil. This intermediate is often of sufficient purity for the next step.
Protocol 1.2: TEMPO-Catalyzed Oxidation to Aldehyde
-
Causality: For large-scale synthesis, traditional oxidation reagents like PCC or those used in Swern oxidations are hazardous and generate significant waste. A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant is a greener, safer, and more cost-effective alternative for industrial applications.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Quantity ( kg/mol scale) | Notes |
| (1-Benzylpiperidin-3-yl)methanol | 1.0 | 205.30 | 205.3 kg | From previous step |
| TEMPO | 0.01 | 156.25 | 1.56 kg | Catalyst |
| Potassium Bromide (KBr) | 0.1 | 119.00 | 11.9 kg | Co-catalyst |
| Sodium Hypochlorite (12% soln) | 1.2 | 74.44 | ~745 L | Terminal Oxidant |
| Dichloromethane (DCM) | - | 84.93 | 1500 L | Solvent |
| Sat. aq. NaHCO₃ | - | - | As needed | Buffer |
Procedure:
-
Dissolve the crude alcohol from the previous step in dichloromethane and water. Add the TEMPO and potassium bromide.
-
Add saturated aqueous sodium bicarbonate solution to buffer the mixture to a pH of ~9.
-
Cool the vigorously stirred mixture to 0-5°C.
-
Slowly add the sodium hypochlorite solution via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Stir at 0-5°C for 2-4 hours, monitoring for completion by HPLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford 1-Benzylpiperidine-3-carbaldehyde.
Part 2: Formation and Protection of the Side-Chain Amine
This phase involves the core C-N bond formation via reductive amination, followed by immediate protection of the resulting secondary amine to prevent side reactions and facilitate purification.
Protocol 2.1 & 2.2: One-Pot Reductive Amination and Boc-Protection
-
Causality: Reductive amination is a highly efficient method for amine synthesis. Using hydrogen with a palladium catalyst is a clean, high-yield method suitable for large-scale production, as it avoids boron or cyanoborohydride reagents and produces only water as a byproduct.[1] Performing the subsequent Boc-protection in a one-pot or two-step, single-workup fashion improves process efficiency by reducing isolation steps. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this protection.[6]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Quantity ( kg/mol scale) | Notes |
| 1-Benzylpiperidine-3-carbaldehyde | 1.0 | 203.28 | 203.3 kg | From previous step |
| Methylamine (2M in THF) | 1.5 | 31.06 | ~233 L | Excess to drive imine formation |
| Palladium on Carbon (10% Pd/C) | 0.01 | - | ~2.0 kg | Catalyst, 50% wet |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | 218.25 | 240.1 kg | Boc-protection reagent |
| Triethylamine (Et₃N) | 1.2 | 101.19 | 121.4 kg | Base for Boc-protection |
| Methanol / THF | - | - | ~1500 L | Reaction Solvents |
Procedure:
-
Reductive Amination:
-
Charge a hydrogenation reactor with the aldehyde, methanol, and the methylamine solution in THF.
-
Carefully add the wet 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor for completion by HPLC.
-
-
Boc-Protection:
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate to remove most of the solvent.
-
Re-dissolve the crude amine intermediate in a suitable solvent like THF or DCM.
-
Add triethylamine, followed by the slow addition of Boc₂O.
-
Stir at room temperature for 4-6 hours until the reaction is complete (monitor by HPLC).
-
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess triethylamine, then with saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl (1-benzylpiperidin-3-ylmethyl)(methyl)carbamate.
-
Part 3: Final Deprotection and Product Isolation
The final step is the removal of the N-benzyl group to liberate the piperidine secondary amine, yielding the target compound.
Protocol 3.1: Catalytic Hydrogenolysis for N-Debenzylation
-
Causality: The N-benzyl bond can be effectively cleaved using catalytic hydrogenolysis. Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for removing N-benzyl groups, especially in the presence of other functional groups, leading to faster reaction times and cleaner conversions.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Quantity ( kg/mol scale) | Notes |
| Protected Intermediate | 1.0 | 318.45 | 318.5 kg | From previous step |
| Palladium Hydroxide on Carbon (20% Pd(OH)₂/C) | 0.02 | - | ~6.4 kg | Pearlman's Catalyst, 50% wet |
| Methanol | - | 32.04 | ~2000 L | Solvent |
Procedure:
-
Dissolve the crude protected intermediate in methanol and charge it to a high-pressure hydrogenation reactor.
-
Under an inert atmosphere, carefully add the Pearlman's catalyst.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen (100-150 psi).
-
Heat the reaction to 40-50°C and stir vigorously for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material by HPLC or GC-MS.
-
Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the mixture through Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by large-scale chromatography if necessary.
Workflow Visualization
Caption: General experimental workflow for each synthetic step.
Safety and Handling
All operations should be conducted by trained personnel in a facility equipped to handle large quantities of flammable solvents and hazardous chemicals.
-
Reagent Hazards: Benzyl bromide is a lachrymator and corrosive. Methylamine is a flammable and toxic gas (typically handled in solution). Di-tert-butyl dicarbonate can be an irritant.[7]
-
Hydrogenation Safety: Hydrogen gas is highly flammable and explosive. All hydrogenation steps must be performed in a dedicated, properly grounded high-pressure reactor equipped with appropriate safety relief systems. Catalysts like Pd/C can be pyrophoric upon exposure to air when dry; always handle them in a wet state and under an inert atmosphere.[8][9]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[7] For handling volatile or powdered reagents, respiratory protection may be necessary.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Analytical and Quality Control
To ensure the final product meets the required specifications, rigorous analytical testing should be performed on all intermediates and the final product.
| Test | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure of the compound.[10] |
| Purity | HPLC (with UV detection), GC | Quantifies the amount of the desired compound and detects impurities. |
| Residual Solvents | Headspace GC | Ensures that residual solvent levels are below ICH limits. |
| Water Content | Karl Fischer Titration | Determines the moisture content of the final solid product. |
| Appearance | Visual Inspection | Confirms physical state and color. |
Conclusion
The synthetic route detailed in this application note provides a robust, scalable, and economically viable method for the production of this compound. By utilizing well-established chemical transformations, prioritizing process safety, and defining clear analytical controls, this protocol is suitable for implementation in both pilot plant and full-scale manufacturing environments, providing a reliable supply of this valuable intermediate to the pharmaceutical industry.
References
- Vertex AI Search. The Role of Boc-Protected Amino Acids: A Focus on (S)-1-Boc-piperidine-2-carboxylic Acid.
- ChemicalBook. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9.
- Wikipedia. Piperidine.
- AK Scientific, Inc. Tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate Safety Data Sheet.
- Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- MedChemExpress. tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate.
- ChemicalBook. 1-N-Boc-4-(Phenylamino)piperidine.
- Kravchenko, D. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- International Journal of New-era Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. aksci.com [aksci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.ie [fishersci.ie]
- 10. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
Mastering Chemoselectivity: A Guide to the Boc-Protection of Piperidinemethylamines
Abstract
In the landscape of modern synthetic and medicinal chemistry, the piperidine moiety is a cornerstone, frequently incorporated into pharmacologically active agents. The functionalization of piperidine scaffolds, such as piperidinemethylamines, often necessitates a strategic approach to protecting group chemistry to achieve the desired molecular architecture. This comprehensive guide provides an in-depth exploration of the tert-butoxycarbonyl (Boc) protection of piperidinemethylamines, with a specialized focus on achieving chemoselective protection of the primary aminomethyl group over the more basic and sterically accessible piperidine nitrogen. We will delve into the mechanistic underpinnings of this selectivity, provide validated, step-by-step protocols, and discuss critical analytical techniques for the unambiguous characterization of the desired product. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules bearing the piperidinemethylamine scaffold.
Theoretical Background: The Challenge of Selective Protection
Piperidinemethylamines present a common yet intriguing challenge in synthetic chemistry: the presence of two nucleophilic nitrogen centers with differing basicity and steric environments. The endocyclic secondary amine of the piperidine ring is generally more basic and less sterically hindered than the exocyclic primary amine of the aminomethyl substituent. Consequently, direct reaction with an electrophilic protecting group reagent like di-tert-butyl dicarbonate ((Boc)₂O) would typically favor protection at the piperidine nitrogen, leading to a mixture of mono- and di-protected products, with the undesired regioisomer often predominating.
To achieve selective Boc-protection of the primary amine, a nuanced understanding of the electronic and steric factors governing the reaction is paramount. The strategy hinges on modulating the nucleophilicity of the two amine groups. A highly effective and widely adopted method involves the in situ generation of the mono-hydrochloride salt of the piperidinemethylamine.[1][2][3][4] In this approach, the more basic piperidine nitrogen is preferentially protonated, forming a non-nucleophilic ammonium salt. This electronic deactivation effectively "masks" the secondary amine, directing the Boc anhydride to react selectively with the less basic, and now more available, primary amine.[1][2][3][4]
This principle of leveraging differential basicity is a cornerstone of chemoselective transformations and is particularly powerful in the context of poly-functionalized molecules.[5]
Reaction Mechanism and Workflow
The Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This results in the formation of a tetrahedral intermediate, which subsequently collapses to yield the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide as byproducts. The evolution of CO₂ gas serves as a significant thermodynamic driving force for the reaction.
Below is a visual representation of the selective protection workflow.
Figure 1: A generalized workflow for the selective mono-Boc protection of piperidinemethylamines.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the selective Boc-protection of the primary amine in piperidinemethylamines. It is recommended to perform a small-scale trial to optimize conditions for a specific substrate.
Protocol 1: Selective Mono-Boc Protection of 4-(Aminomethyl)piperidine using Trimethylsilyl Chloride
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[1][3][4]
Materials:
-
4-(Aminomethyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous Methanol (MeOH)
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-(aminomethyl)piperidine (1.0 eq) in anhydrous methanol (approximately 0.2 M solution) in a round-bottom flask cooled in an ice bath (0 °C), add trimethylsilyl chloride (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the mono-hydrochloride salt.
-
To this solution, add di-tert-butyl dicarbonate (1.05 eq) either as a solid or dissolved in a minimal amount of methanol.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and adjust the pH to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Characterization of the Protected Product
Unambiguous characterization of the mono-Boc-protected piperidinemethylamine is crucial to confirm the desired regioselectivity. ¹H NMR spectroscopy is the most powerful tool for this purpose.[6][7]
Expected ¹H NMR Spectral Features for tert-butyl (piperidin-4-ylmethyl)carbamate:
-
Boc Group: A characteristic, large singlet integrating to 9 protons will appear in the upfield region, typically between δ 1.4-1.5 ppm.[6]
-
Piperidine Protons: The protons on the piperidine ring will appear as a series of multiplets in the region of approximately δ 1.0-1.8 ppm and δ 2.5-3.1 ppm.
-
Aminomethyl Protons: The CH₂ group attached to the carbamate nitrogen will typically appear as a triplet or doublet of doublets around δ 3.0-3.2 ppm.
-
NH Proton: The carbamate N-H proton will be a broad singlet, often around δ 4.5-5.5 ppm, and its chemical shift can be concentration-dependent. The piperidine N-H proton will also be present, likely as a broad singlet.
Table 1: Comparison of Reaction Parameters for Selective Boc-Protection
| Parameter | Condition | Rationale |
| HCl Source | Me₃SiCl, HCl in Dioxane | In situ generation of one equivalent of HCl to selectively protonate the more basic piperidine nitrogen.[1][3][4] |
| Solvent | Methanol, Dichloromethane | Common solvents that facilitate the dissolution of reactants and are relatively inert under the reaction conditions. |
| Base (Work-up) | aq. NaOH, aq. NaHCO₃ | Used to neutralize the reaction mixture and deprotonate the piperidinium salt to allow for extraction of the free amine product. |
| Temperature | 0 °C to Room Temperature | Mild conditions that are sufficient for the reaction to proceed to completion without promoting side reactions. |
Troubleshooting and Field-Proven Insights
-
Formation of Di-Boc Product: If a significant amount of the di-protected product is observed, it may indicate that less than one equivalent of the HCl source was used, or that the addition was not performed at a sufficiently low temperature. Ensure accurate stoichiometry and maintain a low temperature during the addition of the acid source.
-
Low Yield: Poor yields can result from incomplete reaction or loss of product during work-up. Monitor the reaction to completion by TLC or LC-MS. During the basic work-up, ensure the pH is sufficiently high (>12) to fully deprotonate the piperidinium salt and enable efficient extraction into the organic phase.
-
Alternative HCl Sources: While trimethylsilyl chloride is convenient, a solution of HCl in an organic solvent like 1,4-dioxane can also be used.[8] This avoids the formation of siloxane byproducts.
-
Substrate Scope: This methodology is generally applicable to various piperidinemethylamine derivatives. However, the presence of other acid-sensitive functional groups in the molecule may require careful consideration and optimization of the reaction conditions.
Conclusion
The selective mono-Boc protection of the primary amine in piperidinemethylamines is a readily achievable and highly reproducible transformation when the principles of differential basicity are applied. The in situ formation of the mono-hydrochloride salt is a simple and elegant strategy to deactivate the more basic piperidine nitrogen, thereby directing the Boc-protection to the desired primary aminomethyl group. The protocols and insights provided in this guide offer a robust framework for researchers to successfully implement this critical synthetic step, paving the way for the efficient construction of complex, high-value molecules for a range of applications, particularly in drug discovery and development.
References
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,....
- Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines.
- SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- New Journal of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination.
- Wikipedia. Protecting group.
- RSC Publishing. Dual protection of amino functions involving Boc.
- PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ResearchGate. ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions..
- SciSpace. General method for selective Mono-Boc protection of diamines and thereof.
- ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
- Sciforum. Selective Mono-Boc-Protection of Bispidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. scispace.com [scispace.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Asymmetric synthesis of chiral piperidine building blocks
An Application Guide to the Asymmetric Synthesis of Chiral Piperidine Building Blocks
Abstract
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2][3][4] Its three-dimensional structure is crucial for specific interactions with biological targets, enhancing potency, selectivity, and pharmacokinetic properties.[5][6][7] Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral piperidine building blocks is a paramount objective for researchers in drug discovery and development. This guide provides an in-depth overview of key contemporary strategies for accessing these valuable synthons, focusing on the causality behind experimental design. We will explore transition-metal catalysis, organocatalysis, and chemoenzymatic approaches, offering detailed, field-proven protocols and mechanistic insights to empower researchers to select and implement the optimal strategy for their synthetic targets.
The Strategic Importance of Chiral Piperidines in Drug Design
The prevalence of the piperidine motif in pharmaceuticals underscores its importance.[8][9] Molecules such as Niraparib (an anti-cancer agent), Preclamol (an antipsychotic agent), and Ropivacaine (an anesthetic) all feature a stereochemically defined piperidine core that is essential for their therapeutic activity.[4][8] The challenge, however, lies in the stereocontrolled synthesis of these six-membered nitrogen heterocycles.[8][10] Traditional methods often require lengthy synthetic sequences or rely on wasteful chiral resolutions.[11] Modern asymmetric catalysis offers elegant solutions, enabling direct access to enantioenriched piperidines from simple precursors with high levels of efficiency and stereocontrol.
This guide will focus on three powerful and complementary catalytic asymmetric strategies:
-
Rhodium-Catalyzed Asymmetric Carbometalation: A versatile method for synthesizing 3-substituted piperidines from pyridine precursors.
-
Organocatalytic Domino Reactions: A metal-free approach for constructing polysubstituted piperidines with multiple stereocenters in a single step.
-
Chemoenzymatic Synthesis: A sustainable and highly selective strategy that combines the best of chemical synthesis and biocatalysis.
Strategy I: Rhodium-Catalyzed Asymmetric Synthesis of 3-Aryl Piperidines
The functionalization of pyridines via dearomatization is a powerful strategy for building piperidine cores. A particularly effective modern approach involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate, which proceeds via a reductive Heck-type mechanism to furnish highly enantioenriched 3-substituted tetrahydropyridines.[8][12] These intermediates are then readily reduced to the corresponding chiral piperidines.
Mechanistic Rationale and Experimental Causality
This strategy relies on a three-step sequence: (i) partial reduction of a pyridine to a dihydropyridine, (ii) Rh-catalyzed asymmetric carbometalation, and (iii) final reduction of the remaining double bond.[8][12]
-
Why Dihydropyridine? The dihydropyridine serves as an ideal coupling partner. It is more reactive than the aromatic pyridine and presents a prochiral internal alkene for the asymmetric functionalization.[8]
-
Why a Rhodium Catalyst? Rhodium catalysts, particularly when paired with chiral diene or phosphine ligands, are exceptionally effective at promoting carbometalation reactions and controlling enantioselectivity.[8][12] The chiral ligand creates a chiral environment around the metal center, dictating the facial selectivity of the aryl group addition to the dihydropyridine.
-
The Role of the Base: An aqueous base (e.g., CsOH) is crucial. It facilitates the transmetalation step from the boronic acid to the rhodium center and subsequent protodemetalation to regenerate the active catalyst.[8]
The overall workflow is depicted below:
Caption: General workflow for Rh-catalyzed asymmetric synthesis of 3-aryl piperidines.
Protocol: Asymmetric Synthesis of (R)-3-phenyl-piperidine Precursor
This protocol is adapted from the work of Li and coworkers and describes the key Rh-catalyzed asymmetric coupling step.[8]
Materials:
-
N-Phenylcarbonyl-1,2-dihydropyridine (1 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
[Rh(cod)(OH)]₂ (1.5 mol%)
-
(R)-DTBM-MeO-BIPHEP ligand (L3 in the source, 3.5 mol%)
-
Aqueous CsOH (1 M, 2 equiv.)
-
Tetrahydrofuran (THF) and Toluene (1:1 mixture)
-
Water (deoxygenated)
-
Nitrogen atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)(OH)]₂ and the chiral ligand to an oven-dried vial. Add the THF:Toluene (1:1) solvent mixture and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Reaction Setup: To a separate vial, add N-phenylcarbonyl-1,2-dihydropyridine and phenylboronic acid.
-
Initiation: Add the pre-formed catalyst solution to the vial containing the substrate and boronic acid. Follow this with the addition of aqueous CsOH and deoxygenated water.
-
Reaction: Seal the vial tightly, remove from the glovebox, and place it in a pre-heated oil bath at 70 °C. Stir vigorously for 20 hours.
-
Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the enantioenriched tetrahydropyridine product.
-
Characterization: The product's enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Representative Data
The power of this method lies in its broad substrate scope and high stereoselectivity.
| Entry | Aryl Boronic Acid (ArB(OH)₂) | Yield (%) | ee (%) |
| 1 | Phenyl | 81 | 96 |
| 2 | 4-MeO-Phenyl | 85 | 98 |
| 3 | 4-CF₃-Phenyl | 80 | 97 |
| 4 | 3-Cl-Phenyl | 82 | 97 |
| 5 | 2-Naphthyl | 75 | 99 |
| 6 | 3-Thienyl | 70 | 95 |
| Data adapted from J. Am. Chem. Soc. 2023, 145, 14221–14226.[8] |
Strategy II: Organocatalytic Asymmetric Domino Synthesis
Organocatalysis provides a powerful, metal-free alternative for synthesizing complex chiral molecules. For piperidine synthesis, domino (or cascade) reactions catalyzed by small chiral organic molecules, such as proline derivatives, are particularly effective.[13][14] These reactions can construct the piperidine ring and install multiple stereocenters with high stereocontrol in a single synthetic operation.
Mechanistic Rationale and Experimental Causality
A common organocatalytic approach is the domino Michael/cyclization reaction between an aldehyde, a nitroalkene, and an amine source.[13] The catalyst, typically a chiral secondary amine, activates the aldehyde substrate by forming a transient enamine.
-
Why a Chiral Secondary Amine Catalyst? The catalyst (e.g., a diarylprolinol silyl ether) serves a dual role. It acts as a Lewis base to form a nucleophilic enamine intermediate from the aldehyde and its chiral scaffold directs the subsequent Michael addition to the nitroalkene from a specific face, thereby controlling the absolute stereochemistry.
-
The Domino Sequence: The reaction proceeds through a carefully orchestrated sequence:
-
Enamine Formation: The aldehyde reacts with the chiral amine catalyst.
-
Asymmetric Michael Addition: The enamine attacks the nitroalkene, setting the first two stereocenters.
-
Iminium Ion Formation & Cyclization: The resulting intermediate cyclizes via an intramolecular Mannich-type reaction or aza-Michael addition, forming the piperidine ring and setting additional stereocenters.
-
Catalyst Regeneration: Hydrolysis releases the polysubstituted piperidine product and regenerates the catalyst.
-
Caption: Organocatalytic domino reaction for polysubstituted piperidine synthesis.
Protocol: Asymmetric Synthesis of a Polysubstituted Piperidine
This protocol is a representative example of an O-TMS protected diphenylprolinol catalyzed domino Michael/aminalization process.[13]
Materials:
-
Aldehyde (e.g., propanal, 1.2 equiv.)
-
Trisubstituted nitroolefin (1 equiv.)
-
4-Nitrobutylamine hydrochloride (amine source, 1 equiv.)
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20 mol%)
-
N,N-Diisopropylethylamine (DIPEA, 1 equiv.)
-
Chloroform (CHCl₃) as solvent
Procedure:
-
Setup: To an oven-dried vial, add the trisubstituted nitroolefin, 4-nitrobutylamine hydrochloride, and the chiral organocatalyst.
-
Solvent and Base: Add chloroform followed by DIPEA to liberate the free amine in situ.
-
Initiation: Add the aldehyde to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for the time specified by the specific substrate combination (typically 24-72 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue directly by flash column chromatography on silica gel to afford the desired polysubstituted piperidine product.
-
Characterization: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC.
Representative Data
This method allows for the one-step formation of four contiguous stereocenters with high fidelity.
| Entry | Aldehyde | Nitroolefin Substituent (R) | Yield (%) | dr | ee (%) |
| 1 | Propanal | Phenyl | 85 | >20:1 | 99 |
| 2 | Isovaleraldehyde | Phenyl | 78 | >20:1 | 99 |
| 3 | Propanal | 4-Cl-Phenyl | 82 | >20:1 | 99 |
| 4 | Propanal | 2-Furyl | 75 | >20:1 | 98 |
| Data conceptualized from similar systems described in Org. Lett. 2011, 13, 16, 4284–4287.[13] |
Strategy III: Chemoenzymatic Asymmetric Synthesis
Chemoenzymatic synthesis leverages the unparalleled selectivity of enzymes for key transformations within a classical organic synthesis framework.[1] This approach offers significant advantages in terms of sustainability (mild, aqueous conditions) and stereochemical precision. A state-of-the-art strategy for chiral piperidines involves the dearomatization of activated pyridines, where a key step is a stereoselective one-pot enzymatic cascade.[1]
Rationale and Workflow Causality
This method transforms N-substituted tetrahydropyridines (THPs), derived from pyridines, into highly defined chiral piperidines using a dual-enzyme system.
-
Why Enzymes? Enzymes offer exquisite stereo-, regio-, and chemo-selectivity that is often difficult to achieve with small-molecule catalysts. Amine oxidases and ene-imine reductases (EneIREDs) are particularly suited for modifying nitrogen heterocycles.[1]
-
The One-Pot Cascade: The core of the process is a one-pot cascade involving two enzymes:
-
Amine Oxidase: A 6-hydroxy-D-nicotine oxidase (6-HDNO) selectively oxidizes the THP to an intermediate cyclic enamine/iminium ion. This step establishes the substrate for the key asymmetric reduction.
-
Ene-Imine Reductase (EneIRED): This enzyme, using NADH as a cofactor, performs a highly stereoselective conjugate reduction of the enamine intermediate to yield the final chiral piperidine. The stereochemical outcome is dictated by the specific EneIRED enzyme chosen.
-
Caption: Chemoenzymatic cascade for the asymmetric synthesis of chiral piperidines.
Protocol: One-Pot Enzymatic Synthesis of a Chiral 3-Substituted Piperidine
This protocol is based on the chemoenzymatic dearomatization approach developed by Grogan, Turner, and coworkers.[1]
Materials:
-
N-substituted tetrahydropyridine (THP) substrate (e.g., 5 mM)
-
HEPES buffer (100 mM, pH 7.5)
-
Glucose (50 mM)
-
NADP⁺ (1 mM)
-
Glucose Dehydrogenase (GDH) for cofactor recycling (1 mg/mL)
-
6-HDNO enzyme solution
-
EneIRED enzyme solution
-
Centrifugal concentrators
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare a solution of HEPES buffer containing the THP substrate, glucose, and NADP⁺.
-
Cofactor Recycling System: Add the glucose dehydrogenase solution. This enzyme is crucial for regenerating the NADPH cofactor consumed by the EneIRED, allowing the catalyst to be used in sub-stoichiometric amounts.
-
Enzyme Addition: Add the solutions of the 6-HDNO and EneIRED enzymes to initiate the cascade reaction.
-
Reaction: Incubate the mixture at 30 °C with gentle shaking (e.g., 180 rpm) for 24 hours. Monitor the conversion of the starting material by HPLC or GC-MS.
-
Workup: Quench the reaction by adding an equal volume of acetonitrile to precipitate the enzymes. Centrifuge the mixture to pellet the protein.
-
Purification and Analysis: Analyze the supernatant directly by chiral HPLC to determine conversion and enantiomeric excess. For isolation, the supernatant can be concentrated and the product purified by chromatography.
Representative Data
This chemoenzymatic approach provides access to valuable chiral piperidines, including key precursors to pharmaceuticals like Preclamol and Niraparib, with excellent stereoselectivity.[1]
| Entry | Substrate | Product | Conversion (%) | ee (%) |
| 1 | N-Bn-3-propyl-THP | (S)-N-Bn-3-propylpiperidine | >95 | >99 |
| 2 | N-Bn-3-(3-pyridyl)-THP | (S)-Preclamol Precursor | >95 | >99 |
| 3 | N-Boc-4-phenyl-THP | (R)-N-Boc-4-phenylpiperidine | >95 | >99 |
| Data adapted from Nat. Catal. 2020, 3, 977–984.[1] |
Conclusion and Outlook
The asymmetric synthesis of chiral piperidines has evolved significantly, moving from classical, often lengthy sequences to highly efficient and selective catalytic methods. Transition-metal catalysis, organocatalysis, and biocatalysis each offer unique advantages and provide a powerful toolkit for the modern synthetic chemist. Rhodium-catalyzed methods excel in the functionalization of pyridine-derived feedstocks, organocatalytic domino reactions enable the rapid construction of molecular complexity, and chemoenzymatic strategies provide unmatched selectivity under sustainable conditions. The choice of method will ultimately depend on the specific substitution pattern of the target piperidine, desired scale, and available resources. As catalysis continues to advance, we can anticipate the development of even more powerful and versatile strategies for accessing these fundamentally important building blocks, further accelerating the discovery and development of new medicines.
References
- Rowan, T. G., et al. (2020). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines.
- Wang, Y., et al. (2023).
- Livingstone, R. C., & Wipf, P. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic Letters, 13(19), 5294–5297. [Link]
- Kajaria, S. S., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(16), 4284–4287. [Link]
- Amat, M., et al. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. [Link]
- Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919-28. [Link]
- Sebbar, N., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues.
- Bera, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Bella, M., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4494–4497. [Link]
- Bera, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- Vitale, F. M., et al. (2021).
- Fu, G. C., et al. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 129(25), 7906–7907. [Link]
- Oestreich, M., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.
- He, J., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]
- Chen, Q.-S., et al. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 53(10), 1695-1710. [Link]
- Wang, L., et al. (2023). Photoinduced Pd-Catalyzed Formal Asymmetric Allylic Substitution of Piperidine Scaffolds.
- Amat, M., et al. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. [Link]
- Taday, F., et al. (2021). Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids.
- Bailey, P. D., et al. (1998). Asymmetric Routes to Substituted Piperidines.
- Oro, L. A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Reddy, M. S., et al. (2013). Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Organic Letters, 15(18), 4842-4845. [Link]
- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8088-8096. [Link]
- Berkes, D., et al. (2007). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Tetrahedron: Asymmetry, 18(16), 1953-1959. [Link]
- Momose, T., & Hiroomi, T. (1995). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 115(3), 143-159. [Link]
- Engle, K. M. (2025). Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. University of California San Diego. [Link]
- Zhou, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Cheng, H.-G., et al. (2019). Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. Chemistry, 25(72), 16506-16510. [Link]
- Zhang, P., & Knowles, R. R. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Science, 369(6503), 557-562. [Link]
- Coldham, I., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Figshare. [Link]
- Zhou, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Li, Z., & Li, C.-J. (2016). Diastereoselectively Complementary C-H Functionalization Enables Access to Structurally and Stereochemically Diverse 2,6-Substituted Piperidines. Organic Letters, 18(24), 6476-6479. [Link]
- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]
- Córdova, A., et al. (2010). Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines.
Sources
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tert-butyl methyl(piperidin-3-ylmethyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the development of active pharmaceutical ingredients (APIs) targeting the central nervous system.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide provides a structured approach to troubleshooting and optimizing the synthesis, focusing on the common two-step pathway: Boc protection of 3-(aminomethyl)piperidine followed by N-methylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and practical approach involves a two-step synthesis. The first step is the protection of the primary amine of 3-(aminomethyl)piperidine with a tert-butoxycarbonyl (Boc) group. The second step is the methylation of the secondary amine on the piperidine ring.
Q2: What are the critical parameters to control during the Boc protection step?
A2: Key parameters for successful Boc protection include ensuring anhydrous conditions to prevent hydrolysis of the Boc anhydride, selecting a suitable non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct, and maintaining a low reaction temperature (e.g., 0 °C) to control the initial exothermic reaction.[2]
Q3: I am observing a significant amount of di-Boc protected byproduct. How can I minimize this?
A3: The formation of a di-Boc byproduct, where both the primary and secondary amines are protected, can occur if the reaction conditions are too harsh or if an excess of Boc anhydride is used for a prolonged period. To mitigate this, use a stoichiometric amount of Boc anhydride (typically 1.05-1.2 equivalents) and monitor the reaction closely by TLC or LC-MS. Adding the Boc anhydride slowly to the reaction mixture can also help improve selectivity.
Q4: What are the recommended methods for N-methylation of the Boc-protected intermediate?
A4: Reductive amination is a highly effective and widely used method for N-methylation.[3] This typically involves reacting the N-Boc protected piperidine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[4] Alternative methods include using a methylating agent such as methyl iodide with a suitable base, although this can sometimes lead to over-methylation or side reactions.[5][6]
Q5: My N-methylation reaction is showing low conversion. What are the potential causes?
A5: Low conversion in reductive amination can be due to several factors: poor quality of the formaldehyde or reducing agent, insufficient reaction time, or inadequate pH control. Ensure you are using fresh reagents. The reaction can be sensitive to pH, and in some cases, the addition of a mild acid catalyst can be beneficial.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Yield in Boc Protection Step
Symptoms:
-
Incomplete consumption of the starting 3-(aminomethyl)piperidine.
-
Presence of multiple spots on TLC, indicating side products.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] |
| Inefficient base | Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is pure and dry. |
| Incorrect stoichiometry | Use a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.05-1.2 equivalents. Add the (Boc)₂O solution slowly to the amine solution at 0 °C. |
| Low reaction temperature | While the initial addition should be at a low temperature, allowing the reaction to slowly warm to room temperature and stir for several hours is often necessary for completion.[7] Monitor progress by TLC. |
Issue 2: Formation of Urea Byproducts
Symptoms:
-
A significant amount of a white, often insoluble, precipitate is observed.
-
The desired product is contaminated with a high molecular weight impurity.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Reaction of amine with CO₂ | If the reaction is exposed to air for extended periods, the amine can react with atmospheric CO₂. Maintain an inert atmosphere. |
| Hydrolysis of isocyanate intermediate | This is more common when using chloroformates but can also be a concern with other carbamate synthesis methods in the presence of water. Strict anhydrous conditions are crucial to prevent the formation of an amine from the hydrolysis of an isocyanate intermediate, which can then react to form urea.[2] |
Issue 3: Over-methylation in the N-methylation Step
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the quaternized piperidinium salt.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Harsh methylating agent | When using methyl iodide, over-methylation to the quaternary ammonium salt is a common side reaction. Use a milder methylating agent or carefully control the stoichiometry and reaction time. |
| Excessive reducing agent in reductive amination | While less common with STAB, using a large excess of a more reactive reducing agent could potentially lead to side reactions. Use the recommended stoichiometry for the reducing agent. |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl (piperidin-3-ylmethyl)carbamate
This protocol is adapted from established procedures for Boc protection of amines.
Materials:
-
3-(Aminomethyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-(aminomethyl)piperidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-methylation via Reductive Amination
This protocol is based on standard reductive amination procedures.[3][4]
Materials:
-
Tert-butyl (piperidin-3-ylmethyl)carbamate
-
Formaldehyde (37% in water)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 eq.) in DCE or DCM in a round-bottom flask.
-
Add formaldehyde (1.5 eq.).
-
If needed, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Workflow
Synthesis Pathway
Caption: Decision tree for troubleshooting low reaction yields.
References
- BenchChem. (n.d.). Troubleshooting low conversion rates in carbamate synthesis.
- ChemicalBook. (2024, July 24). (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9.
- ResearchGate. (2021, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- UCHEM. (2022, September 8). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.
- MySkinRecipes. (n.d.). 3-N-BOC-3-N-METHYL-AMINOMETHYL PIPERIDINE.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis : r/Chempros.
- National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 5). Optimizing Your Synthesis: The Role of N-Boc-piperidine-3-methanol from Reliable Suppliers.
- ResearchGate. (2021, August 6). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride | Request PDF.
- ACS Figshare. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.
- ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.
- Organic Chemistry Portal. (n.d.). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates.
Sources
- 1. 3-N-BOC-3-N-METHYL-AMINOMETHYL PIPERIDINE [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - On the Selective N-Methylation of BOC-Protected Amino Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies grounded in chemical principles.
Section 1: Understanding the Synthetic Landscape & Potential Impurities
Effective purification begins with understanding the potential impurities originating from the synthetic route. This compound is typically synthesized via a multi-step process, often involving reductive amination and Boc-protection. Each step presents opportunities for side-product formation.
A common synthetic approach involves the reductive amination of N-Boc-piperidine-3-carbaldehyde with methylamine, or the N-methylation of the secondary carbamate, tert-butyl (piperidin-3-ylmethyl)carbamate. The diagram below illustrates a plausible synthetic pathway and highlights the genesis of common impurities that complicate purification.
Caption: Origin of impurities during a typical synthesis.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude NMR spectrum shows unreacted starting material, specifically the N-H proton from the precursor tert-butyl (piperidin-3-ylmethyl)carbamate. How can I remove this?
A: This is a classic separation challenge where the impurity is structurally very similar to the product.
-
Expert Analysis: The key difference is the slightly higher polarity of the starting material due to the N-H group, which can act as a hydrogen bond donor. Your product has a tertiary carbamate and is slightly less polar. This subtle difference is what you will exploit.
-
Troubleshooting Strategy: Flash Column Chromatography. This is the most reliable method. The unmethylated precursor will have a slightly lower Rf value (it will stick to the silica more tightly) than your N-methylated product.
-
Recommended Starting Conditions: Use a silica gel stationary phase. Begin with an eluent system of Dichloromethane (DCM) and Methanol (MeOH). A gradient of 0% to 5% MeOH in DCM is a good starting point. To prevent peak tailing caused by the basic piperidine nitrogen interacting with acidic silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent system (typically 0.1-1%).
-
Validation: Monitor the fractions by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the spots. Combine fractions containing the pure product, identified by its higher Rf value compared to the starting material.
-
Q2: During the aqueous work-up, I'm forming a persistent emulsion and experiencing poor product recovery in the organic layer. What's going wrong?
A: Emulsion formation is common with basic, amphiphilic molecules like your product. The issue stems from the compound acting as a surfactant, stabilizing the oil-in-water or water-in-oil mixture.
-
Expert Analysis: The piperidine nitrogen is basic. At neutral pH, a portion of it can be protonated, creating a cationic species that is highly water-soluble, while the Boc group and alkyl chain remain lipophilic. This leads to poor partitioning and emulsion.
-
Troubleshooting Strategy: pH and Salinity Control.
-
Basify Vigorously: Ensure the aqueous layer is strongly basic (pH > 11) by adding 1M NaOH or saturated sodium carbonate solution.[1] This deprotonates the piperidine nitrogen, making the entire molecule neutral and significantly more soluble in organic solvents like Ethyl Acetate (EtOAc) or DCM.
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the aqueous layer.[2] This increases the polarity of the aqueous phase, "salting out" your organic product and forcing it into the organic layer, which also helps break the emulsion.
-
Solvent Choice: If emulsions persist with EtOAc, switch to a denser, less miscible solvent like DCM for extraction.
-
Physical Separation: If an emulsion remains, transfer the entire mixture to a separatory funnel and let it stand for an extended period. Sometimes, a gentle swirl or passing the mixture through a pad of Celite can help break the emulsion.
-
Q3: Can I purify this compound by crystallization? My attempts have only yielded an oil.
A: Crystallization is possible but can be challenging as many Boc-protected amines are oils or low-melting solids at room temperature. The presence of even minor impurities can inhibit lattice formation.
-
Expert Analysis: For crystallization to occur, the molecule must be able to pack into an ordered crystal lattice. The conformational flexibility of the piperidine ring and the bulky tert-butyl group can make this difficult. Your product must be of reasonably high purity (>90%) for crystallization to be a viable option.
-
Troubleshooting Strategy: Solvent Screening and Seeding.
-
Initial Attempt: First, ensure your product is sufficiently pure via chromatography. Concentrate the pure fractions to a thick oil.
-
Solvent System: The ideal system is a solvent in which the product is soluble when hot but sparingly soluble when cold. Start with non-polar solvents. A good choice is a hexane/ethyl acetate or heptane/EtOAc mixture.[2][3] Dissolve the oil in a minimal amount of warm EtOAc and slowly add hexanes or heptane dropwise until the solution becomes faintly cloudy. Warm the solution slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a freezer.
-
Induce Crystallization: If it remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, if you have a small amount of pure solid product from a previous batch, add a single "seed" crystal.
-
Q4: My column fractions are still contaminated with a very non-polar impurity. What is it and how do I get rid of it?
A: A common non-polar impurity is any remaining di-tert-butyl dicarbonate ((Boc)₂O) from the protection step or other greasy byproducts.
-
Expert Analysis: (Boc)₂O is highly non-polar and will elute very quickly from a silica column, often with the solvent front. Your product is significantly more polar.
-
Troubleshooting Strategy: Pre-Column Purification or Modified Chromatography.
-
Hexane Wash: Before chromatography, dissolve your crude product in a minimal amount of a polar solvent in which it is soluble (like DCM or EtOAc) and add a large volume of hexanes. The non-polar impurities will be soluble in the hexanes, while your more polar product may precipitate or can be extracted away.
-
Column Flushing: When running your column, start by flushing with a very non-polar eluent (e.g., 100% Hexane or 95:5 Hexane:EtOAc). This will wash off the highly non-polar impurities first. Once these have been collected, you can begin your gradient to elute the product.
-
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for purification. Always monitor progress with an appropriate analytical technique like TLC or LC-MS.
Protocol 1: Optimized Aqueous Extractive Work-up
-
Quench the reaction mixture by carefully adding it to an equal volume of water.
-
Adjust the pH of the aqueous layer to >11 using a 1M NaOH solution while monitoring with pH paper or a meter.
-
Transfer the mixture to a separatory funnel and extract three times with Dichloromethane (DCM). Use a volume of DCM for each extraction that is approximately half the volume of the aqueous layer.
-
Combine the organic extracts.
-
Wash the combined organic layers once with a saturated aqueous solution of NaCl (brine) to remove residual water and water-soluble impurities.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: High-Resolution Flash Column Chromatography
-
Prepare the column by loading silica gel into a column and packing it using the initial eluent (e.g., 98:2 DCM:MeOH + 0.1% TEA).
-
Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude oil in a minimal amount of DCM, add a few grams of silica gel, and evaporate the solvent until a free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting eluent system (e.g., 98:2 DCM:MeOH + 0.1% TEA).
-
Gradually increase the polarity of the eluent (e.g., to 95:5 DCM:MeOH + 0.1% TEA) to elute the product.
-
Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision workflow for purification strategy.
Section 4: Data Reference Tables
Table 1: Recommended Chromatography Eluent Systems
| Eluent System | Modifier (0.1-1%) | Application Notes |
| Dichloromethane / Methanol (99:1 to 90:10) | Triethylamine (TEA) | Excellent general-purpose system. The TEA suppresses the interaction of the basic nitrogen with silica gel. |
| Ethyl Acetate / Hexanes (1:4 to 1:1) | Triethylamine (TEA) | A less polar alternative to DCM/MeOH. Good for separating less polar impurities. |
| Dichloromethane / Acetone (95:5 to 80:20) | Ammonium Hydroxide (in MeOH) | Can provide different selectivity compared to alcohol-based systems. |
Table 2: Quick Troubleshooting Guide
| Issue Observed | Probable Cause | Recommended Action |
| Product remains in the aqueous layer after extraction | Incomplete basification of the reaction mixture | Adjust aqueous phase to pH > 11 with NaOH; use brine to "salt out" the product.[1] |
| Broad, tailing peaks during column chromatography | Acidic silica interacting with basic piperidine nitrogen | Add 0.1-1% triethylamine or NH₄OH to the eluent system. |
| Product oils out during crystallization attempt | Residual solvent or impurities present; high conformational flexibility | Re-purify by chromatography; try a different solvent system (e.g., Heptane/EtOAc).[2] |
| Multiple spots on TLC with similar Rf values | Presence of structurally similar impurities | Use a less polar eluent system and/or a longer column for better separation. |
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ResearchGate. (2022). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
Sources
- 1. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
Welcome to the technical support guide for the synthesis of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding the formation of byproducts during the synthesis of this key piperidine intermediate. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic route, improve yield and purity, and troubleshoot effectively.
Part 1: Troubleshooting Guide - Common Byproducts & Solutions
This section is dedicated to identifying and resolving issues related to impurity formation. We will explore the likely synthetic pathways and the byproducts that can arise, offering step-by-step guidance to mitigate them.
A prevalent and efficient method for synthesizing the target compound is the reductive amination of a suitable piperidine-3-carboxaldehyde precursor with methylamine. This process, while robust, is susceptible to several side reactions that can complicate purification and reduce yields.[1][2][3]
Core Reaction Pathway: Reductive Amination
The primary synthesis route involves the reaction of N-Boc-piperidine-3-carboxaldehyde with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine, this compound.[3] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[1][4]
Caption: General workflow for the synthesis via reductive amination.
Question 1: My yield is low, and I've identified unreacted N-Boc-piperidine-3-carboxaldehyde in my crude mixture. What went wrong?
Answer:
Observing a significant amount of unreacted starting aldehyde is a common issue that typically points to incomplete imine formation or inefficient reduction.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The condensation of the aldehyde and methylamine to form the imine is a reversible equilibrium reaction.[2]
-
Solution: Ensure you are using a slight excess of methylamine (1.1-1.5 equivalents). If using a salt like methylamine hydrochloride, an appropriate amount of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine. Adding a catalytic amount of a weak acid, like acetic acid, can also catalyze imine formation.[3]
-
-
Sub-optimal pH: The pH of the reaction is crucial. The reaction is fastest at a pH of about 5-6. At lower pH, the amine is protonated and non-nucleophilic. At higher pH, there isn't enough acid to catalyze the dehydration step to form the imine.[1]
-
Solution: If not using a pre-buffered system, check and adjust the pH of the reaction mixture before and during the addition of the reducing agent.
-
-
Reducing Agent Reactivity: Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for the iminium ion over the aldehyde.[4] However, its reactivity can be hampered by moisture.
-
Solution: Use anhydrous solvents (like dichloromethane or dichloroethane) and ensure all reagents are dry. Add the STAB portion-wise to control the reaction temperature and prevent decomposition.[3]
-
-
Insufficient Reaction Time/Temperature: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider allowing it to stir for a longer period (e.g., 12-24 hours) at room temperature.[3]
-
Question 2: I'm observing a byproduct with a higher molecular weight than my product. What could it be?
Answer:
A higher molecular weight impurity often suggests an over-alkylation product . In this synthesis, the most likely candidate is the tertiary amine, Tert-butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate .
Causality:
This byproduct forms when the desired secondary amine product, which is also nucleophilic, reacts with another molecule of the starting aldehyde and methylamine (via a second reductive amination) or with an unreacted imine intermediate. This is a classic problem in amine alkylation.[1][4]
Caption: Formation pathway of the over-alkylation byproduct.
Mitigation Strategies:
-
Control Stoichiometry: Avoid a large excess of the aldehyde starting material. A slight excess of methylamine can help consume the aldehyde before it reacts with the product.
-
Stepwise Procedure: A more controlled approach involves a two-step process. First, form the imine by stirring the aldehyde and methylamine together for 1-2 hours. Then, add the reducing agent. This minimizes the simultaneous presence of the product and the highly reactive imine intermediate.[5]
-
Tandem N-Boc Protection: An advanced method involves performing the reductive amination and then, in the same pot, adding Di-tert-butyl dicarbonate ((Boc)₂O). This immediately protects the newly formed secondary amine, preventing it from reacting further.[6]
Question 3: My NMR shows an impurity with a carbinol proton signal, and the mass spectrum corresponds to the addition of two hydrogens to the starting aldehyde. What is this?
Answer:
This impurity is almost certainly (1-Boc-piperidin-3-yl)methanol , the alcohol resulting from the direct reduction of the starting aldehyde.
Causality:
While reducing agents like STAB are selective for the iminium ion, they can still reduce aldehydes, especially under certain conditions.[4] This side reaction becomes more prominent if:
-
The rate of aldehyde reduction is competitive with the rate of imine formation.
-
A less selective or more powerful reducing agent (like sodium borohydride) is used without careful control of conditions.[4]
-
The pH is too acidic, which can accelerate the reduction of the protonated carbonyl group.[1]
| Byproduct Name | Structure (SMILES) | Molecular Weight | Key Analytical Feature |
| Over-alkylation Product | CC(C)(C)OC(=O)N1CCC(CN(C)C)C1 | 242.36 | Higher MW peak in MS; Singlet for two N-methyl groups in ¹H NMR.[3] |
| Aldehyde Reduction Product | CC(C)(C)OC(=O)N1CCC(CO)C1 | 215.29 | Presence of hydroxyl group in IR; Carbinol proton signal in ¹H NMR. |
| De-Boc Product | CNCC1CCNCC1 | 128.22 | Lower MW peak in MS; Absence of t-butyl signal in ¹H NMR. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Can impurities arise from the starting materials? A1: Absolutely. Process-related impurities are a primary concern.[7] Your starting N-Boc-piperidine-3-carboxaldehyde could contain residual reagents from its own synthesis. For instance, if it was prepared by oxidation of the corresponding alcohol, you might have unreacted alcohol present. Always verify the purity of your starting materials by NMR, LC-MS, or another suitable technique before beginning the reaction.
Q2: How can the Boc protecting group be lost during the synthesis? A2: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[7] If the pH of your reductive amination drops too low (e.g., due to the use of certain reagents or acidic byproducts), you can form the "de-Boc" version of your product, methyl(piperidin-3-ylmethyl)amine.
-
Prevention: Maintain careful pH control throughout the reaction, keeping it in the mildly acidic to neutral range (pH 5-7). Use buffered systems if necessary.
Q3: My synthesis is chiral. What specific byproduct should I be concerned about? A3: If you are synthesizing an enantiomerically pure version (e.g., (S)-Tert-butyl methyl(piperidin-3-ylmethyl)carbamate), the most critical impurity to monitor is the opposite enantiomer. This can arise from a non-enantiopure starting material.
-
Solution: The enantiomeric purity of your final product must be assessed using a chiral HPLC method, as standard chromatography will not separate the enantiomers.[7]
Q4: Are there any byproducts related to the solvent or reagents themselves? A4: Yes. While less common, adducts can sometimes form. For example, if using sodium cyanoborohydride, extreme care must be taken as it is highly toxic and can generate cyanide byproducts.[1] Solvents like methanol, if used, could potentially form acetals with the starting aldehyde under acidic conditions, sequestering it from the desired reaction. It is generally recommended to use aprotic solvents like DCM, DCE, or THF.
References
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
- Myers, A. (n.d.).
- ChemicalBook. (2025). (S)-Tert-butyl (piperidin-3-ylmethyl)
- Wikipedia. (n.d.).
- ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.). Common side products in the synthesis of tert-butyl 4-(methylamino)
- Master Organic Chemistry. (2017).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. (Referenced through secondary sources like Organic Chemistry Portal and Master Organic Chemistry).
- NIH. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered in the synthesis of this privileged heterocyclic scaffold. The piperidine moiety is a cornerstone in medicinal chemistry, and its efficient and selective synthesis is paramount.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide
This section is structured to address common problems encountered during the synthesis of substituted piperidines, providing potential causes and actionable solutions.
Poor Stereoselectivity in Piperidine Ring Formation
Question: My reaction is producing a mixture of diastereomers or enantiomers with low selectivity. How can I improve the stereochemical outcome?
Underlying Principles: Achieving high stereoselectivity in piperidine synthesis is a significant challenge due to the multiple possible stereocenters on the six-membered ring.[4][5] The stereochemical outcome is often dictated by the reaction mechanism, the choice of catalyst, and the nature of the substrates and reagents. For instance, in an aza-Diels-Alder reaction, a concerted [4+2] cycloaddition pathway typically leads to higher stereoselectivity compared to a stepwise Mannich-Michael pathway, which can be favored by strong Lewis acids.[6]
Troubleshooting Strategies:
-
Catalyst and Ligand Selection:
-
Asymmetric Catalysis: For enantioselective syntheses, the use of chiral catalysts is crucial. Rhodium-catalyzed asymmetric carbometalation and hydrogenation reactions have shown excellent enantioselectivity in the synthesis of 3-substituted piperidines.[7] Similarly, palladium catalysts with chiral ligands, such as pyridine-oxazoline, can be employed for enantioselective oxidative amination of alkenes.[2]
-
Organocatalysis: Chiral organocatalysts can be effective in promoting stereoselective aza-Diels-Alder reactions.[8]
-
-
Substrate Control:
-
Cyclic Dienes: In aza-Diels-Alder reactions, the use of cyclic dienes often results in higher diastereoselectivity.[6]
-
Chiral Auxiliaries: Employing chiral auxiliaries, such as Davies' α-methylbenzylamine auxiliary, can facilitate enantioselective routes to substituted piperidine-2,4-diones via regioselective Dieckmann cyclization.[1]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired stereoisomer.[6]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and stereochemical outcome.
-
Workflow for Optimizing Stereoselectivity:
Caption: Decision workflow for troubleshooting poor stereoselectivity.
Lack of Regioselectivity in Piperidine Synthesis
Question: My reaction is producing a mixture of regioisomers. How can I control the position of substitution on the piperidine ring?
Underlying Principles: Regioselectivity is a critical challenge, particularly in reactions involving unsymmetrical substrates or intermediates.[9] For example, in the nucleophilic addition to N-activated pyridinium salts, the position of attack (C-2 vs. C-4) is highly dependent on the nature of the nucleophile and the substituents on the pyridine ring.[10]
Troubleshooting Strategies:
-
Directing Groups: The presence of substituents on the starting materials can direct incoming reagents to a specific position. For instance, in nucleophilic additions to N-acylpyridinium salts, a group at the 4-position will generally direct the nucleophile to the 2-position.[10]
-
Nature of the Reagent: In the addition to N-acyl pyridinium species, "hard" organometallic reagents like Grignard reagents tend to favor addition at the 2-position, while "softer" nucleophiles may show different selectivity.[10]
-
Catalyst Control: In transition metal-catalyzed reactions, the ligand environment around the metal center can play a crucial role in determining the regioselectivity of the transformation.
Experimental Protocol for Regioselective Dieckmann Cyclization:
A flexible route to variously substituted piperidine-2,4-diones can be achieved via a regioselective Dieckmann cyclization.[1]
-
Preparation of the β-keto ester: React a suitable N-substituted β-amino acid with monomethyl malonate in the presence of EDC and HOBt.
-
Cyclization: Treat the resulting diester with a base such as sodium methoxide in methanol, followed by reflux in acetonitrile with a small amount of water to promote decarboxylation. This protocol has been shown to be effective for preparing a variety of 6-monosubstituted piperidine-2,4-diones.[1]
Catalyst Poisoning and Low Activity in Hydrogenation of Pyridines
Question: My catalytic hydrogenation of a substituted pyridine is sluggish or has stalled completely. What are the likely causes and how can I resolve this?
Underlying Principles: The catalytic hydrogenation of pyridines is a common method for piperidine synthesis, but it can be hampered by the aromatic stability of the pyridine ring and catalyst poisoning.[6] Catalyst deactivation can occur due to impurities in the starting materials or solvents, or by strong coordination of the product piperidine to the catalyst surface.
Troubleshooting Strategies:
| Problem | Potential Cause | Solution | Reference |
| Low or No Conversion | Catalyst poisoning by impurities (e.g., sulfur compounds) | Purify starting materials and solvents. Use a fresh batch of catalyst. | [6] |
| Insufficient hydrogen pressure or poor mass transfer | Increase hydrogen pressure. Ensure efficient stirring. | [11] | |
| Low reaction temperature | Gradually increase the reaction temperature. | [11] | |
| Incomplete Reaction | Catalyst deactivation over time | Increase catalyst loading. Consider a more robust catalyst (e.g., Rh/C). | [6][11] |
| Over-reduction (C-N bond cleavage) | Harsh reaction conditions or highly active catalyst (e.g., Raney Nickel) | Use a more selective catalyst like Rhodium. Optimize temperature and pressure. | [11] |
General Protocol for Catalytic Hydrogenation of a Substituted Pyridine:
-
Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[6]
-
Catalyst Addition: Add the chosen catalyst (e.g., PtO₂, Pd/C, or Rh/C), typically at a loading of 1-5 mol%.[6]
-
Hydrogenation: Seal the reactor, purge with an inert gas, then with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[6]
-
Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for 4-24 hours.[6]
-
Monitoring and Workup: Monitor the reaction progress by GC-MS or TLC. Upon completion, cool the reactor, carefully vent the hydrogen, and purge with an inert gas. Filter the catalyst and concentrate the filtrate. Purify the product as needed.
Section 2: Frequently Asked Questions (FAQs)
Q1: I am having difficulty with the Pictet-Spengler reaction, and my yields are consistently low. What are the critical parameters to optimize?
A1: The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinoline and related heterocyclic systems, but its success is sensitive to several factors.[12][13] Low yields can often be attributed to issues with the starting materials, reaction conditions, or the formation of stable intermediates that do not cyclize efficiently.[14]
-
Starting Materials:
-
Aldehyde/Ketone Quality: Aldehydes can be prone to oxidation or polymerization. If using an aqueous solution of an aldehyde (e.g., 2,2-dimethoxyacetaldehyde), the water content can affect the reaction equilibrium.[14] Using a slight excess (1.1-1.5 equivalents) of the carbonyl compound can help drive the reaction to completion.[12][14]
-
Amine Reactivity: The reaction works best with β-arylethylamines bearing electron-donating groups on the aromatic ring, as this facilitates the electrophilic aromatic substitution step.[12][15]
-
-
Reaction Conditions:
-
Acid Catalyst: The choice and amount of acid catalyst are critical. Too little acid can result in a sluggish reaction, while too much can lead to side reactions.[14] Common choices include protic acids (HCl, TFA) and Lewis acids.
-
Solvent: The solvent should be chosen to ensure the solubility of all reactants and intermediates. While protic solvents are common, aprotic solvents like dichloromethane (DCM) or toluene have been reported to give better yields in some cases.[14]
-
Temperature: If the reaction is slow at room temperature, gentle heating (40-60 °C) may be beneficial. However, be mindful of potential product degradation at higher temperatures.[14]
-
Caption: Key stages of the Pictet-Spengler reaction.
Q2: What is the best way to protect the nitrogen of a piperidine ring, and what are the common pitfalls during deprotection?
A2: Protecting the piperidine nitrogen is often necessary to prevent unwanted side reactions during subsequent synthetic steps. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions of other reaction steps. The most common protecting groups are Boc, Cbz, and Fmoc, which offer excellent orthogonality.[16]
| Protecting Group | Introduction Reagent | Deprotection Condition | Advantages/Disadvantages | Reference |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (TFA, HCl) | Stable to a wide range of conditions, but labile to strong acids. | [16][17] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc. | [16] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Basic (Piperidine in DMF) | Very mild deprotection conditions. Sensitive to bases. | [16] |
Common Deprotection Issues:
-
Incomplete Deprotection: This can occur if the deprotection conditions are too mild or the reaction time is too short. Monitor the reaction by TLC or LC-MS to ensure complete conversion.
-
Side Reactions: During Fmoc deprotection with piperidine, side reactions such as aspartimide formation can occur in peptide synthesis.[18][19] Using alternative bases like piperazine may minimize these side reactions.[18]
-
Salt Formation: After acidic deprotection of a Boc group, the resulting amine salt (e.g., trifluoroacetate or hydrochloride) may be difficult to handle or require a neutralization step before the next reaction.[17]
Q3: I am struggling to purify my substituted piperidine. What are some common challenges and effective purification strategies?
A3: The purification of substituted piperidines can be challenging due to their basic nature and physical properties.
-
Separation from Pyridine: If your synthesis starts from a pyridine, residual starting material can be difficult to remove by simple distillation because piperidine and pyridine form an azeotrope.[6][20]
-
Azeotropic Distillation: Distillation with water can alter the relative volatilities and aid in separation.[20]
-
Selective Salt Formation: A highly effective method is to treat the mixture with carbon dioxide. Piperidine will form a solid carbonate salt, while pyridine will not, allowing for separation by filtration. The piperidine can then be regenerated by treating the salt with a base.[6][20]
-
-
Removal of Water: Water can be a significant impurity, especially after an aqueous workup.
-
Drying Agents: Piperidine can be dried over solid potassium hydroxide (KOH) pellets, followed by distillation.[20]
-
-
Discoloration: A yellow tint in piperidine is usually due to oxidation products.[21] Distillation is the most effective way to remove these colored impurities. To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., argon or nitrogen) and away from light.
References
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. (n.d.).
- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - NIH. (n.d.).
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - CORE. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. (2023).
- Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde - Benchchem. (n.d.).
- Common side reactions and byproducts in 2-Piperidinol synthesis - Benchchem. (n.d.).
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).
- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine - Benchchem. (n.d.).
- Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (2016).
- Piperidine Purification and Isolation: A Technical Support Guide - Benchchem. (n.d.).
- Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles - PMC - NIH. (n.d.).
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. (n.d.).
- Comparing the efficacy of different catalytic systems for piperidine synthesis - Benchchem. (n.d.).
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022).
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives - Benchchem. (n.d.).
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis. (2023).
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (n.d.).
- Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem. (n.d.).
- Technical Support Center: Synthesis of Substituted Piperazinediones - Benchchem. (n.d.).
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (2011).
- [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines - PMC - NIH. (n.d.).
- Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | The Journal of Organic Chemistry - ACS Publications. (2025).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Pictet-Spengler Reaction - J&K Scientific LLC. (2021).
- Catalytic Asymmetric Aza‐Diels‐Alder Reaction: Pivotal Milestones and Recent Applications to Synthesis of Nitrogen‐Containing Heterocycles | Request PDF - ResearchGate. (n.d.).
- Pictet-Spengler Reaction - Common Conditions. (n.d.).
- Substituted piperidine challenge | Request PDF - ResearchGate. (2025).
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024).
- Piperidine Synthesis. - DTIC. (2025).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. (2025).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PubMed Central. (n.d.).
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.).
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. (2025).
- What are the best methods for Piperidine purification alternatives to distillation? (2014).
- Common side reactions in peptide synthesis occurring on resin (a and b)... - ResearchGate. (n.d.).
- Pictet-Spengler Reaction - NROChemistry. (n.d.).
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.).
- Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (2024).
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Carbamate Formation Efficiency
Welcome to the Technical Support Center for carbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of carbamate formation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reactions, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve immediate experimental challenges but also to strategically design more efficient and robust synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Carbamate Synthesis
This section addresses foundational questions about carbamate formation, providing a solid grounding for troubleshooting more complex issues.
Q1: What are the most common methods for synthesizing carbamates?
Carbamate synthesis is a cornerstone of organic chemistry, particularly in the context of protecting groups for amines and in the creation of various pharmaceuticals.[1][2] The primary methods include:
-
Reaction of Amines with Chloroformates: This is a widely used method where an amine reacts with an alkyl or aryl chloroformate in the presence of a base to neutralize the HCl byproduct.[3][4][5]
-
Reaction of Alcohols with Isocyanates: This reaction forms the basis of polyurethane chemistry but is also broadly applied in organic synthesis. It involves the addition of an alcohol to an isocyanate.[3][6]
-
From Carbon Dioxide: Greener and more atom-economical methods utilize CO₂ as a C1 source. These reactions typically involve an amine, CO₂, and an electrophile (like an alkyl halide) in the presence of a base.[2][7]
-
Curtius Rearrangement: This involves the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by an alcohol to form the carbamate.[2][3]
-
Use of Activating Agents: Reagents like carbonyldiimidazole (CDI) can activate an alcohol, which then reacts with an amine to form the carbamate.[8]
Q2: Why is carbamate formation so important in drug development and peptide synthesis?
Carbamates are critical in complex molecule synthesis for several reasons:
-
Amine Protection: They serve as excellent protecting groups for amines.[9][10][11] The nitrogen in a carbamate is significantly less nucleophilic than in the parent amine, preventing it from participating in unwanted side reactions.[10][12]
-
Orthogonal Protection Strategies: Different carbamate protecting groups like Boc, Cbz, and Fmoc can be removed under distinct, non-interfering conditions (acidic, hydrogenolysis, and basic, respectively).[1][9][13] This "orthogonal" approach is fundamental to the stepwise construction of peptides and other complex molecules.[10][13]
-
Bioisosteres: The carbamate linkage can act as a more stable bioisostere of an amide bond, improving a drug's pharmacokinetic properties by increasing its resistance to proteolytic degradation.[6]
Q3: What is the general mechanism of carbamate formation?
The mechanism depends on the chosen reagents, but a common pathway, such as the reaction between an amine and a chloroformate, involves nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group. A base is typically required to neutralize the resulting hydrochloric acid.
Caption: General mechanism of carbamate formation from an amine and a chloroformate.
Part 2: Troubleshooting Guide - From Low Yields to Complex Purifications
This section is structured to help you diagnose and solve specific experimental problems.
Issue 1: Low or No Product Yield
Q: My carbamate synthesis reaction has a very low yield. What are the first things I should check?
A: When faced with a low yield, a systematic check of your reagents and reaction setup is the crucial first step.[8]
-
Potential Cause 1: Reagent Quality. Chloroformates and isocyanates are highly susceptible to hydrolysis from atmospheric moisture.[8] Similarly, the amine starting material must be pure and dry.
-
Suggested Solution: Use freshly opened or properly stored reagents. If in doubt, re-purify or re-analyze your starting materials. For moisture-sensitive reagents, consider using a technique like titration to determine the active concentration.
-
-
Potential Cause 2: Presence of Moisture. Many carbamate formation reactions are highly sensitive to water. Water can react with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and CO₂. This newly formed amine can react with another isocyanate molecule to form a symmetrical urea byproduct, consuming your starting material.[8]
-
Potential Cause 3: Inadequate Reaction Monitoring. The reaction may not have gone to completion, or the product may be degrading under the reaction conditions over time.
-
Suggested Solution: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[8] This will help you determine the optimal reaction time and identify if product degradation is occurring.
-
Caption: Initial workflow for troubleshooting low reaction yields.
Issue 2: Formation of Significant Byproducts
Q: I'm observing a significant amount of symmetrical urea as a byproduct in my reaction with an isocyanate. What causes this and how can I prevent it?
A: The formation of symmetrical urea is a classic side reaction when using isocyanates, and it almost always points to the presence of water.
-
Mechanism of Urea Formation:
-
Isocyanate reacts with water to form an unstable carbamic acid.
-
The carbamic acid decarboxylates to yield a primary amine and carbon dioxide.
-
This newly formed amine, being nucleophilic, attacks another molecule of the isocyanate starting material, forming a symmetrical urea.
-
-
Preventative Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere to rigorously exclude moisture.[8]
-
Order of Addition: Adding the isocyanate slowly to the alcohol solution can help ensure it reacts with the intended nucleophile rather than trace amounts of water.
-
Use of Catalysts: Certain catalysts can accelerate the desired alcohol-isocyanate reaction, making it outcompete the reaction with water. For example, tin-based catalysts are often used.[16]
-
Q: My reaction is showing significant N-alkylation of the starting amine or the carbamate product. How can I mitigate this?
A: N-alkylation is a common side reaction, especially in three-component reactions involving an amine, CO₂, and an alkyl halide.[8] It can also occur if the carbamate product itself is deprotonated and then alkylated.
-
Potential Cause 1: Relative Reaction Rates. The starting amine can directly react with the alkyl halide faster than the desired carbamate formation pathway.
-
Potential Cause 2: Over-alkylation of the Product. The carbamate product, once formed, can be deprotonated by the base and react with another equivalent of the alkyl halide.
-
Suggested Solution:
-
Control Stoichiometry: Use a modest excess of the alkylating agent (e.g., 1.1 equivalents) rather than a large excess.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the undesired second alkylation.[17]
-
Use of Additives: In some systems, additives like tetrabutylammonium iodide (TBAI) can help minimize overalkylation, possibly by stabilizing the initial carbamate anion.[2][18]
-
-
Issue 3: Difficulty with Sterically Hindered Substrates
Q: I am struggling to form a carbamate with a sterically hindered amine/alcohol. The reaction is either very slow or gives no product. What can I do?
A: Steric hindrance slows down the rate of nucleophilic attack. Overcoming this kinetic barrier requires more forcing conditions or more reactive reagents.
-
Strategy 1: Increase Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary activation energy.[15] However, this must be balanced against the risk of side reactions or product decomposition. Monitor the reaction closely.
-
Strategy 2: Use a More Reactive Electrophile. Instead of a standard alkyl chloroformate, consider a more activated species.
-
Pentafluorophenyl Chloroformate (PFPC): The electron-withdrawing pentafluorophenyl group makes the carbonyl carbon highly electrophilic and the pentafluorophenoxide an excellent leaving group, leading to rapid carbamate formation even under mild conditions.[19]
-
Mixed Carbonates: Reagents like p-nitrophenyl chloroformate can be used to first form an activated carbonate with the alcohol, which then reacts more readily with the hindered amine.[2][5]
-
-
Strategy 3: Employ a Catalyst.
-
For CO₂-based methods: Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases can facilitate the reaction. Certain metal catalysts, such as those based on nickel or potassium carbonate, can also activate the amine.[2][20]
-
For Isocyanate reactions: Catalysts like dibutyltin dilaurate (DBTDL) or titanium alkoxides can be effective for reactions involving hindered substrates.[21]
-
| Strategy | Principle | Key Considerations |
| Elevated Temperature | Increases reaction rate by overcoming activation energy. | Monitor for byproduct formation and decomposition. |
| More Reactive Electrophiles (e.g., PFPC) | Increases the electrophilicity of the carbonyl carbon. | Reagents may be more expensive or moisture-sensitive. |
| Catalysis (e.g., DBU, DBTDL) | Lowers the activation energy of the desired pathway. | Catalyst compatibility with other functional groups. |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Carbamate Formation using Chloroformate
This protocol describes a standard method for protecting a primary or secondary amine.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the amine solution.[17]
-
Reagent Addition: Add the chloroformate (e.g., benzyl chloroformate or Boc-anhydride, 1.1 eq.) dropwise to the stirred solution at 0 °C. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Carbamate Synthesis from CO₂, Amine, and Alkyl Halide
This protocol provides a greener alternative using carbon dioxide.
-
Preparation: To an oven-dried, heavy-walled flask, add the amine (1.0 eq.), a base such as cesium carbonate (Cs₂CO₃, 1.5 eq.), and an additive like TBAI (0.1-1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).[2][18]
-
CO₂ Introduction: Seal the flask and purge with CO₂ gas. Maintain a positive pressure of CO₂ using a balloon or by performing the reaction in a pressure vessel.
-
Reagent Addition: Stir the mixture vigorously at the desired temperature (e.g., 25-60 °C) for a set period (e.g., 1-4 hours) to allow for the formation of the carbamate salt. Then, add the alkyl halide (1.1 eq.) via syringe.
-
Reaction: Continue stirring at the same temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with deionized water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.[8]
References
- Wikipedia. (n.d.). Carbamate.
- König, J., et al. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. PubMed.
- Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Dahle, Ø., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology.
- König, J., et al. (2009). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A.
- Li, F., et al. (2018). Alkali Metal Salt as Catalyst for Direct Synthesis of Carbamate from Carbon Dioxide. ACS Sustainable Chemistry & Engineering.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Curran, D. P., et al. (2006). Fluorous Boc (FBoc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis. The Journal of Organic Chemistry. Retrieved from [https://pubs.acs.org/doi/10.1021/jo060494+
- SK. (2014, March 23). Carbamate Protective Groups. Chem-Station Int. Ed.
- Unnamed Authors. (1985). A Convenient Method for the Conversion of Amines to Carbamates. Synthetic Communications.
- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- Mátravölgyi, B., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
- Unnamed Authors. (n.d.). Mechanism for the photochemical synthesis of carbamate using CO2 as the carbon source. ResearchGate.
- Unnamed Authors. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. NIH.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- Unnamed Authors. (n.d.). Kinetics of Carbamate Formation and Breakdown. ResearchGate.
- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Unnamed Authors. (2000). Efficient carbamate synthesis. Google Patents.
- Unnamed Authors. (n.d.). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. ResearchGate.
- Unnamed Authors. (2024). Isocyanate-based multicomponent reactions. PubMed Central.
- Unnamed Authors. (n.d.). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. ResearchGate.
- Unnamed Authors. (n.d.). Various Approaches for the Synthesis of Organic Carbamates. ResearchGate.
- Mátravölgyi, B., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PubMed Central.
- Unnamed Authors. (n.d.). Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. MDPI.
- Unnamed Authors. (n.d.). Reaction of isocyanates with alcohols. ResearchGate.
- Unnamed Authors. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
- Unnamed Authors. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed.
- Unnamed Authors. (n.d.). Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. ResearchGate.
Sources
- 1. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. The piperidine moiety is a cornerstone in medicinal chemistry, and its efficient synthesis is critical.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of these synthetic transformations.
Part 1: Frequently Asked Questions (General Issues)
This section addresses common problems that can arise regardless of the specific synthetic method employed.
Q1: My final piperidine product has a yellow or brown tint. What is the cause, and how can I fix it?
A: A yellow or brown discoloration in piperidine is almost always due to oxidation products.[2] While minor discoloration may not affect subsequent reactions, it indicates impurity.
-
Causality: The secondary amine of the piperidine ring is susceptible to air oxidation, especially when exposed to light and heat. This process can form various colored byproducts over time.
-
Troubleshooting & Solutions:
-
Purification: The most reliable method to remove colored impurities is distillation, typically over a drying agent like potassium hydroxide (KOH) pellets.[2]
-
Preventative Measures: Store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), in an amber glass bottle to protect it from light, and preferably in a cool, dark place.[2]
-
Q2: I'm struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this so difficult?
A: This is a classic purification challenge in piperidine synthesis. Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation impossible.[2][3] The azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at around 106.1°C at atmospheric pressure.[3][4]
-
Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Standard distillation cannot separate components of an azeotrope.
-
Troubleshooting & Solutions:
-
Chemical Separation (Recommended): Convert the piperidine into a non-volatile salt. Piperidine is a significantly stronger base than pyridine and will react selectively. A common and effective method is to bubble carbon dioxide (CO₂) gas through a solution of the mixture. Piperidine forms a solid carbonate salt, which precipitates and can be removed by filtration, while pyridine remains in the solution.[3][5] The free piperidine is then liberated from the salt by treatment with a strong base (e.g., NaOH) and extracted.[2][5]
-
Azeotropic Distillation: While less common for this specific separation, adding a third component (an entrainer), such as water, can alter the relative volatilities and break the azeotrope, allowing for separation.[2][4]
-
Q3: My solution of piperidine crystallized or formed a solid precipitate during storage. What happened?
A: This is a common issue, particularly for amines stored for extended periods. The solid is likely an ammonium salt formed by reacting with acidic gases from the atmosphere.[3][6]
-
Causality: Piperidine is a base and will readily react with atmospheric carbon dioxide (CO₂) to form piperidine carbonate or with trace acidic gases (like HCl, which can be liberated from nearby stored reagents like chlorosilanes) to form piperidine hydrochloride.[3][6]
-
Troubleshooting & Solutions:
-
Resolution: The salt can often be reversed by adding a strong base and re-purifying. However, it is often more practical to prepare a fresh solution.
-
Prevention: Ensure storage containers are tightly sealed. For long-term storage or high-purity applications, store piperidine solutions under an inert atmosphere (nitrogen or argon).[3]
-
Part 2: Troubleshooting by Synthetic Method
Low yields are often specific to the reaction pathway chosen. This section breaks down issues by common synthetic routes.
Method 1: Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of a pyridine ring is the most direct and atom-economical route to piperidines, but it is fraught with challenges due to the aromatic stability of the pyridine ring and potential catalyst interactions.[1][7]
A: Low or no conversion in a hydrogenation reaction typically points to issues with the catalyst, the hydrogen source, or the reaction conditions.
-
Potential Causes & Solutions:
-
Catalyst Deactivation/Poisoning: The nitrogen lone pair in both pyridine and piperidine can bind strongly to the metal catalyst surface, acting as a poison and inhibiting its activity.[1][8] Impurities from previous steps, such as sulfur compounds, can also irreversibly poison the catalyst.[3]
-
Solution: Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[3] Ensure the pyridine starting material is highly pure. Consider using catalysts known to be more robust to nitrogen poisoning, such as rhodium (e.g., Rh/C, Rh₂O₃) or using acidic conditions.[8][9]
-
-
Insufficient Hydrogen Pressure: The aromaticity of the pyridine ring requires energy to overcome. Low hydrogen pressure may be thermodynamically insufficient for the reduction to proceed efficiently.[3]
-
Inappropriate Solvent or Acidity: The reaction is often facilitated in an acidic solvent like glacial acetic acid, which protonates the pyridine, making it more susceptible to reduction.[1][10]
-
Solution: If not already doing so, switch to glacial acetic acid as the solvent or use an acidic additive.[1] This can help prevent the nitrogen lone pair from poisoning the catalyst.
-
-
A: The formation of stable intermediates indicates that the reaction conditions are not vigorous enough to complete the final reduction steps.
-
Potential Causes & Solutions:
-
Insufficient Reaction Time/Temperature: The reduction of the final double bond can be sluggish.
-
Solution: Increase the reaction time and monitor by TLC or GC-MS. A moderate increase in temperature (e.g., from room temperature to 60-80 °C) can also promote full reduction.[3]
-
-
Loss of Catalyst Activity: The catalyst may be losing activity over the course of the reaction before all the starting material is fully converted.
-
Solution: Consider adding a second portion of fresh catalyst midway through the reaction.
-
-
This protocol provides a general guideline for the hydrogenation of pyridines where chemoselectivity is a concern.[3][10]
-
Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add PtO₂ (Adam's catalyst), typically at a loading of 1-5 mol%.[3]
-
Hydrogenation: Securely seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[10]
-
Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction's progress by GC-MS or TLC to confirm the consumption of starting material and intermediates.[3]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas like nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.[3] Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or acid-base extraction.
Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.
Method 2: Reductive Amination
Reductive amination is a highly versatile "one-pot" method for forming piperidine rings, typically from a dicarbonyl compound and an amine.[11] However, its success hinges on careful control of pH and the choice of reducing agent.[12]
A: This issue often points to problems with the initial iminium ion formation, which is the crucial first step of the reaction.
-
Potential Causes & Solutions:
-
Suboptimal pH: The reaction requires a delicate pH balance. If the medium is too acidic (pH < 4), the amine nucleophile will be fully protonated to its non-nucleophilic ammonium salt, halting the reaction.[12] If the medium is too basic (pH > 8), the formation of the iminium ion is not favored.
-
Solution: Operate in a mildly acidic pH range of 4-6.[12] This can be achieved by adding a reagent like acetic acid. Buffer the reaction if necessary.
-
-
Water Scavenging: The initial condensation to form the imine/iminium ion releases water. In some systems, this water can inhibit the reaction or decompose reagents.
-
Solution: Add molecular sieves (4Å) to the reaction mixture to sequester water as it is formed.[13]
-
-
A: This is a classic selectivity problem related to the choice of reducing agent.
-
Potential Causes & Solutions:
-
Incorrect Reducing Agent: Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde or ketone faster than the iminium ion intermediate.[12] This leads to the formation of alcohol byproducts and reduces the yield of the desired piperidine.
-
Solution: Use a reducing agent that is more selective for the iminium ion. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice as it is mild, moisture-tolerant, and highly selective for iminium ions over carbonyls.[12] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.[12][13]
-
-
Decomposition of Reducing Agent: Borohydride-based reagents are sensitive to highly acidic conditions and moisture, which can cause them to decompose before they can effect the reduction.[12]
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents.[12] If using a pH-sensitive reagent, consider a two-step process where the imine is pre-formed before the reducing agent is added.
-
-
| Reducing Agent | Selectivity for Iminium Ion | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low | Reduces aldehydes/ketones; requires careful pH control.[12] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Highly selective but also highly toxic.[12] |
| Sodium Triacetoxyborohydride (STAB) | Very High | Mild, selective, and tolerant of slightly acidic conditions. Often the preferred reagent.[12] |
Method 3: Dissolving Metal Reduction (e.g., Sodium in Ethanol)
This classical method is effective for pyridine reduction on a lab scale but can be difficult to control and wasteful of the metal reagent.[14][15]
A: The success of this reaction is highly dependent on the purity of the reagents and the reaction setup.
-
Potential Causes & Solutions:
-
Presence of Water: The alkali metal (sodium, lithium) will react violently and preferentially with any water present, consuming the reagent before it can reduce the pyridine.
-
Solution: Use absolute (anhydrous) ethanol.[15] Ensure the pyridine is also dry. The reaction must be protected from atmospheric moisture with a drying tube.
-
-
Inefficient Reaction: The reaction can be very vigorous, leading to localized heating and potential side reactions, or it can be slow if the sodium is not well-dispersed.[16]
-
Side Reactions: Side reactions, such as the formation of 4,4'-bipyridine, can occur, especially if the reaction conditions are not optimal.[5]
-
Solution: Add the sodium in small pieces over time to maintain control over the reaction rate and temperature.
-
-
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
- Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis. (2025). Benchchem.
- Technical Support Center: Optimization of Piperidine Synthesis for Acetylpheneturide Analogs. (2025). Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). Benchchem.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025). Benchchem.
- Piperidine Purification and Isolation: A Technical Support Guide. (2025). Benchchem.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Unknown Source.
- Technical Support Center: Synthesis of Piperidine
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2025). ChemRxiv.
- Optimization of the reaction conditions. (2025).
- Process for purifying piperidine.
- Reductive amination and amide synthesis. Reagents and conditions: (a)... (2015).
- [ChemPlayer Reupload]Piperidine from the sodium metal reduction of pyridine umYuJ8TwQLk. (2023). YouTube.
- Preparation of piperidine from pyridine?. (2008). Sciencemadness.org.
- pyridine reduction. (2013). Sciencemadness Discussion Board.
- Have you experienced that your piperidine crystallizes when not in use?. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. soc.chim.it [soc.chim.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Sciencemadness Discussion Board - pyridine reduction - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Chemoenzymatic Synthesis
Welcome to the Technical Support Center for Chemoenzymatic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing chemoenzymatic reactions. Here, we address common challenges with in-depth, evidence-based troubleshooting strategies and frequently asked questions. Our goal is to empower you with the knowledge to not only solve problems but also to proactively design robust and efficient chemoenzymatic processes.
Structure of This Guide
This guide is structured to provide a logical flow from foundational concepts to specific troubleshooting scenarios. We will cover:
-
Frequently Asked Questions (FAQs): Core concepts and common queries related to chemoenzymatic synthesis.
-
Troubleshooting Guide: A problem-oriented section addressing specific issues you may encounter in your experiments.
-
Experimental Protocols: Detailed, step-by-step methodologies for key optimization experiments.
-
Data Interpretation and Key Parameters: Tables summarizing critical data for easy reference.
-
References: A comprehensive list of cited sources for further reading.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a chemoenzymatic approach in organic synthesis?
Chemoenzymatic synthesis strategically combines the strengths of traditional chemical catalysis with the high selectivity of biocatalysis.[1][2][3] This hybrid approach offers several key advantages:
-
Enhanced Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often eliminating the need for complex protection and deprotection steps.[2][4]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed under mild conditions (ambient temperature, neutral pH), which preserves sensitive functional groups that might be compromised by harsh chemical reagents.[2]
-
Improved Sustainability: The use of enzymes, which are biodegradable and often derived from renewable resources, contributes to greener and more sustainable synthetic routes.[5]
-
Novel Transformations: Enzymes can catalyze reactions that are difficult or impossible to achieve with conventional chemical methods, opening up new synthetic possibilities.[6][7]
Q2: How do I choose the right enzyme for my specific transformation?
The selection of an appropriate enzyme is critical for the success of your chemoenzymatic synthesis. The process involves several considerations:
-
Enzyme Class: Identify the class of enzyme that catalyzes the desired transformation (e.g., oxidoreductases for redox reactions, hydrolases for ester or amide cleavage, lyases for bond cleavage, etc.).
-
Substrate Specificity: Consult literature and enzyme databases (e.g., BRENDA, KEGG) to find enzymes known to act on substrates similar to yours. Wild-type enzymes often show high activity towards their native substrates, but may need to be engineered for non-native substrates.[4]
-
Enantioselectivity: If your goal is to produce a specific stereoisomer, select an enzyme known for its high enantioselectivity in similar reactions.[4][8][9]
-
Operational Stability: Consider the enzyme's stability under your proposed reaction conditions (e.g., temperature, pH, presence of organic co-solvents).
Q3: What is the role of an organic co-solvent in a chemoenzymatic reaction, and how do I select one?
Organic co-solvents are often necessary to dissolve hydrophobic substrates that have poor solubility in aqueous media.[6][7][10][11] However, the presence of organic solvents can significantly impact enzyme activity, stability, and selectivity.[10][11][12][13][14]
Selection Criteria for Co-solvents:
-
Log P Value: The logarithm of the partition coefficient (Log P) is a measure of a solvent's hydrophobicity. Generally, more hydrophobic solvents (higher Log P) are less disruptive to the essential water layer around the enzyme and are often better tolerated.
-
Solvent Type: The functional groups of the organic solvent are critical.[15] For instance, alkanes are generally less denaturing than more polar solvents like short-chain alcohols or ketones.[15]
-
Enzyme Tolerance: The effect of a co-solvent is highly specific to the enzyme. It is crucial to screen a panel of co-solvents to identify the one that provides the best balance of substrate solubility and enzyme performance.[10]
Workflow for Co-solvent Selection:
Caption: Workflow for selecting an optimal organic co-solvent.
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Strategy & Explanation |
| Incorrect pH | The pH of the reaction medium is critical as it affects the ionization state of amino acid residues in the enzyme's active site. A suboptimal pH can lead to a dramatic loss of activity. Solution: Determine the optimal pH for your enzyme by screening a range of buffers. Use overlapping buffer systems to distinguish between pH effects and buffer component effects.[16] |
| Suboptimal Temperature | Enzyme activity is temperature-dependent. Too low a temperature will result in slow reaction rates, while excessively high temperatures can cause irreversible denaturation. Solution: Perform a temperature optimization study, incubating the reaction at various temperatures (e.g., 25°C, 37°C, 50°C) to find the optimal balance between activity and stability. |
| Enzyme Inhibition | The presence of inhibitors in your reaction mixture can significantly reduce enzyme activity. Inhibition can be competitive, non-competitive, or uncompetitive.[17][18][19][20][21][22] Solution: Analyze your reaction components for potential inhibitors. If competitive inhibition is suspected, increasing the substrate concentration may overcome the effect.[18][20] For non-competitive inhibition, the inhibitor must be removed.[17][22] |
| Poor Substrate Solubility | If the substrate is not sufficiently dissolved, its availability to the enzyme is limited, leading to low reaction rates. Solution: Introduce a compatible organic co-solvent or use a solubilizing agent. Ensure the chosen additive does not inhibit the enzyme. |
| Inactive Enzyme Batch | The enzyme preparation itself may be inactive due to improper storage or handling. Solution: Test the enzyme activity with a known, reliable substrate and compare it to the manufacturer's specifications. If possible, use a new batch of the enzyme. |
Problem 2: Poor Enantioselectivity
| Possible Cause | Troubleshooting Strategy & Explanation |
| Suboptimal Reaction Conditions | Enantioselectivity can be highly sensitive to reaction parameters such as temperature, pH, and the choice of co-solvent.[10][23] Solution: Systematically vary these parameters to identify conditions that favor the desired stereoisomer. For example, some lipases exhibit higher enantioselectivity in specific ionic liquids compared to conventional organic solvents.[24] |
| Enzyme's Intrinsic Properties | The wild-type enzyme may not possess the desired level of enantioselectivity for your specific non-native substrate.[4] Solution: Consider protein engineering approaches such as rational design or directed evolution to modify the enzyme's active site and enhance its stereoselectivity.[8][9] |
| Racemization of Product | The desired enantiomer may be racemizing under the reaction conditions. Solution: Monitor the enantiomeric excess (ee) over time. If the ee decreases after reaching a maximum, it indicates product racemization. Adjusting the pH or temperature may mitigate this. |
Problem 3: Reaction Stalls or Incomplete Conversion
| Possible Cause | Troubleshooting Strategy & Explanation |
| Product Inhibition | The product of the reaction may act as an inhibitor, binding to the enzyme and reducing its activity as the product concentration increases.[17][25][26] This is a form of negative feedback.[25] Solution: Consider in situ product removal (ISPR) techniques, such as using a membrane reactor or selective precipitation, to keep the product concentration low.[25] |
| Enzyme Instability | The enzyme may be denaturing over the course of the reaction due to operational instability under the chosen conditions. Solution: Consider enzyme immobilization, which can significantly enhance operational stability.[27][28][29][30][31] Also, re-evaluate the temperature and co-solvent concentration to ensure they are not causing denaturation over time. |
| Mass Transfer Limitations | In heterogeneous systems (e.g., with immobilized enzymes or poorly soluble substrates), the rate of diffusion of the substrate to the enzyme's active site may be slower than the rate of the catalytic reaction, thus limiting the overall reaction rate.[32][33][34][35][36] Solution: For immobilized enzymes, use smaller support particles or a support with larger pores to reduce diffusion distances.[33][34] Increase agitation to improve external mass transfer.[35] |
Troubleshooting Logic Flow:
Caption: A systematic approach to troubleshooting chemoenzymatic reactions.
Experimental Protocols
Protocol 1: Screening for Optimal pH
-
Prepare a series of buffers: Prepare a set of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9).[37][38] It is advisable to use a "universal" buffer system for initial screening to minimize effects from different buffer ions.[16]
-
Set up reactions: In separate vials, combine the substrate, co-solvent (if any), and buffer. Equilibrate to the desired reaction temperature.
-
Initiate the reaction: Add the enzyme solution to each vial to start the reaction.
-
Monitor reaction progress: At regular time intervals, withdraw aliquots and quench the reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze samples: Analyze the samples using an appropriate analytical technique (e.g., HPLC, GC, NMR) to determine the concentration of the product.[5][39][40][41][42]
-
Determine optimal pH: Plot the initial reaction rate versus pH to identify the optimal pH for the enzyme.
Protocol 2: Enzyme Immobilization via Adsorption
Adsorption is a simple and common method for enzyme immobilization, relying on weak interactions between the enzyme and the support.[27][28][30][31]
-
Select a support: Choose an appropriate support material (e.g., silica gel, activated carbon, ion-exchange resin).[28][29]
-
Prepare the enzyme solution: Dissolve the enzyme in a buffer at its optimal pH.
-
Incubate enzyme with support: Add the support material to the enzyme solution and incubate with gentle agitation for a specified period (e.g., 1-2 hours) at a low temperature (e.g., 4°C) to allow for adsorption.
-
Wash the immobilized enzyme: Separate the support from the solution by filtration or centrifugation. Wash the immobilized enzyme with fresh buffer to remove any unbound enzyme.
-
Assay for activity: Measure the activity of the immobilized enzyme and compare it to that of the free enzyme to determine the efficiency of immobilization.
-
Test for reusability: After a reaction cycle, recover the immobilized enzyme, wash it, and reuse it in a fresh reaction to assess its operational stability.
Data Interpretation and Key Parameters
Table 1: Common Buffer Systems for Chemoenzymatic Synthesis
| Buffer System | pKa at 25°C | Useful pH Range | Comments |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 6.5 | Can chelate divalent metal ions, which may be inhibitory for some enzymes.[16] |
| Acetate | 4.76 | 3.8 - 5.8 | Volatile, which can be advantageous for downstream processing. |
| Phosphate | 2.15, 7.20, 12.35 | 5.8 - 8.0 | Widely used and biocompatible, but can precipitate with certain metal ions.[16][37][38] |
| HEPES | 7.5 | 6.8 - 8.2 | Good's buffer, known for its stability and low metal-binding capacity.[37][38] |
| Tris | 8.1 | 7.5 - 9.0 | pH is highly temperature-dependent, which must be considered in experimental design.[38] |
Table 2: Properties of Common Organic Co-solvents
| Co-solvent | Log P | Dielectric Constant | General Remarks |
| n-Hexane | 3.9 | 1.88 | Hydrophobic, generally well-tolerated by enzymes.[15] |
| Toluene | 2.7 | 2.38 | Aromatic, can be more disruptive than alkanes. |
| Tetrahydrofuran (THF) | 0.46 | 7.58 | Polar, water-miscible, can be denaturing at higher concentrations.[10] |
| Acetonitrile | -0.34 | 37.5 | Polar, water-miscible, often used but can inactivate enzymes.[11] |
| Dimethyl Sulfoxide (DMSO) | -1.35 | 46.7 | Highly polar, can be a good solvent but also a potent denaturant.[10] |
References
- Štěpánková, V., et al. (2013). Strategies for Stabilization of Enzymes in Organic Solvents.
- Wikipedia. (n.d.). Product inhibition. [Link]
- García-Nieto, D., et al. (2017). Effect of mass transfer limitations on enzymatic reactions in microreactors: a model-based analysis. Biochemical Engineering Journal, 125, 153-163.
- Knaus, T., et al. (2018). Learning about Enzyme Stability against Organic Cosolvents from Structural Insights by Ion Mobility Mass Spectrometry. Chemistry – A European Journal, 24(59), 15867-15873. [Link]
- Duggleby, R. G. (1983). Product inhibition of reversible enzyme-catalysed reactions. Biochimica et Biophysica Acta (BBA) - Enzymology, 744(3), 249-259. [Link]
- Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.
- Aryal, S. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. [Link]
- Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Semantic Scholar. [Link]
- Stepankova, V., et al. (2013). Strategies for Stabilization of Enzymes in Organic Solvents.
- Tishkov, V. I., & Yasnaya, A. S. (2017). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. International Journal of Molecular Sciences, 18(12), 2673. [Link]
- Zhu, D., & Wu, Q. (2009). [Engineering the enantioselectivity of biocatalysts]. Sheng Wu Gong Cheng Xue Bao, 25(12), 1770-1778. [Link]
- Romero, E. O., et al. (2022). Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity.
- Romero, E. O., et al. (2022). Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity. PMC - NIH. [Link]
- LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
- Garcia-Galan, C., et al. (2011). Mass transfer limitations in solid-supported immobilized enzymes.
- Schmideder, S., et al. (2019). Simulative Minimization of Mass Transfer Limitations Within Hydrogel-Based 3D-Printed Enzyme Carriers. Frontiers in Bioengineering and Biotechnology, 7. [Link]
- Kim, K.-W., et al. (2001). Biocatalysis in Ionic Liquids: Markedly Enhanced Enantioselectivity of Lipase. Organic Letters, 3(10), 1507–1509. [Link]
- Stepankova, V., et al. (2013). Strategies for Stabilization of Enzymes in Organic Solvents.
- Gliszczyńska, A., & Wawrzeńczyk, C. (2019). Simple methods to improve the enantioselectivity of the biocatalytic reaction.
- de la-Casa, V., et al. (2023). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. MDPI. [Link]
- Datta, S., et al. (2013).
- Gupta, M. N. (1998). Stability of enzymes in water/organic co-solvent mixtures. Semantic Scholar. [Link]
- Wu, H., et al. (2020). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. [Link]
- B-H, A. (n.d.).
- Stepankova, V., et al. (2013). Strategies for stabilization of enzymes toward organic solvents.
- Britannica. (2025). Enzyme Regulation, Allosteric Control & Competitive Inhibition. Britannica. [Link]
- Eureka LS. (2025). How to Immobilize Enzymes on Solid Supports. Eureka LS. [Link]
- Hengyuan Fine Chemical. (2025).
- GCW Gandhi Nagar Jammu. (n.d.). Immobilization of Enzymes. GCW Gandhi Nagar Jammu. [Link]
- Deka, U., et al. (2014).
- Bollella, P., et al. (2021). Analytical settings for in-flow biocatalytic reaction monitoring. FLORE. [Link]
- Communications Chemistry. (2025). Chemoenzymatic synthesis. PMC - PubMed Central - NIH. [Link]
- Bloomsburg, S. (2018). Light up chemoenzymatic processes for chemical synthesis. Research Communities. [Link]
- Brookes, C. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
- Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests.
- Denard, C. A., et al. (2015). Synthetic utility of one-pot chemoenzymatic reaction sequences.
- ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions.
- Wikipedia. (n.d.). Enzyme inhibitor. [Link]
- Pfeifer, P., et al. (2025). Mass transfer limitations in microchannel reactors.
- Tu, R., et al. (2025). Chemoenzymatic synthesis planning guided by synthetic potential scores. RSC Publishing. [Link]
- ResearchGate. (2018). What is the best universal buffer system to compare enzymatic activity at different pH points?.
- LibreTexts. (2025). 8.7: Enzyme Inhibition. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). Enzyme Inhibition and Inactivation.
- West, C. M., & Theodorakis, E. A. (2022). Current Progress in the Chemoenzymatic Synthesis of Natural Products. Molecules, 27(19), 6439. [Link]
- Thompson, M. P., et al. (2025). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. American Chemical Society. [Link]
- Yamashita, S., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Analyst, 145(4), 1435–1441. [Link]
Sources
- 1. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic utility of one-pot chemoenzymatic reaction sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Progress in the Chemoenzymatic Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Engineering the enantioselectivity of biocatalysts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Improving enzymes by using them in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving enzymes by using them in organic solvents | Semantic Scholar [semanticscholar.org]
- 8. Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity [frontiersin.org]
- 10. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Learning about Enzyme Stability against Organic Cosolvents from Structural Insights by Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. microbenotes.com [microbenotes.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Inhibition | Enzyme Regulation, Allosteric Control & Competitive Inhibition | Britannica [britannica.com]
- 20. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 21. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Product inhibition - Wikipedia [en.wikipedia.org]
- 26. Product inhibition of reversible enzyme-catalysed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know | MDPI [mdpi.com]
- 28. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rnlkwc.ac.in [rnlkwc.ac.in]
- 30. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 31. gcwgandhinagar.com [gcwgandhinagar.com]
- 32. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 33. researchgate.net [researchgate.net]
- 34. Frontiers | Simulative Minimization of Mass Transfer Limitations Within Hydrogel-Based 3D-Printed Enzyme Carriers [frontiersin.org]
- 35. aidic.it [aidic.it]
- 36. researchgate.net [researchgate.net]
- 37. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 38. Buffers for Biochemical Reactions [worldwide.promega.com]
- 39. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 40. researchgate.net [researchgate.net]
- 41. pdf.benchchem.com [pdf.benchchem.com]
- 42. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl methyl(piperidin-3-yl)carbamate
Welcome to the technical support guide for the synthesis and workup of Tert-butyl methyl(piperidin-3-yl)carbamate (CAS 172478-01-2). This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into the common challenges encountered during the synthesis and purification of this key piperidine intermediate.
The synthesis of N-methylated, N-Boc protected piperidines is a critical step in the development of various pharmaceutical agents. The carbamate moiety serves as an excellent protecting group, enabling selective functionalization at other positions, while the piperidine scaffold is a prevalent core in many bioactive molecules.[1][2] This guide focuses on the practical aspects of the final workup and purification, a stage where yield and purity are often critically impacted.
Experimental Workflow Overview
The synthesis of the target compound, Tert-butyl methyl(piperidin-3-yl)carbamate, typically proceeds via one of two primary routes: Route A , the N-methylation of a Boc-protected precursor, or Route B , the Boc-protection of an N-methylated piperidine. The choice of route impacts the nature of reagents and potential impurities, thereby dictating the optimal workup strategy.
Caption: General experimental workflow for the synthesis of Tert-butyl methyl(piperidin-3-yl)carbamate.
Troubleshooting Guide
This section addresses specific, common issues encountered during the workup and purification phases in a question-and-answer format.
Question 1: After my N-methylation reaction using Sodium Hydride (NaH) and Methyl Iodide (MeI), I observe a low or variable yield. What are the likely causes?
Answer: Low yields in this classic N-methylation procedure often stem from three primary issues: incomplete deprotonation, inefficient methylation, or product loss during workup.
-
Incomplete Deprotonation: The carbamate N-H is weakly acidic and requires a strong, non-nucleophilic base for complete deprotonation. Sodium hydride (NaH) is effective, but its quality is paramount.[3] NaH that has been exposed to air and moisture will have a layer of NaOH on its surface, reducing its activity.
-
Expert Insight: Always use freshly opened NaH or wash the mineral oil dispersion with dry hexanes immediately before use to remove surface oxidation. Ensure your reaction solvent (typically THF) is anhydrous. The reaction is characterized by hydrogen gas evolution; if bubbling is sluggish or absent upon NaH addition, base inactivity is a likely culprit.[4]
-
-
Inefficient Methylation: While MeI is highly reactive, the deprotonated carbamate is a soft nucleophile. The reaction should be allowed to proceed overnight at room temperature to ensure completion.[3]
-
Workup Losses: The product is a relatively polar, basic amine. During the aqueous workup, improper pH control can lead to significant product loss.
-
Protocol: After carefully quenching excess NaH with isopropanol followed by water, the mixture should be acidified (e.g., with 1M HCl) to a pH of ~3-4.[3] This ensures all piperidine nitrogens are protonated, making them water-soluble and allowing for the extraction and removal of non-polar impurities like mineral oil with a solvent like diethyl ether.
-
Subsequently, the aqueous layer must be made basic (pH > 10) with a base like NaOH or Na₂CO₃ to deprotonate the piperidine nitrogen, rendering the product soluble in organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction.[5] Failure to sufficiently basify the aqueous layer is a very common cause of low yield.
-
Question 2: My TLC/LCMS analysis shows the presence of starting material and a new, less polar byproduct after a Boc-protection reaction. What is this byproduct?
Answer: This observation strongly suggests the formation of a di-Boc species, where a second Boc group has been added to the piperidine ring nitrogen. This is especially common if the reaction is run with a significant excess of Di-tert-butyl dicarbonate (Boc₂O) or for extended periods at elevated temperatures.
-
Causality: The piperidine nitrogen is a nucleophilic secondary amine and will readily react with Boc₂O, competing with your intended primary or secondary amine target if it is not already protected.
-
Solution:
-
Stoichiometry Control: Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents).
-
Reaction Monitoring: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, proceed immediately to workup.
-
Purification: The di-Boc byproduct is significantly less polar than the desired mono-Boc product. It can usually be separated effectively using silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/EtOAc 9:1) and gradually increasing polarity, will elute the di-Boc species first, followed by your desired product.
-
Question 3: During the workup of my reaction involving Dimethyl Sulfate (DMS), I'm getting a persistent emulsion during the extraction phase. How can I resolve this?
Answer: Emulsions are common in basic aqueous workups, especially after using reagents like Dimethyl Sulfate (DMS). DMS is hydrolyzed under basic conditions to methanol and sulfate salts, which can act as surfactants.[6][7]
-
Expert Insight & Protocol:
-
Brine Addition: The most effective first step is to add a saturated aqueous solution of Sodium Chloride (brine). The increased ionic strength of the aqueous phase often forces the separation of the organic and aqueous layers.
-
Filtration: If brine is ineffective, the emulsion may be caused by fine particulate matter. Filtering the entire mixture through a pad of Celite® can break the emulsion by removing these solids.
-
Solvent Change: Switching to a more non-polar extraction solvent like methyl tert-butyl ether (MTBE) instead of EtOAc or DCM can sometimes prevent emulsion formation.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (30-60 minutes). Often, the layers will separate on their own. Avoid vigorous shaking during the extraction; gentle inversions are sufficient.
-
Question 4: My final product appears pure by NMR, but the yield is over 100%. What could be the cause?
Answer: A yield greater than 100% almost always indicates the presence of residual solvent.
-
Causality: Tert-butyl methyl(piperidin-3-yl)carbamate is often isolated as a viscous oil or low-melting solid. High-boiling point solvents used during the reaction or extraction (like DMF, DMSO, or even EtOAc) can become trapped within the product matrix and are difficult to remove completely on a rotary evaporator.
-
Solution:
-
High-Vacuum Drying: Dry the product under high vacuum (not just a standard rotary evaporator) for several hours, possibly with gentle heating (e.g., 30-40 °C) if the product is thermally stable.
-
Solvent Azeotroping: Dissolve the oily product in a small amount of a low-boiling solvent like DCM or methanol and re-concentrate. Repeat this process 2-3 times. The lower-boiling solvent helps to azeotropically remove the trapped higher-boiling solvent.
-
Trituration/Precipitation: If the product is expected to be a solid, attempt to induce crystallization by dissolving it in a minimal amount of a good solvent (e.g., DCM, ether) and then adding a poor solvent (e.g., hexanes, pentane) dropwise until the solution becomes cloudy. Cooling may facilitate precipitation, and the resulting solid will be free of solvent once filtered and dried.[3]
-
Frequently Asked Questions (FAQs)
Q: What is the standard aqueous workup protocol for this type of synthesis?
A: A robust, general-purpose workup protocol after quenching the reaction is as follows:
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM) and water.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or 1M Sodium Carbonate (Na₂CO₃). This neutralizes any acidic catalysts or byproducts.[5]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This removes the bulk of the water from the organic layer and helps to break any minor emulsions.
-
Drying: Dry the separated organic layer over an anhydrous drying agent, such as anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Q: Which purification technique is most suitable for this compound?
A: For lab-scale quantities (<10 g), silica gel column chromatography is the most common and effective method. Given the basicity of the piperidine nitrogen, it is sometimes advantageous to pre-treat the silica gel with triethylamine (e.g., by flushing the packed column with a solution of 1-2% triethylamine in the starting eluent) to prevent product streaking and improve recovery. For larger scales, distillation under high vacuum may be a viable alternative if the product is thermally stable and liquid at room temperature.[8]
Q: Are there safety concerns with using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) for the N-methylation step?
A: Yes, absolutely. Both DMS and MeI are potent alkylating agents and are classified as carcinogens or suspected carcinogens.[9] They must be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Any waste containing these reagents, including aqueous layers from the workup, must be quenched (e.g., with aqueous ammonia or sodium thiosulfate solution) before disposal according to institutional safety guidelines.
Q: Can I use a reductive amination approach to synthesize this compound?
A: Yes, a reductive amination is a viable alternative synthetic route. This would typically involve reacting tert-butyl (piperidin-3-yl)carbamate with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[10][11] This method can be advantageous as it often proceeds under milder conditions. The workup would involve quenching any remaining reducing agent and then following a standard acid-base extraction procedure to isolate the product.
Data Summary Table
| Parameter | Recommended Reagent/Solvent | Typical Range/Concentration | Rationale & Expert Notes |
| Extraction Solvent | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | N/A | Good balance of polarity for product solubility and immiscibility with water. DCM is denser than water, EtOAc is less dense. |
| Aqueous Basic Wash | Saturated aq. NaHCO₃, 1M aq. Na₂CO₃ | pH 8-9 | Neutralizes acidic reagents/catalysts without being overly caustic, which could risk hydrolyzing the Boc group under harsh conditions. |
| Aqueous Acidic Wash | 1M aq. HCl, 5% aq. Citric Acid | pH 2-4 | Used to remove basic impurities or to protonate the product for a "reverse extraction" workup. Citric acid is a milder alternative to HCl. |
| Drying Agent | Anhydrous Na₂SO₄, MgSO₄ | N/A | Na₂SO₄ is neutral and has a high capacity. MgSO₄ is slightly acidic and faster but may retain more solvent. |
| Chromatography Eluent | Hexane/Ethyl Acetate, DCM/Methanol | Gradient, e.g., 0-10% MeOH in DCM | The polarity of the eluent system should be adjusted based on TLC analysis. Adding 0.5-1% triethylamine to the eluent can improve peak shape for basic compounds. |
References
- ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
- The Hive.
- Lokey Lab Protocols - Wikidot.
- UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]
- ResearchGate. Reductive amination of amines with formaldehyde?. [Link]
- ACS Publications.
- MDPI. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
- SCIRP.
- Google Patents.
- ResearchGate. Double Reductive Amination and Selective Strecker Reaction of a D-Lyxaric Aldehyde: Synthesis of Diversely Functionalized 3,4,5-Trihydroxypiperidines. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Synthesis: Leveraging Tert-Butyl N-(3S)
- PubMed. On the selective N-methylation of BOC-protected amino acids. [Link]
- ACS Publications.
- ResearchGate.
- ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
- National Institutes of Health.
- ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]
- PubMed.
- ACS Publications. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Master Organic Chemistry.
Sources
- 1. myuchem.com [myuchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. scirp.org [scirp.org]
Preventing racemization during chiral piperidine synthesis
A Guide to Preventing and Troubleshooting Racemization
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of chiral piperidines. This guide is designed to provide you with in-depth, actionable insights into the common yet complex challenge of preventing racemization and epimerization. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the why behind the how, empowering you to troubleshoot effectively and ensure the stereochemical integrity of your molecules. Chiral piperidines are crucial scaffolds in pharmaceuticals, and maintaining their specific 3D structure is paramount to their biological activity and safety.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter in the lab.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Here we address the foundational concepts of stereochemical instability in piperidine systems.
Q1: What is the primary cause of racemization when functionalizing a chiral piperidine precursor?
Answer: The primary cause of racemization, or more specifically epimerization at a single stereocenter, is the formation of a planar, achiral intermediate. This typically occurs at a carbon atom adjacent to an activating group, such as a carbonyl or a group that can stabilize a negative charge. The proton on this stereocenter (the α-proton) becomes acidic and can be removed by a base. Once the proton is removed, the carbon rehybridizes to a planar sp² configuration (an enolate or similar species), erasing the stereochemical information. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of diastereomers.[3][4][5]
There are two principal mechanisms to be aware of:
-
Direct Enolization/Proton Abstraction: A base in the reaction mixture directly removes the acidic α-proton from the stereocenter. This is a significant risk when strong bases are used or when the α-proton is particularly acidic due to adjacent electron-withdrawing groups.[3]
-
Oxazolone Formation: This mechanism is highly relevant when coupling an N-protected pipecolic acid derivative (a piperidine-2-carboxylic acid). Activation of the carboxylic acid can lead to intramolecular cyclization, forming a planar oxazolone intermediate. The α-proton on this ring is highly acidic and easily removed by even weak bases, leading to rapid racemization.[3][6]
Part 2: Troubleshooting Guide - From Problem to Solution
This section is dedicated to solving specific problems you might be facing at the bench.
Scenario 1: "I'm performing a reaction on a substituent of my chiral piperidine, and I'm seeing a mixture of diastereomers in my final product. How do I fix this?"
This is a classic case of unintended epimerization. The stereocenter on your piperidine ring is likely losing its configuration during the reaction.
Troubleshooting Workflow:
In-Depth Analysis & Solutions:
-
The Role of the Base: The strength and steric bulk of the base are critical. Triethylamine (TEA) is a common culprit. Switching to a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) can prevent it from accessing the α-proton.[7]
-
Temperature Control: Epimerization has a higher activation energy than many desired reactions.[3] Running your reaction at a lower temperature (e.g., 0 °C or -78 °C) can dramatically suppress the rate of proton abstraction while still allowing the desired transformation to proceed, albeit more slowly.
-
N-Protecting Group Effects: The N-protecting group has a profound electronic effect. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are electron-withdrawing. This property can increase the acidity of the α-protons at the C2 and C6 positions of the piperidine ring, making them more susceptible to abstraction.[8][9] If you suspect this is an issue, exploring alternative protecting groups may be necessary, though this often requires re-planning the synthetic route.
Scenario 2: "My cyclization reaction to form the chiral piperidine ring is producing a racemic product. What's going wrong?"
Racemization during the ring-forming step often implies that a key bond to the stereocenter is being broken or that a planar intermediate is formed during cyclization.
Common Causes & Preventive Measures:
| Cause of Racemization | Prevention Strategy & Explanation |
| Harsh Deprotection Conditions | If your strategy involves deprotecting a precursor immediately before cyclization, the conditions (e.g., strong acid or base) may be causing racemization of the acyclic precursor. Solution: Choose orthogonal protecting groups that can be removed under milder conditions known not to affect the stereocenter. |
| Equilibrating Iminium Ion | Many piperidine syntheses proceed through the cyclization of an imine or iminium ion. If the stereocenter is adjacent to the iminium, it can be prone to tautomerization and equilibration, leading to a loss of stereochemical information before the ring closes. Solution: Employ conditions that favor rapid and irreversible cyclization. This can include using Lewis acids to activate the electrophile or ensuring the nucleophile is highly reactive. |
| Base-Catalyzed Cyclization | In methods like intramolecular Michael additions, the base used to generate the nucleophile can also cause epimerization of the starting material before it even has a chance to cyclize. Solution: Use a catalytic amount of a non-nucleophilic, hindered base. Running the reaction at a lower temperature is also crucial.[10] |
Scenario 3: "I have a mixture of diastereomers and want to convert it to the single, most stable isomer. Is this possible?"
Yes, this process is known as epimerization to the thermodynamic product . It is often a viable strategy when one diastereomer is significantly more stable than the others (e.g., an equatorial vs. an axial substituent). Recent advances have shown that photocatalysis can be a powerful tool for this.[11][12][13]
Mechanism Insight: A photocatalyst, upon excitation by light, can initiate a hydrogen atom transfer (HAT) process. A HAT reagent (like a thiol) can reversibly abstract a hydrogen atom from the α-amino stereocenter, generating a planar radical intermediate. This radical can then be re-hydrogenated from either face. Over time, the reaction equilibrates to the thermodynamically most stable diastereomer, which will predominate in the final mixture.[14]
Protocol 1: General Procedure for Photocatalytic Epimerization [12][15]
This protocol provides a general guideline for converting a mixture of diastereomers to the more thermodynamically stable isomer.
-
Preparation: In a vial suitable for photochemical reactions, dissolve the piperidine substrate (1.0 equiv) in an appropriate solvent (e.g., methanol).
-
Reagent Addition: Add the photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, 1 mol%) and the hydrogen atom transfer (HAT) mediator (e.g., thiophenol, 1.0 equiv).
-
Inert Atmosphere: De-gas the solution with argon or nitrogen for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vial in front of a blue LED light source and stir vigorously.
-
Monitoring: Monitor the reaction by chiral HPLC or NMR to track the change in the diastereomeric ratio. The reaction is complete when the ratio no longer changes (i.e., equilibrium has been reached).
-
Workup & Purification: Once complete, concentrate the mixture and purify by standard column chromatography to remove the catalyst and mediator, affording the enriched, thermodynamically favored piperidine diastereomer.
Part 3: Proactive Strategies & Best Practices
Preventing racemization is always better than trying to fix it. Here are some key considerations for your experimental design.
Q2: How do I choose the right coupling reagents and additives to prevent racemization when forming an amide bond with pipecolic acid?
This is directly analogous to challenging couplings in peptide synthesis. The goal is to activate the carboxylic acid in a way that minimizes the formation of the problematic oxazolone intermediate.[6]
Recommendations for Low-Racemization Coupling:
| Reagent/Additive | Role & Mechanism |
| HATU, HBTU, COMU | These are uranium/aminium-based coupling reagents that react rapidly with the carboxylic acid to form an activated species that is less prone to cyclizing into an oxazolone compared to intermediates formed by carbodiimides alone.[12] |
| HOBt, HOAt, Oxyma | These are "additives" used in conjunction with carbodiimides (like DIC or EDC). They act as traps for the highly reactive O-acylisourea intermediate, forming an active ester. This active ester is more stable and less likely to form an oxazolone, thereby suppressing racemization.[3][6][7] |
| Copper(II) Chloride (CuCl₂) | The addition of CuCl₂ has been shown to be an effective strategy for suppressing racemization during amide bond formation, particularly for sensitive substrates.[3][6] |
Protocol 2: Low-Racemization Amide Coupling [3]
This protocol is designed to minimize epimerization during the coupling of an N-protected pipecolic acid derivative.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-protected pipecolic acid (1.0 equiv) and the amine component (1.1 equiv).
-
Solvent: Add an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to slow down potential side reactions.[3]
-
Reagent Addition: To the cooled solution, add your chosen coupling reagent (e.g., HATU, 1.05 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Note: Add the base last and slowly.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor for completion by TLC or LC-MS.
-
Workup: Perform a standard aqueous workup to remove DMF and excess reagents.
-
Analysis: After purification, determine the enantiomeric or diastereomeric excess of the product using chiral HPLC.
Q3: How can I analytically verify the stereochemical purity of my final product?
You cannot fix a problem you cannot see. Accurate and reliable analytical chemistry is your most important tool.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a chiral stationary phase allows for the separation and quantification of enantiomers or diastereomers, giving you a precise measurement of enantiomeric excess (ee) or diastereomeric ratio (dr).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers without a chiral shift reagent, it is excellent for determining the ratio of diastereomers. The signals for diastereotopic protons will appear at different chemical shifts, and integration of these signals provides the dr.
-
Optical Rotation: While historically important, measuring the specific rotation is less reliable for determining purity than chiral HPLC. A lower-than-expected rotation can indicate the presence of the other enantiomer, but it is not quantitative without a pure standard for comparison.[10]
References
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- A Facile Synthesis of Racemic 2‐Aminomethyl‐4‐oxo‐piperidine Intermediates. ChemInform.
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed.
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health.
- A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates. ResearchGate.
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org.
- Approaches to α-functionalization of piperidines by C H... ResearchGate.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
- Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health.
- Racemization. Wikipedia.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
- The influence of the introduction of chiral center in piperidine ring... ResearchGate.
- Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. Wiley Online Library.
- Organocatalytic Enantioselective Synthesis of 2,5,5-Trisubstituted Piperidines Bearing a Quaternary Stereocenter. Vinyl Sulfonamide as New Amine Protecting Group. ResearchGate.
- 19.11: Racemization. Chemistry LibreTexts.
- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications.
- Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI.
- Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. National Institutes of Health.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Pharmaceutical Intermediates
Welcome to the Technical Support Center for scaling up the synthesis of pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning a chemical synthesis from the laboratory bench to pilot plant and commercial-scale production. Scaling up is rarely a linear process; it introduces new variables and challenges that can significantly impact yield, purity, and safety.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your scale-up experiments.
Section 1: Troubleshooting Guides
This section is dedicated to identifying and solving common problems that arise during the scale-up of pharmaceutical intermediate synthesis. Each guide follows a question-and-answer format, detailing potential causes and providing actionable solutions based on scientific principles and field-proven insights.
Poor Yield and Reaction Selectivity
Question: My reaction yield dropped significantly after moving from a 1-liter lab reactor to a 20-liter pilot reactor. What are the likely causes and how can I fix it?
A drop in yield upon scale-up is a frequent challenge, often stemming from changes in the physical and chemical environment of the larger reactor.[2][3]
Potential Causes and Solutions:
-
Inadequate Mixing and Mass Transfer: What works with a magnetic stir bar in a small flask may be insufficient in a large reactor, leading to poor mass transfer and reduced reaction rates.[3][4]
-
Troubleshooting Steps:
-
Characterize Mixing Regimes: Understand the mixing characteristics of both the lab and plant reactors. Factors like impeller type, agitation speed, and baffle design are critical.[3][4][5]
-
Optimize Agitation: For low-viscosity solutions, propeller or turbine stirrers can increase turbulence. Anchor stirrers are better suited for high-viscosity media.[3]
-
Computational Fluid Dynamics (CFD) Modeling: Use simulation software like Dynochem or Visimix to predict the effects of mixing changes at larger scales.[2]
-
-
-
Poor Heat Transfer and "Hot Spots": Large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient.[6][7] This can lead to localized overheating, or "hot spots," which can cause thermal degradation of reactants, intermediates, or products, and promote side reactions.[3][6]
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Use multiple temperature probes to map the temperature distribution within the reactor.
-
Control Reagent Addition Rate: For exothermic reactions, slowing the addition rate of a reagent can help manage heat evolution.[8]
-
Improve Heat Removal: Ensure the reactor's cooling jacket is operating efficiently. Consider using a reactor with a better design for heat transfer, such as a double-jacketed glass reactor for precise thermal control.[3]
-
-
-
Changes in Reaction Kinetics: The extended reaction times often required for larger batches can lead to the formation of different byproducts or degradation of the desired product.[8]
-
Troubleshooting Steps:
-
Conduct "Hold Time" Studies: In the lab, hold the reaction mixture at the target temperature for extended periods to mimic the longer processing times at scale and analyze for degradation products.
-
Re-optimize Reaction Time: The optimal reaction time at the larger scale may be different from the lab scale. Use in-process controls (e.g., HPLC) to monitor the reaction progress and determine the ideal endpoint.[9]
-
-
Impurity Profile Changes
Question: I'm observing new impurities or a significant increase in existing ones in my scaled-up batch. Why is this happening and what is the mitigation strategy?
Changes in the impurity profile are a common and serious issue in scale-up, as even trace impurities can affect the safety and efficacy of the final drug product.[6][10]
Potential Causes and Solutions:
-
Amplification of Minor Side Reactions: Side reactions that were negligible at the lab scale can become significant in a larger reactor due to factors like prolonged reaction times and localized temperature variations.[3][10]
-
Mitigation Strategy:
-
Identify the Source of Impurities: Use analytical techniques like HPLC and LC/MS to identify the structure of the new impurities.[11] This can provide clues about their formation pathway.
-
Optimize Reaction Conditions: Adjust parameters like temperature, pH, and reagent stoichiometry to disfavor the side reactions that produce the impurities.[9]
-
Purification Strategy: If the formation of impurities cannot be completely avoided, develop a robust purification strategy, such as recrystallization or chromatography. However, relying on downstream purification for large-scale production can be costly.[12]
-
-
-
Variability in Raw Materials: The quality of starting materials and reagents can vary between suppliers and even between different batches from the same supplier.[1] These variations can introduce new impurities or catalyze unwanted side reactions.
-
Mitigation Strategy:
-
Establish Strict Raw Material Specifications: Work with your suppliers to define and enforce tight specifications for all critical raw materials.[1]
-
Qualify Multiple Suppliers: To mitigate supply chain risks, qualify at least two suppliers for critical starting materials.[13]
-
Test Incoming Raw Materials: Do not rely solely on the supplier's Certificate of Analysis. Perform your own testing on incoming raw materials to ensure they meet your quality standards.
-
-
-
Leaching from Equipment: The materials of construction of the large-scale reactor and associated equipment can sometimes leach into the reaction mixture, introducing metallic or other impurities.
-
Mitigation Strategy:
-
Material Compatibility Studies: Before scaling up, ensure that all materials that will come into contact with your reaction mixture are chemically compatible.[8]
-
Use of Glass-Lined or Hastelloy Reactors: For corrosive or high-purity reactions, consider using reactors made of inert materials like glass-lined steel or Hastelloy.[3]
-
-
Crystallization and Isolation Issues
Question: My product is not crystallizing as expected at the larger scale, or the resulting crystals have a different morphology, leading to filtration problems. What should I do?
Crystallization is a critical step for purification and isolation, and problems at this stage can create significant bottlenecks in the manufacturing process.[2][14]
Potential Causes and Solutions:
-
Changes in Supersaturation and Nucleation: The rate of cooling or addition of an anti-solvent can be more difficult to control in a large vessel, leading to uncontrolled nucleation and the formation of small, poorly filterable crystals.[15][16]
-
Troubleshooting Steps:
-
Controlled Cooling/Anti-solvent Addition: Develop a programmed, controlled cooling profile or anti-solvent addition rate for the large-scale process.
-
Seeding: Introduce a small amount of the desired crystalline material (seeds) at the appropriate point to control nucleation and promote the growth of larger, more uniform crystals.[16]
-
-
-
Polymorphism: Different crystal forms (polymorphs) of the same compound can have different physical properties, including solubility and stability.[2] A change in processing conditions during scale-up can lead to the formation of an undesired polymorph.
-
Troubleshooting Steps:
-
Polymorph Screening: Conduct a thorough polymorph screen early in development to identify all possible crystal forms and the conditions under which they form.
-
Characterize the Crystal Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the crystal form of your product at both the lab and pilot scale.
-
-
-
Impact of Impurities: The presence of even small amounts of certain impurities can inhibit or alter crystal growth.[16]
-
Troubleshooting Steps:
-
Analyze the Mother Liquor: Analyze the liquid from which the crystals are formed (the mother liquor) to identify any impurities that may be interfering with crystallization.
-
Purify the Crude Product: If necessary, perform a preliminary purification step before crystallization to remove problematic impurities.
-
-
| Parameter | Lab Scale (1L Flask) | Plant Scale (1000L Reactor) | Potential Impact of Scale-Up |
| Surface Area/Volume Ratio | High | Low | Slower heat transfer, potential for hot spots.[6] |
| Mixing | Often efficient (magnetic stirrer) | Can be inefficient (mechanical agitator) | Poor mass transfer, localized concentration gradients.[3] |
| Heating/Cooling Time | Short | Long | Longer exposure to heat, potential for degradation.[17] |
| Reagent Addition Time | Short | Long | Can affect reaction selectivity and impurity formation. |
| Material of Construction | Glass | Glass-lined steel, stainless steel, Hastelloy | Potential for leaching of impurities.[3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that researchers and scientists have when planning and executing the scale-up of a pharmaceutical intermediate synthesis.
1. How do I choose the right contract development and manufacturing organization (CDMO) for my scale-up project?
Choosing the right CDMO is crucial for a successful scale-up. Look for a partner with:
-
A proven track record in scaling up similar chemistries.
-
A range of reactor sizes to accommodate your process from pilot to commercial scale.[6]
-
A strong quality assurance and quality control (QA/QC) system that is aligned with international guidelines.[6]
-
Experienced technical staff who can provide valuable insights and troubleshoot problems.[18]
2. What are the key process safety considerations when scaling up?
Process safety is paramount in pharmaceutical manufacturing.[19][20] Key considerations include:
-
Hazard Identification: Thoroughly identify and assess potential hazards at each stage of the process.[20][21] This includes understanding the thermal stability of all reactants, intermediates, and products.
-
Runaway Reaction Potential: For exothermic reactions, determine the potential for a runaway reaction and implement appropriate control measures, such as emergency cooling systems or quench solutions.[2]
-
Process Safety Management (PSM): For processes involving highly hazardous chemicals, comply with regulations such as OSHA's PSM standard.[19][22]
3. What is the role of Process Analytical Technology (PAT) in scale-up?
PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time. This can be invaluable during scale-up for:
-
Real-time Monitoring: Track reaction progress, concentration, and particle size distribution without the need for sampling and offline analysis.[13]
-
Improved Process Understanding: Gain a deeper understanding of how process variables affect product quality.[13]
-
Enhanced Process Control: Implement feedback control loops to maintain the process within the desired operating range.
4. How many validation batches are required by regulatory agencies?
Regulatory agencies like the FDA do not specify a minimum number of validation batches.[23] The manufacturer is expected to have a scientifically sound rationale for the number of batches chosen to demonstrate that the process is robust and reproducible at the commercial scale.[23]
5. What is "Quality by Design" (QbD) and how does it apply to scale-up?
QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[13] In the context of scale-up, QbD involves:
-
Defining a Quality Target Product Profile (QTPP): This defines the desired quality attributes of the final product.
-
Identifying Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs): These are the product attributes and process parameters that must be controlled to ensure the desired product quality.
-
Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[2]
Section 3: Visualized Workflows
General Scale-Up Workflow
Caption: A typical workflow for scaling up a pharmaceutical intermediate synthesis.
Troubleshooting Decision Tree: Poor Yield
Caption: A decision tree for troubleshooting poor yield during scale-up.
References
- Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. (n.d.).
- Scale-Up Challenges for Intermediates: A Practical Guide. (n.d.). At Tianming Pharmaceutical.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
- Mastering API Synthesis: Route Selection & Impurity Control. (n.d.). At Tianming Pharmaceutical.
- Process Safety in the Pharmaceutical Industry. (n.d.). FESS Group.
- What are the challenges in scaling up the production of pharmaceutical intermediates? (2026, January 1). Biosynergy Pharma.
- Process Safety Management in Manufacturing: A Primer. (2023, April 14). Veriforce.
- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15).
- From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. (2023, June 16). Sigma-HSE.
- Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. (n.d.).
- Scaling Yield and Mixing in Chemical Reactors. (n.d.). Veryst Engineering.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19).
- Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020, November 17).
- Best Practices from the Field: Cultivating an Efficient Scale-Up Strategy for Your API. (2020, May 28).
- 5 Common Challenges in Scaling Up an API. (2017, September 3). Neuland Labs.
- Scale-up concept for modular microstructured reactors based on mixing, heat transfer, and reactor safety. (2025, August 6). ResearchGate.
- Influence of mixing and heat transfer in process scale-up. (n.d.). Diva-portal.org.
- Precipitation and Crystallization Processes. (n.d.).
- A Proven Approach To Impurity Control Across API And RSM Synthesis. (n.d.). Grace Fine Chemical Manufacturing Services.
- Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today.
- Crystallization and Precipitation | Separation Processes Class Notes. (n.d.). Fiveable.
- Problems needing attention in synthesis process scaling up. (2021, January 6). shandong look chemical.
- Difference between precipitation and crystallization. (n.d.). Jongia Mixing Technology.
- Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. (n.d.). Document Server@UHasselt.
- How to scale pharma manufacturing efficiently? (n.d.). HyCON Labs.
- Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo.
- Small Business Assistance: Frequently Asked Questions on Drug Development and Investigational New Drug Applications. (2023, August 1). FDA.
- Questions and Answers on Current Good Manufacturing Practice Regulations | Production and Process Controls. (2024, May 22). FDA.
- How to Approach the Pharmaceutical Drug Manufacturing Process. (2015, October 12). Pion Inc.
- 3 Main Phases of Pharmaceutical Product Development. (2021, September 30). CfPIE.
- Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
- Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo.
- How to Scale Up Pharmaceutical Manufacturing. (2022, December 7).
- Guidance for Industry. (n.d.). FDA.
- Rules of Thumb: Scale-up. (2023, October 26). The Chemical Engineer.
- From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up... (2025, May 24). YouTube.
- How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager Magazine.
- Precipitation and Crystallization Used in the Production of Metal Salts for Li-Ion Battery Materials: A Review. (2020, November 30). MDPI.
Sources
- 1. biosynergypharm.com [biosynergypharm.com]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. sdlookchem.com [sdlookchem.com]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 11. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 14. mt.com [mt.com]
- 15. cresp.org [cresp.org]
- 16. fiveable.me [fiveable.me]
- 17. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 18. renejix.com [renejix.com]
- 19. skpharmteco.com [skpharmteco.com]
- 20. fessgroup.co.uk [fessgroup.co.uk]
- 21. contractpharma.com [contractpharma.com]
- 22. veriforce.com [veriforce.com]
- 23. Questions and Answers on Current Good Manufacturing Practice Regulations | Production and Process Controls | FDA [fda.gov]
Stability issues of carbamate protecting groups under different reaction conditions
Welcome to the Technical Support Center for Carbamate Protecting Groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using carbamate protecting groups in organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability issues you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic strategies.
The Principle of Orthogonal Protection: A Strategic Overview
In multi-step synthesis, "orthogonal protection" is a key strategy that allows for the selective removal of one protecting group in the presence of others, without affecting them.[1][2][3][4] This is achieved by selecting protecting groups that are labile under distinct and non-interfering reaction conditions (e.g., acidic, basic, hydrogenolysis, or fluoride-based cleavage).[1][2][3] The most commonly used carbamate protecting groups in this context are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[3][5][6]
Comparative Stability of Common Carbamate Protecting Groups
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired deprotection method.[1] The following table summarizes the key stability characteristics of common carbamate protecting groups.
| Protecting Group | Abbreviation | Lability | Stable To |
| tert-Butoxycarbonyl | Boc | Acid-Labile (e.g., TFA, HCl)[1][6][7] | Base, Hydrogenolysis, Nucleophiles[7][8][9] |
| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (e.g., H₂, Pd/C)[1][6][10] | Mild Acid, Base[1][10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-Labile (e.g., Piperidine)[1][6][11] | Acid, Hydrogenolysis[2][11] |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis[12][13][14] | Acid, Base[12][13] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride Ion (e.g., TBAF)[13][15][16] | Acid, Most Bases, Hydrogenolysis[13][15][16] |
Troubleshooting Guides & FAQs
This section is organized by protecting group to directly address common stability issues and frequently asked questions.
Boc (tert-Butoxycarbonyl) Group
The Boc group is one of the most common amine protecting groups, prized for its stability to a wide range of conditions and its clean, acid-catalyzed removal.[9][17]
Boc Group FAQs
Q1: What are the standard conditions for Boc deprotection?
A1: The Boc group is typically removed under anhydrous acidic conditions.[7] The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.[1] The reaction proceeds through protonation of the carbamate oxygen, leading to the cleavage of the C-O bond, which generates a stable tert-butyl cation and a carbamic acid. The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide.[18]
Q2: Is the Boc group stable to basic conditions?
A2: Yes, the Boc group is generally stable to most basic and nucleophilic conditions, which allows for its use in orthogonal protection schemes with base-labile groups like Fmoc.[7][8] It can withstand reagents such as triethylamine (TEA), diisopropylethylamine (DIPEA), sodium hydroxide (NaOH) at room temperature, and even stronger bases like lithium diisopropylamide (LDA) at low temperatures.[7]
Q3: Can the Boc group be removed under non-acidic conditions?
A3: While acid-lability is its primary feature, there are reports of Boc group cleavage under other conditions. For example, heating in some solvents can lead to thermal cleavage, although this is not a common synthetic method. Some Lewis acids can also effect its removal.[19]
Troubleshooting Boc Group Stability
Issue 1: Side reactions are observed during Boc deprotection with TFA.
-
Causality: The primary cause of side reactions during Boc deprotection is the formation of the highly reactive tert-butyl cation.[18][19] This electrophile can alkylate nucleophilic residues in the substrate, most notably tryptophan and methionine.[18] Tryptophan's indole ring is highly susceptible to tert-butylation, while methionine's thioether can be alkylated to form a sulfonium salt.[18]
-
Troubleshooting Protocol:
-
Introduce Scavengers: The most effective solution is to add scavengers to the cleavage cocktail. These are nucleophilic species that are more reactive or in higher concentration than the sensitive residues of your substrate.[18] Common scavengers include:
-
Triisopropylsilane (TIS): Effective at reducing the tert-butyl cation.
-
Thioanisole or Ethanedithiol (EDT): Used to protect methionine and other sulfur-containing residues.[18]
-
Water: Can act as a scavenger but may not be suitable for all substrates.
-
-
Optimize Reaction Conditions:
-
Lower the reaction temperature to decrease the rate of side reactions.
-
Minimize the reaction time by monitoring the deprotection closely using TLC or LC-MS.
-
-
-
Workflow for Diagnosing Side Reactions:
Caption: Troubleshooting workflow for Boc deprotection side reactions.
Issue 2: The Boc group is unexpectedly cleaved during a reaction.
-
Causality: While robust, the Boc group is not completely inert. Strong Lewis acids or even protic acids generated in situ can lead to premature cleavage. Certain reaction conditions, such as prolonged heating in protic solvents, can also cause slow removal.
-
Preventative Measures:
-
Buffer the Reaction: If acidic conditions may be generated, consider adding a non-nucleophilic base like 2,6-lutidine or proton sponge.
-
Solvent Choice: Use aprotic solvents where possible if acidic impurities could be an issue.
-
Reagent Purity: Ensure all reagents are free from acidic contaminants.
-
Cbz (Benzyloxycarbonyl) Group
The Cbz group is a classic amine protecting group, valued for its stability in both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[2][10]
Cbz Group FAQs
Q1: What is the standard method for Cbz group removal?
A1: The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[6][10] This is typically performed using a palladium catalyst, such as 10% palladium on carbon (Pd/C), under a hydrogen atmosphere.[10] The reaction cleaves the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which then decomposes to the free amine and carbon dioxide.[20]
Q2: Are there alternatives to using hydrogen gas for Cbz deprotection?
A2: Yes, catalytic transfer hydrogenation is a convenient and often safer alternative to using hydrogen gas, especially on a lab scale.[10] In this method, a hydrogen donor molecule is used in the presence of a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[10]
Q3: Is the Cbz group stable to acids and bases?
A3: The Cbz group is generally stable to the mild acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[1][10] However, it can be cleaved by strong acids like HBr in acetic acid or liquid HF.[20]
Troubleshooting Cbz Group Stability
Issue 1: Incomplete or slow Cbz deprotection via hydrogenolysis.
-
Causality: Several factors can inhibit catalytic hydrogenolysis:
-
Catalyst Poisoning: Sulfur-containing compounds (e.g., from cysteine or methionine residues) are notorious catalyst poisons. Thiol groups, even when protected, can interfere with the palladium catalyst.
-
Inaccessible Catalytic Site: The substrate may be poorly soluble in the reaction solvent, preventing it from accessing the catalyst surface. Steric hindrance around the Cbz group can also slow the reaction.
-
Inactive Catalyst: The Pd/C catalyst may be old or of poor quality.
-
-
Troubleshooting Protocol:
-
Change the Catalyst: Use a fresh batch of high-quality Pd/C. For substrates with sulfur, catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective.
-
Optimize the Solvent: Ensure the substrate is fully dissolved. A mixture of solvents may be necessary. Common solvents include methanol, ethanol, ethyl acetate, and THF.[10]
-
Increase Hydrogen Pressure: If using a Parr shaker or autoclave, increasing the hydrogen pressure can accelerate the reaction.
-
Use Transfer Hydrogenation: Switch to a transfer hydrogenation method, which can sometimes be more efficient for complex substrates.
-
-
Experimental Protocol for Cbz Deprotection by Catalytic Hydrogenation: [10]
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol or ethanol).
-
Carefully add 5-10 mol% of Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected amine.
-
Issue 2: The Cbz group is cleaved during a reaction intended to be neutral.
-
Causality: Some "neutral" reaction conditions can still lead to Cbz cleavage. For instance, reactions involving other palladium reagents, even in the absence of a hydrogen source, can sometimes affect the Cbz group.[20] Additionally, some reducing agents can cleave the Cbz group.
-
Preventative Measures:
-
Scrutinize all reagents for compatibility. Avoid strong reducing agents like LiAlH₄ if the Cbz group is to be retained.
-
When performing other Pd-catalyzed reactions, consider if the conditions could facilitate hydrogenolysis or other cleavage pathways.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups.[11][]
Fmoc Group FAQs
Q1: How is the Fmoc group removed?
A1: The Fmoc group is cleaved via a base-induced β-elimination mechanism.[11] The standard condition is treatment with a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1][11] The base abstracts the acidic proton on the fluorenyl ring, leading to elimination and the formation of dibenzofulvene (DBF) and carbon dioxide.[11][22][23]
Q2: Why is piperidine used for Fmoc deprotection?
A2: Piperidine is a secondary amine that serves two purposes: it is basic enough to initiate the elimination and it acts as a scavenger for the liberated dibenzofulvene (DBF).[11][23] Trapping the electrophilic DBF is crucial to prevent it from reacting with the newly deprotected amine, which would be an irreversible side reaction.[11]
Q3: Is the Fmoc group stable to acidic conditions?
A3: Yes, the Fmoc group is stable to the acidic conditions used to cleave Boc groups and most acid-labile side-chain protecting groups (e.g., TFA).[11] This orthogonality is fundamental to the Fmoc-based SPPS strategy.[]
Troubleshooting Fmoc Group Stability
Issue 1: Incomplete Fmoc deprotection in SPPS.
-
Causality:
-
Peptide Aggregation: As a peptide chain elongates on a solid support, it can fold into secondary structures that are poorly solvated, leading to aggregation. This can physically block the access of the piperidine solution to the N-terminal Fmoc group.
-
Insufficient Deprotection Time/Reagent: The deprotection time may be too short, or the piperidine solution may have degraded.
-
-
Troubleshooting Protocol:
-
Use a Stronger Base: A small amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF) to increase the basicity and improve deprotection efficiency.
-
Improve Solvation: Switch to a more effective solvent for disrupting aggregation, such as NMP, or add chaotropic salts to the reaction.
-
Increase Temperature and Time: Gently heating the reaction or increasing the deprotection time can help overcome aggregation-related issues.
-
Monitor Deprotection: The release of the DBF-piperidine adduct can be monitored by UV spectroscopy to ensure the deprotection reaction has gone to completion.[11]
-
Issue 2: Formation of aspartimide or other side products during Fmoc deprotection.
-
Causality: The basic conditions of Fmoc deprotection can promote side reactions, particularly at sensitive amino acid residues. Aspartimide formation is a common side reaction in sequences containing aspartic acid, especially Asp-Gly or Asp-Ser.[24] The side-chain carboxylate can attack the backbone amide, forming a five-membered ring intermediate. This can lead to racemization and the formation of β- and α-peptides.
-
Preventative Measures:
-
Use Optimized Protecting Groups: For sensitive Asp-containing sequences, use side-chain protecting groups for Asp that are more sterically hindered to disfavor the cyclization (e.g., O-2,4-dimethylpent-3-yl ester).
-
Modify Deprotection Cocktail: Adding a weak acid like 0.1 M HOBt to the piperidine deprotection solution has been shown to reduce the rate of aspartimide formation.[24]
-
Minimize Base Exposure: Use shorter deprotection times that are still sufficient for complete Fmoc removal.
-
-
Mechanism of Fmoc Deprotection and a Common Side Reaction:
Caption: Mechanism of Fmoc deprotection and a potential side reaction.
References
- Doi, T., Numajiri, Y., Munakata, A., & Takahashi, T. (2006). Org. Lett., 8, 531-534. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
- Kates, S. A., et al. (1993). Peptide Research, 6(3), 143-151.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Napier, P., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
- Chem-Station. (2019). Teoc Protecting Group. [Link]
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843-23848. [Link]
- ResearchGate. (2025).
- YouTube. (2020). 26.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Basso, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246. [Link]
- Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(11), 13396-13415. [Link]
- YouTube. (2022). Teoc Group Protection Mechanism | Organic Chemistry. [Link]
- Ashenhurst, J. (2018).
- Al-Bayati, R. I. H., & Jameel, D. A. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski glasnik, 19(1), 10-17. [Link]
- Chem-Station. (2014).
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Wagner, C., et al. (2012). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. International Journal of Organic Chemistry, 2(3), 224-235. [Link]
- Organic Chemistry Portal.
- Google Patents. (2022). EP4011901A1 - Method for the fmoc group cleavage.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Wikipedia. Protecting group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Application of Teoc Protecting Group [en.highfine.com]
- 16. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. total-synthesis.com [total-synthesis.com]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. peptide.com [peptide.com]
Handling and storage of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate to prevent degradation
This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate to ensure its stability and prevent degradation. Our goal is to synthesize technical accuracy with field-proven insights to support the integrity of your experiments.
Section 1: Chemical Profile and Intrinsic Stability
This compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized for introducing a substituted piperidine moiety.[1] Its structure contains two key functional groups that dictate its reactivity and stability: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and a secondary amine within the piperidine ring. Understanding the vulnerabilities of these groups is critical for preventing unintended degradation.
Key Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₄N₂O₂ | [2] |
| Molecular Weight | 228.33 g/mol | [2] |
| Appearance | Typically a solid | |
| Primary Hazard | Acid-lability of the Boc group | |
| Common Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol |
Note: Properties are based on the closely related (S)-isomer, CAS 1124199-22-9.
Principal Degradation Pathways
The primary route of degradation for this compound is the cleavage of the Boc group under acidic conditions.[3][4] This reaction, known as deprotection, is often performed intentionally but can occur inadvertently if the compound is exposed to acidic contaminants.
Caption: Primary acid-catalyzed degradation pathway.
The mechanism involves protonation of the carbamate's carbonyl oxygen by an acid, which leads to the loss of the stable tert-butyl cation. This cation typically deprotonates to form isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free secondary amine.[5][6]
Section 2: Frequently Asked Questions (FAQs) on Storage & Handling
Q1: What are the definitive long-term storage conditions for this compound?
For optimal stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light . A tightly sealed container is crucial to prevent the ingress of atmospheric moisture and carbon dioxide, which can form carbonic acid and initiate slow degradation.
Q2: I need to weigh out the compound for an experiment. What is the correct procedure?
To prevent condensation of moisture onto the cold solid (which would introduce water and potential acids), allow the container to warm to ambient temperature before opening. Handle the material in a dry, inert environment if possible, such as a glove box or under a stream of nitrogen. Minimize the time the container is open.
Q3: What are the primary chemical incompatibilities I should be aware of?
You must avoid contact with:
-
Strong Acids and Lewis Acids: These will rapidly cleave the Boc group.[3][7] Be mindful of acidic contaminants in solvents (e.g., older bottles of DCM) or other reagents.
-
Strong Oxidizing Agents: These can potentially oxidize the secondary amine of the piperidine ring.[3]
-
Electrophiles: The unprotected piperidine nitrogen is nucleophilic and can react with electrophilic reagents. This is often the desired reaction, but it is an incompatibility if you intend to use the Boc-protected amine in a subsequent step.
Q4: Can I store this compound in solution?
Storing the compound in solution is not recommended for long periods. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMF or DCM), store it at low temperature (-20°C if possible), and use it as quickly as possible. Regularly check the purity of the solution via LC-MS or TLC if stored for more than a few days.
Section 3: Troubleshooting Guide: Investigating Potential Degradation
This section addresses common issues that may indicate compound degradation.
Problem 1: My reaction yield is unexpectedly low or my results are inconsistent.
-
Potential Cause: The purity of the starting material may be compromised due to partial deprotection (loss of the Boc group). The deprotected amine may react differently or not at all under your experimental conditions, leading to lower yields of the desired product.
-
Troubleshooting Protocol:
-
Verify Purity: Before starting your experiment, analyze a small sample of the starting material using the LC-MS protocol described in Section 4.2.
-
Look for Degradant: The primary degradation product will be the Boc-deprotected amine, which has a molecular weight of 100.12 g/mol less than the parent compound. Check your mass spectrum for a peak corresponding to this mass.
-
Assess Purity Level: If the purity is below your experimental tolerance (e.g., <95%), use a fresh, verified batch of the compound. Do not attempt to "correct" the mass of the starting material, as the impurity may interfere with the reaction.
-
Problem 2: I see a new, more polar spot on my TLC plate that wasn't there before.
-
Potential Cause: This is a classic sign of Boc deprotection. The resulting free amine is significantly more polar than the Boc-protected parent compound and will have a lower Rf value on a normal-phase silica TLC plate.
-
Confirmation:
-
Run a co-spot TLC: Spot your starting material in one lane, a known standard (if available) in another, and a mixture of both in a third lane.
-
Use a visualizing stain that reacts with secondary amines (e.g., ninhydrin stain, with heating) to confirm the presence of the deprotected amine.
-
Confirm the identity of the new spot by analyzing the material via LC-MS.
-
Caption: Logical workflow for diagnosing compound degradation.
Section 4: Standard Operating Protocols
Adherence to standardized protocols is essential for reproducible science.
Protocol: Preparation of a Standard Stock Solution
-
Pre-Experiment: Ensure your chosen solvent (e.g., DMF) is from a new, sealed bottle or has been properly dried to minimize moisture content.
-
Weighing: After allowing the reagent bottle to equilibrate to room temperature, weigh the required amount of this compound into a clean, dry vial.
-
Dissolution: Add the anhydrous solvent via syringe to the desired concentration (e.g., 0.5 M).
-
Inerting: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen and create an inert headspace.
-
Sealing and Storage: Seal the vial tightly with a cap containing a PTFE septum. For short-term storage (<24 hours), keep the vial at 2-8°C. For longer periods, store at -20°C, but be aware that the risk of degradation increases with time.
Protocol: Analytical Purity Assessment by LC-MS
This protocol provides a general method for verifying the integrity of the compound.
-
Instrumentation: Standard HPLC with a C18 column and a mass spectrometer detector.
-
Sample Preparation: Dilute a small sample of the solid or solution in a 50:50 mixture of acetonitrile and water.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate.
-
-
Analysis: Monitor the UV chromatogram and the total ion chromatogram (TIC). Extract the ion for the parent compound (m/z = 229.19 for [M+H]⁺) and the primary potential degradant (m/z = 129.14 for [M+H]⁺). The relative peak areas will provide a semi-quantitative assessment of purity.
References
- Title: Hydrolysis of a carbamate triggered by coordination of metal ions Source: Dalton Transactions (RSC Publishing) URL:[Link]
- Title: Mechanism of base-induced hydrolysis of carbamates 2–5.
- Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL:[Link]
- Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL:[Link]
- Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]
- Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH) URL:[Link]
- Title: Elimination-addition mechanisms of acyl group transfer: the hydrolysis and synthesis of carbamates Source: Journal of the American Chemical Society URL:[Link]
- Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central (PMC) URL:[Link]
- Title: Carbamate base-catalyzed hydrolysis mechanisms Source: ResearchG
- Title: BOC Deprotection - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
- Title: Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis Source: UCHEM URL:[Link]
- Title: Thermal Methods for BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. 1124199-22-9|tert-Butyl (S)-methyl(piperidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Challenges in the Purification of Polar Amine Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar amine compounds. For researchers, medicinal chemists, and process development scientists, isolating these molecules with high purity is a critical yet frequently frustrating task. Their inherent polarity and basicity lead to problematic interactions with traditional purification media, resulting in issues like poor retention, peak tailing, and low recovery.
This guide is structured to provide practical, experience-driven solutions to common problems. We will move beyond generic advice to explain the "why" behind each strategy, empowering you to make informed decisions in your own laboratory.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why are polar amines so difficult to purify using standard reversed-phase chromatography?
-
What is peak tailing and why is it so common with amine compounds?
-
When should I choose HILIC over Reversed-Phase for my polar amine?
-
How can I improve the retention of my highly polar amine on a C18 column?
-
My polar amine is not soluble in the initial HILIC mobile phase. What should I do?
-
How do I choose between ion-exchange, mixed-mode, and SFC for my specific amine?
-
Can I use crystallization to purify a highly polar amine?
-
-
Troubleshooting Guides
-
Troubleshooting Poor Peak Shape (Tailing and Fronting) in Chromatography
-
Troubleshooting Poor Retention of Polar Amines in Reversed-Phase HPLC/UHPLC
-
Troubleshooting Inconsistent Retention Times in HILIC
-
Troubleshooting Chiral Separation of Polar Amines
-
-
Experimental Protocols
-
Protocol 1: Method Development for HILIC Purification of a Polar Amine
-
Protocol 2: Purification of a Polar Amine using Mixed-Mode Chromatography
-
Protocol 3: Crystallization of a Polar Amine as a Hydrochloride Salt
-
Frequently Asked Questions (FAQs)
Q1: Why are polar amines so difficult to purify using standard reversed-phase chromatography?
A: Standard reversed-phase chromatography (RPC), typically using a nonpolar C18 stationary phase, separates compounds based on hydrophobicity.[1] Highly polar compounds, like many amines, have limited interaction with the nonpolar stationary phase and are therefore poorly retained, often eluting in or near the void volume of the column.[2][3] Furthermore, the basic nature of amines can lead to strong, undesirable interactions with residual acidic silanol groups on the surface of silica-based stationary phases, causing significant peak tailing.[4][5]
Q2: What is peak tailing and why is it so common with amine compounds?
A: Peak tailing is a common chromatographic issue where a peak is not symmetrical but has a "tail" extending from the peak apex.[4][5] For amine compounds, the primary cause is secondary interactions between the basic amine and acidic residual silanol groups on the silica-based stationary phase.[4][5][6] These strong interactions delay the elution of a portion of the analyte, resulting in a distorted peak shape. This not only affects the aesthetic of the chromatogram but also negatively impacts resolution and the accuracy of quantification.[4]
Q3: When should I choose HILIC over Reversed-Phase for my polar amine?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to RPC for the separation of very polar compounds.[2][7] HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[2][8] This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[8] You should consider HILIC when your polar amine shows little to no retention on a C18 column, even with highly aqueous mobile phases.[2]
Q4: How can I improve the retention of my highly polar amine on a C18 column?
A: While challenging, it is sometimes possible to retain polar amines on a C18 column. Here are a few strategies:
-
Use a high aqueous mobile phase: Start with a very low percentage of organic modifier.
-
Employ ion-pairing reagents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds or an alkyl sulfonate for basic compounds) to the mobile phase can form a neutral complex with the ionized amine, increasing its hydrophobicity and retention.[9][10][11] However, be aware that these reagents can be difficult to remove from the column and may suppress MS signals.[12][13]
-
Work at high pH: Using a mobile phase with a pH about two units above the pKa of the amine will keep it in its neutral, more hydrophobic form, thereby increasing retention on a reversed-phase column.[14] This requires a pH-stable column.
Q5: My polar amine is not soluble in the initial HILIC mobile phase. What should I do?
A: This is a common challenge in HILIC since the initial mobile phase is highly organic. Injecting a sample dissolved in a strong, highly aqueous solvent can lead to poor peak shape.[9] Here are some approaches:
-
Minimize the injection volume: If you must use a stronger solvent, keep the injection volume as small as possible to minimize its effect on the chromatography.
-
Use a weaker, compatible solvent: Try to dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition. If solubility is low, gentle heating or sonication may help.
-
On-column concentration: If the sample is soluble in a slightly stronger solvent than the initial mobile phase, a carefully optimized gradient can help refocus the analyte at the head of the column before separation.
Q6: How do I choose between ion-exchange, mixed-mode, and SFC for my specific amine?
A: The choice depends on the properties of your amine and the impurities you need to separate.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[15] Cation-exchange chromatography is particularly useful for purifying amines, which are typically positively charged at acidic to neutral pH.[16] IEX is a powerful technique when your impurities have different charge states than your compound of interest.[17][18]
-
Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[12][19] This allows for the simultaneous separation of compounds with varying polarity and charge, offering greater flexibility in method development by adjusting mobile phase pH, ionic strength, and organic solvent content.[12] MMC is an excellent choice for complex mixtures containing both polar and nonpolar components.[20]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar organic co-solvent.[] It is a normal-phase technique that is particularly well-suited for chiral separations and for purifying compounds that are sensitive to hydrolysis.[22] SFC can offer faster separations and reduced solvent consumption compared to HPLC.[][22]
Q7: Can I use crystallization to purify a highly polar amine?
A: Yes, crystallization can be a very effective method for purifying polar amines, especially at a larger scale. Since amine salts are significantly more polar than their free bases, they often crystallize well from polar solvents like ethanol, methanol, or water-isopropanol mixtures.[23][24] A common strategy is to form a salt of the amine (e.g., a hydrochloride or tartrate salt) to induce crystallization.[23] This not only purifies the compound but can also be used for chiral resolution by forming diastereomeric salts with a chiral acid.[25]
Troubleshooting Guides
Troubleshooting Poor Peak Shape (Tailing and Fronting) in Chromatography
Poor peak shape is a frequent issue when purifying polar amines. The following guide provides a systematic approach to diagnosing and resolving this problem.
Is the peak tailing or fronting?
-
Tailing: The latter half of the peak is broader than the front half. This is the most common issue with amines.
-
Fronting: The front half of the peak is broader than the latter half. This is often due to column overload or poor sample solubility.
Troubleshooting Workflow for Peak Tailing
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solutions |
| Secondary Ionic Interactions | The basic amine interacts with acidic silanol groups on the stationary phase.[4][5] | Adjust Mobile Phase pH: Lowering the pH can protonate the silanols and reduce interaction, though it may decrease retention of the amine.[5] Increase Buffer Concentration: A higher buffer concentration can help mask the silanol groups.[9] Add a Competing Base: Adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can block the active sites on the stationary phase.[26] Use a Deactivated Column: Modern, end-capped columns have fewer residual silanols.[26] |
| Strong Sample Solvent Effects | Injecting the sample in a solvent significantly stronger than the mobile phase causes peak distortion.[4][9] | Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.[9] If solubility is an issue, use the weakest possible solvent and minimize injection volume. |
| Column Overload | Injecting too much sample mass saturates the stationary phase.[4] | Reduce Sample Concentration/Volume: Dilute the sample or inject a smaller volume. |
| Metal Surface Interactions | Some amines can chelate with metal surfaces in the HPLC system (e.g., frits, tubing).[4] | Passivate the System: Injecting a solution of EDTA can help to passivate metal surfaces.[26] Consider using a bio-inert or PEEK-lined system for particularly sensitive compounds. |
Troubleshooting Poor Retention of Polar Amines in Reversed-Phase HPLC/UHPLC
| Symptom | Potential Cause | Recommended Solutions |
| Analyte elutes in the void volume. | The compound is too polar for the nonpolar stationary phase. | Switch to a more polar stationary phase: Consider a polar-embedded or polar-endcapped C18 column, or switch to HILIC.[2] |
| Use an ion-pairing reagent: This increases the hydrophobicity of the ionized amine.[9] | ||
| Increase mobile phase pH: This neutralizes the amine, making it more hydrophobic. Requires a pH-stable column.[14] |
Troubleshooting Inconsistent Retention Times in HILIC
| Symptom | Potential Cause | Recommended Solutions |
| Retention times drift over a series of injections. | Column Equilibration: The HILIC stationary phase requires a longer time to equilibrate the aqueous layer on its surface compared to RPC. | Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs. |
| Mobile Phase Composition: Small variations in the water content of the mobile phase can significantly impact retention. | Prepare mobile phases accurately and consistently. Keep solvent bottles tightly capped to prevent evaporation of the organic component. | |
| Sample Matrix Effects: Salts or other components in the sample matrix can disrupt the water layer on the stationary phase. | Ensure adequate sample clean-up. If possible, dissolve the sample in the mobile phase. |
Troubleshooting Chiral Separation of Polar Amines
| Symptom | Potential Cause | Recommended Solutions |
| No separation of enantiomers. | Incorrect Chiral Stationary Phase (CSP): The CSP does not have the appropriate chiral recognition mechanism for the analyte. | Screen a variety of CSPs (e.g., polysaccharide-based, cyclofructan-based).[27] |
| Inappropriate Mobile Phase: The mobile phase composition is not optimal for chiral recognition. | Normal Phase/SFC: Vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration. Add acidic or basic additives to improve peak shape and selectivity.[28][29] Polar Organic Mode: Use acetonitrile/alcohol mobile phases.[27] | |
| Poor peak shape. | Secondary interactions with the stationary phase support. | Add a competing amine (e.g., butylamine for polysaccharide columns, triethylamine for cyclofructan columns) to the mobile phase to improve peak shape.[27] |
Experimental Protocols
Protocol 1: Method Development for HILIC Purification of a Polar Amine
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Solvent A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Solvent B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
-
Initial Gradient:
-
0-1 min: 5% B
-
1-10 min: Gradient from 5% to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 5% B
-
13-20 min: Re-equilibrate at 5% B
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 ACN:Water) if possible. If not, use the minimum amount of a slightly more polar solvent.
-
Optimization:
-
If retention is too low, decrease the starting percentage of Solvent B.
-
If retention is too high, increase the starting percentage of Solvent B.
-
To improve resolution, adjust the gradient slope or introduce isocratic holds.
-
For peak tailing, consider adjusting the buffer concentration or pH.
-
Protocol 2: Purification of a Polar Amine using Mixed-Mode Chromatography
-
Column Selection: Choose a mixed-mode column with both reversed-phase and cation-exchange properties.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Method Development:
-
Perform an initial broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution conditions.
-
Optimize the separation by adjusting the organic solvent gradient (for hydrophobic interactions) and the buffer concentration or pH (for ionic interactions).[12] A shallow gradient of increasing buffer concentration can be used to elute compounds bound by ion exchange.
-
Protocol 3: Crystallization of a Polar Amine as a Hydrochloride Salt
-
Salt Formation: Dissolve the crude polar amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).[23]
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise until the solution becomes acidic (check with pH paper). The hydrochloride salt should precipitate.
-
Crystallization:
-
If precipitation is rapid, gently heat the mixture until the solid redissolves, then allow it to cool slowly to room temperature, and finally in an ice bath to promote the formation of larger, purer crystals.
-
If no precipitate forms, try adding a non-polar anti-solvent (e.g., heptane) dropwise until turbidity persists, then cool.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent or a suitable anti-solvent to remove residual impurities.[23]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[23]
References
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC International. (2014, March 1).
- Alwsci. (2025, July 17).
- Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. Mixed-Mode Chromatography—A Review.
- SIELC Technologies.
- ResearchGate. (PDF)
- Element Lab Solutions. Peak Tailing in HPLC. [Link]
- LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
- ResearchGate. Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. [Link]
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
- Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]
- University of Rochester, Department of Chemistry.
- YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- Agilent. (2023, May 22).
- Science Forums. (2011, August 29).
- Wikipedia.
- Element Lab Solutions.
- Google Patents.
- Technology Networks. (2024, January 24).
- ChemRxiv. Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]
- ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
- Biotage. (2023, February 10).
- Chromatography Today. How Good is SFC for Polar Analytes?. [https://www.chromatographytoday.com/news/sfc-mdsfc/3 SFC/sielc-technologies/how-good-is-sfc-for-polar-analytes/30288]([Link] SFC/sielc-technologies/how-good-is-sfc-for-polar-analytes/30288)
- The Royal Society of Chemistry.
- PMC - NIH. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]
- Google Patents.
- ResearchGate. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]
- LCGC International. Optimizing LC–MS and LC–MS-MS Methods. [Link]
- University of Rochester, Department of Chemistry.
- MDPI. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. [Link]
- The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. [Link]
- PubMed. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. [Link]
- ResearchGate. (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]
- ACS Publications. (2022, March 18).
- ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]
- Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds?
- ResearchGate. (PDF)
- Chem LibreTexts. 4.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. Purification [chem.rochester.edu]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. biotage.com [biotage.com]
- 15. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 19. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. benchchem.com [benchchem.com]
- 24. Purification [chem.rochester.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate
For researchers and professionals in drug development and organic synthesis, the precise characterization of chiral molecules is a critical step in ensuring purity, stereochemistry, and ultimately, the desired biological activity. The tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool in modern synthesis, and its successful installation and the subsequent structural integrity of the molecule must be rigorously verified. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for this purpose, providing detailed information about the molecular structure in solution.
This guide provides an in-depth analysis of the ¹H NMR spectrum of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate, a valuable chiral building block. We will dissect its characteristic spectral features and compare them with those of structurally related N-Boc piperidine derivatives to offer a comprehensive understanding of how subtle structural modifications are reflected in the NMR spectrum.
Interpreting the ¹H NMR Spectrum of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate
The ¹H NMR spectrum of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate in CDCl₃ reveals a set of distinct signals that can be unequivocally assigned to the protons in the molecule. The most prominent and diagnostic signal for a Boc-protected amine is the large singlet corresponding to the nine equivalent protons of the tert-butyl group, which typically appears in the upfield region of the spectrum.[1]
The detailed assignment of the spectrum recorded at 300 MHz in CDCl₃ is as follows[2]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.77 | brs | 1H | NH (carbamate) |
| 2.90-3.03 | m | 4H | H-2, H-6 |
| 2.49-2.56 | m | 1H | CH bNHBoc |
| 2.20-2.31 | m | 1H | CH aNHBoc |
| 1.57-1.72 | m | 3H | H-3, H-5 |
| 1.39 | s | 9H | -OC(CH ₃)₃ |
| 1.01-1.21 | m | 2H | H-4 |
The broad singlet at 4.77 ppm is characteristic of the carbamate proton. The protons on the piperidine ring and the methylene bridge exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The protons at the 2 and 6 positions of the piperidine ring, being adjacent to the nitrogen atom, are deshielded and appear in the 2.90-3.03 ppm region. The methylene protons adjacent to the carbamate nitrogen are diastereotopic and thus appear as separate multiplets. The remaining piperidine ring protons at positions 3, 4, and 5 appear as a series of multiplets in the more upfield region of the spectrum.
Figure 1. Structure of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate with key proton environments.
Comparative ¹H NMR Analysis
To appreciate the nuances of the ¹H NMR spectrum of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate, it is instructive to compare it with structurally related molecules.
-
(±)-3-(Boc-aminomethyl)piperidine: The racemic mixture will exhibit an identical ¹H NMR spectrum to the (S)-enantiomer in an achiral solvent like CDCl₃. Chiral resolving agents would be necessary to distinguish the enantiomers by NMR.
-
1-Boc-piperidine: In this simpler analogue, the protons at the 2 and 6 positions are equivalent and typically appear as a multiplet around 3.4 ppm. The protons at the 3, 4, and 5 positions are also more symmetrical and appear as multiplets at higher field. The absence of the aminomethyl side chain significantly simplifies the spectrum.
-
1-Boc-4-(aminomethyl)piperidine: The ¹H NMR spectrum of this constitutional isomer would show a different splitting pattern for the piperidine ring protons due to the change in the substitution pattern from position 3 to 4. The symmetry of the 4-substituted piperidine might lead to a less complex set of multiplets for the ring protons compared to the 3-substituted analogue.
This comparative analysis underscores the sensitivity of ¹H NMR spectroscopy to the specific substitution pattern and stereochemistry of the molecule.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate.
Objective: To obtain a publication-quality ¹H NMR spectrum for structural verification.
Materials:
-
(S)-Tert-butyl (piperidin-3-ylmethyl)carbamate (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape. This is a critical step for obtaining a high-quality spectrum.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, typical parameters include:
-
Number of scans: 8-16
-
Spectral width: ~12-15 ppm
-
Pulse angle: 30-45 degrees
-
Relaxation delay: 1-2 seconds
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate all the peaks to determine the relative number of protons for each signal.
-
Figure 2. Workflow for ¹H NMR Spectrum Acquisition and Processing.
Conclusion
The ¹H NMR spectrum of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete assignment of all protons can be achieved, confirming the identity and purity of the compound. Comparison with the spectra of related N-Boc piperidine derivatives highlights the diagnostic power of NMR in distinguishing between constitutional isomers and understanding the influence of substituents on the electronic environment of the protons. The provided experimental protocol offers a reliable method for obtaining high-quality ¹H NMR data, which is fundamental for researchers in the fields of medicinal chemistry and drug development.
References
Sources
A Comparative Guide to the ¹³C NMR Spectroscopy of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate and Related Structures
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Tert-butyl methyl(piperidin-3-ylmethyl)carbamate. As a crucial tool in molecular characterization, ¹³C NMR spectroscopy offers a detailed fingerprint of the carbon skeleton. This document will serve as a valuable resource for researchers, scientists, and professionals in drug development by not only presenting spectral data but also by comparing it with structurally similar compounds to elucidate the subtle yet significant effects of molecular modifications.
Introduction: The Significance of Structural Elucidation
This compound is a carbamate-protected piperidine derivative. The piperidine moiety is a common scaffold in many pharmaceuticals, and the Boc (tert-butoxycarbonyl) group is a widely used protecting group in organic synthesis. The addition of a methyl group on the carbamate nitrogen introduces a subtle structural change that can significantly impact the molecule's conformation, reactivity, and biological activity. Accurate structural confirmation via techniques like ¹³C NMR is therefore paramount.
This guide will delve into the expected ¹³C NMR spectrum of the title compound by analyzing the known spectrum of a close analog, (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate, and comparing it with other relevant structures. This comparative approach will highlight the predictable shifts induced by the N-methylation, providing a robust framework for spectral interpretation.
Spectral Analysis of a Close Analog: (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment Rationale |
| Carbamate Carbonyl (C=O) | 156.72 | The carbonyl carbon of the carbamate group typically appears in the 150-160 ppm range.[2] |
| Quaternary Carbon (-OC(CH₃)₃) | 79.73 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| Piperidine C2 | 51.16 | This carbon is adjacent to the nitrogen atom and is expected to be in the 40-60 ppm range. |
| Piperidine C6 | 47.46 | Also adjacent to the nitrogen, its chemical shift is similar to C2. |
| Methylene (-CH₂-NHBoc) | 44.99 | The methylene carbon attached to the carbamate nitrogen. |
| Piperidine C3 | 38.44 | The methine carbon of the piperidine ring to which the side chain is attached. |
| Piperidine C5 | 29.58 | A methylene carbon in the piperidine ring. |
| Piperidine C4 | 29.03 | Another methylene carbon in the piperidine ring, often with a similar chemical shift to C5. |
| Methyl Carbons (-OC(CH₃)₃) | 26.56 | The three equivalent methyl carbons of the tert-butyl group typically resonate in the 20-30 ppm range.[3] |
Comparative Analysis: Predicting the Spectrum of this compound
The key structural difference between the reference compound and our target molecule is the presence of a methyl group on the carbamate nitrogen. This N-methylation is expected to induce predictable changes in the ¹³C NMR spectrum.
The N-Methyl Group
A new signal corresponding to the N-methyl carbon will appear. The chemical shift of an N-methyl group in a carbamate is typically in the range of 30-40 ppm.
Effect on Adjacent Carbons
-
Carbamate Carbonyl (C=O): The electron-donating effect of the methyl group may slightly shield the carbonyl carbon, potentially causing a small upfield shift (a decrease in the ppm value).
-
Methylene (-CH₂-N(CH₃)Boc): The carbon adjacent to the newly methylated nitrogen is likely to experience a downfield shift (an increase in the ppm value) due to the inductive effect of the additional alkyl group.
Predicted ¹³C NMR Data for this compound
Based on the comparative analysis, the predicted ¹³C NMR chemical shifts for the target molecule are summarized below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reasoning for Predicted Shift |
| Carbamate Carbonyl (C=O) | ~156 | Minor upfield shift due to the electron-donating N-methyl group. |
| Quaternary Carbon (-OC(CH₃)₃) | ~80 | Minimal change expected. |
| Methylene (-CH₂-N(CH₃)Boc) | ~50-55 | Downfield shift due to the inductive effect of the N-methyl group. |
| Piperidine C2 | ~51 | Minimal change expected. |
| Piperidine C6 | ~47 | Minimal change expected. |
| Piperidine C3 | ~38 | Minimal change expected. |
| N-Methyl (-N-CH₃) | ~30-40 | Appearance of a new signal in this characteristic region. |
| Piperidine C5 | ~30 | Minimal change expected. |
| Piperidine C4 | ~29 | Minimal change expected. |
| Methyl Carbons (-OC(CH₃)₃) | ~28 | Minimal change expected. |
This predictive table serves as a powerful tool for researchers attempting to confirm the synthesis of this compound.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum for this class of compounds, the following experimental protocol is recommended.
Sample Preparation
-
Sample Quantity: Weigh approximately 10-20 mg of the purified compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of molecule.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (CDCl₃: δ = 77.16 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters
The following parameters are suggested for a standard ¹³C NMR experiment on a 400 MHz or higher spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition. |
| Number of Scans (NS) | 1024 or higher | A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. |
| Relaxation Delay (D1) | 2.0 seconds | A 2-second delay allows for sufficient relaxation of most carbon nuclei, leading to more reliable integration. |
| Acquisition Time (AQ) | ~1.0-2.0 seconds | To ensure good digital resolution. |
| Spectral Width (SW) | ~250 ppm (0-250 ppm) | This range covers the expected chemical shifts for most organic compounds. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Referencing: Calibrate the spectrum using the TMS or residual solvent peak.
-
Peak Picking: Identify and label all significant peaks.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in acquiring a ¹³C NMR spectrum.
Caption: A streamlined workflow for acquiring and processing ¹³C NMR data.
Conclusion
This guide has provided a comprehensive overview of the ¹³C NMR data for this compound through a detailed comparative analysis with a structurally similar compound. The predicted chemical shifts, supported by established principles of NMR spectroscopy, offer a reliable reference for researchers. The provided experimental protocol ensures the acquisition of high-quality data, which is essential for unambiguous structural elucidation. By understanding the subtle interplay between molecular structure and spectral output, scientists can confidently characterize novel compounds and advance their research in drug discovery and development.
References
- American Chemical Society. (n.d.). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds.
- Reddit. (2024, June 20). chemical shift of carbamate. r/OrganicChemistry.
- ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
Sources
The Vibrational Landscape: From Amine to Carbamate
An In-Depth Technical Guide to the Infrared Spectroscopy of Piperidine Carbamates
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Piperidine carbamates, a class of compounds significant in pharmaceuticals as enzyme inhibitors and in industrial applications like carbon capture, demand rigorous analytical scrutiny.[1][2] Infrared (IR) spectroscopy offers a powerful, rapid, and non-destructive method for identifying the carbamate functional group and monitoring its formation from the parent piperidine amine.
This guide provides a comprehensive comparison of the IR spectral features of piperidine and its carbamate derivatives. It is designed from the perspective of a senior application scientist, moving beyond a simple recitation of frequencies to explain the causality behind spectral changes and to establish a self-validating experimental framework.
Infrared spectroscopy probes the vibrational modes of molecules. When a chemical transformation occurs, the resulting changes in bond structure and electron distribution are directly reflected in the IR spectrum. The conversion of piperidine to a piperidine carbamate is a textbook example of this principle, marked by the disappearance of key amine vibrations and the emergence of strong, characteristic carbamate absorptions.
The Signature of Piperidine
Piperidine, a secondary cyclic amine, possesses a distinct set of vibrational modes. For the purpose of monitoring carbamate formation, the most critical absorption is the N-H stretching vibration.
-
N-H Stretch: This vibration typically appears as a single, medium-intensity peak in the 3500–3300 cm⁻¹ region.[3] Its presence is a definitive marker for the unreacted secondary amine.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the methylene (-CH₂) groups of the ring are consistently observed between 3000 cm⁻¹ and 2850 cm⁻¹.[4]
-
CH₂ Bending and C-N Stretching: These vibrations occur in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique spectral pattern of the molecule.
The Emergence of the Carbamate Moiety
The reaction of piperidine with carbon dioxide or other carboxylating agents to form a carbamate introduces the N-COO- functional group, which fundamentally alters the IR spectrum.[5] The delocalization of the nitrogen lone pair into the carboxyl group creates a resonance-stabilized system with unique vibrational characteristics.[6]
-
Disappearance of the N-H Stretch: The most crucial diagnostic evidence for the complete conversion of piperidine to its N-carbamate derivative is the complete disappearance of the N-H stretching band in the 3500–3300 cm⁻¹ region.
-
Carbonyl (C=O) Asymmetric Stretch (νas(COO⁻)): This is the most prominent and unambiguous indicator of carbamate formation. It manifests as a very strong and sharp absorption band, typically between 1750 cm⁻¹ and 1630 cm⁻¹.[3][7] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
Symmetric Stretch (νs(COO⁻)) and C-N Stretch: The carbamate group also gives rise to other characteristic vibrations, including the symmetric COO⁻ stretch and the C-N stretch. These bands are typically found in the 1400-1200 cm⁻¹ range and, while less intense than the C=O stretch, are essential for a complete assignment.[7] Extensive mechanical coupling of these substituent vibrations with the piperidine ring modes can occur below 1700 cm⁻¹.[8]
The following diagram illustrates the key transformation and the associated spectral changes.
Caption: Transformation from piperidine to piperidine carbamate and corresponding IR spectral changes.
A Self-Validating Experimental Protocol for FTIR Analysis
To ensure trustworthiness and reproducibility, every analytical protocol must be a self-validating system. For the IR analysis of piperidine carbamates, this means confirming the absence of starting materials and atmospheric interferences while reliably capturing the product's spectral signature. Attenuated Total Reflectance (ATR) is often the preferred technique due to its minimal sample preparation and suitability for both liquids and solids.[9]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference, which absorb in key spectral regions.
-
Background Collection:
-
Clean the ATR crystal (typically diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and allow it to evaporate completely.
-
Collect a background spectrum with a clean, empty crystal. This spectrum will be automatically subtracted from the sample spectrum to remove instrument and atmospheric absorptions.
-
-
Analysis of Starting Material (Piperidine):
-
Apply a small drop of pure piperidine to the ATR crystal.
-
Acquire the spectrum (e.g., 16-32 scans at a resolution of 4 cm⁻¹).
-
Validation Check: Confirm the presence of the N-H stretch (3500-3300 cm⁻¹) and the aliphatic C-H stretches. This spectrum serves as the "T=0" reference.
-
-
Analysis of the Carbamate Product:
-
Thoroughly clean the ATR crystal.
-
Apply a small amount of the piperidine carbamate sample (solid or in solution) to the crystal. If the sample is a solid, ensure good contact using the pressure clamp.
-
Acquire the spectrum using the same parameters as the starting material for valid comparison.
-
-
Data Interpretation & Validation:
-
Primary Validation: Confirm the complete disappearance of the piperidine N-H stretch. Any residual peak indicates an incomplete reaction or the presence of impurities.
-
Secondary Validation: Confirm the appearance of a strong, sharp C=O stretching band characteristic of the carbamate.
-
Compare the fingerprint region to the piperidine reference to identify new bands associated with the C-N and O-C-O vibrations of the carbamate moiety.
-
The following workflow diagram visualizes this self-validating process.
Caption: Self-validating experimental workflow for FTIR-ATR analysis of piperidine carbamates.
Comparative Data Analysis
The true power of IR spectroscopy lies in its ability to differentiate between structurally similar compounds. By comparing the spectra of the parent amine, a simple carbamate salt, and a more complex carbamate ester, we can observe subtle yet significant shifts in vibrational frequencies that provide deeper structural insights.
Table 1: Key Vibrational Frequencies of Piperidine and its Carbamates
| Functional Group Vibration | Piperidine (C₅H₁₁N) | Piperidinium Piperidine-1-carboxylate | Methyl Piperidine-1-carboxylate | Rationale for Change |
| N-H Stretch | ~3350 cm⁻¹ (medium) | Absent | Absent | Formation of the N-C bond consumes the N-H bond of the secondary amine. |
| C-H Stretch (Aliphatic) | 2935, 2850 cm⁻¹ (strong) | 2940, 2855 cm⁻¹ (strong) | 2945, 2860 cm⁻¹ (strong) | Largely unaffected, as the ring's C-H bonds remain intact. |
| C=O Asymmetric Stretch | Absent | ~1690 cm⁻¹ (very strong) | ~1705 cm⁻¹ (very strong) | Appearance of the carbamate carbonyl group. The frequency is higher in the ester due to the inductive effect of the methoxy group, which strengthens the C=O bond compared to the carboxylate salt. |
| C-N Stretch | ~1100 cm⁻¹ (medium) | ~1320 cm⁻¹ (medium-strong) | ~1280 cm⁻¹ (medium-strong) | The C-N bond in the carbamate has more double-bond character due to resonance, shifting its frequency higher than the simple C-N single bond in piperidine. |
Note: The exact frequencies can vary slightly based on the sample phase (solid, liquid), solvent, and intermolecular interactions like hydrogen bonding.
Comparison with Alternative Techniques
While IR spectroscopy is an excellent tool for functional group identification and reaction monitoring, a comprehensive characterization often involves complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. It can distinguish between different protons on the piperidine ring and confirm the overall structure, but it is generally slower and requires more sample than FTIR.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition. It is a destructive technique but is unparalleled in its sensitivity and ability to confirm molecular formulas.
-
Raman Spectroscopy: Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR.[10] For carbamates, the symmetric COO⁻ stretch is often stronger in the Raman spectrum, while the asymmetric C=O stretch is dominant in the IR.
In a typical workflow, IR spectroscopy is used for rapid screening and reaction monitoring due to its speed and ease of use. Promising candidates or final products are then subjected to NMR and MS for complete and unambiguous structural elucidation.
Conclusion
Infrared spectroscopy is an indispensable tool for the analysis of piperidine carbamates. The clear and dramatic spectral changes that occur upon formation of the carbamate group—specifically the disappearance of the N-H stretch and the emergence of a powerful C=O absorption—provide a reliable and efficient method for confirming the success of the synthesis. By employing a self-validating experimental protocol and comparing the resulting spectra against the parent amine, researchers can confidently characterize these important molecules, accelerating progress in both medicinal chemistry and materials science.
References
- Bumbrah, G. S., & Sharma, R. M. (2016). Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction. The Journal of Physical Chemistry B, 120(49), 12647–12656. [Link]
- Larkin, P. J., Makowski, M. P., Colthup, N. B., & Flood, L. A. (1993). Vibrational analysis of some important group frequencies of melamine derivatives containing methoxymethyl, and carbamate substituents: mechanical coupling of substituent vibrations with triazine ring modes. Vibrational Spectroscopy, 5(1), 105-120. [Link]
- Long, J. Z., Jin, X., Adibekian, A., Li, W., & Cravatt, B. F. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of medicinal chemistry, 53(4), 1830–1842. [Link]
- NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Ashley, K., & Kennedy, E. R. (1992). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. Applied Spectroscopy, 46(2), 349-355. [Link]
- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b)
- Toniolo, L., & Beni, F. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 414-466. [Link]
- University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. [Link]
- Wang, Y., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. The Journal of Physical Chemistry Letters, 12(49), 11842-11847. [Link]
- ResearchGate. (n.d.). Infrared spectra of aqueous piperidine as CO2 is absorbed to a loading of 0.76 mol CO2/mol amine. [Link]
- Toth, A., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 48444-48450. [Link]
- Ghigo, G., & Tota, A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 284-288. [Link]
Sources
- 1. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vibrational analysis of some important group frequencies of melamine derivatives containing methoxymethyl, and carbamate substituents: mechanical coupling of substituent vibrations with triazine ring modes | CoLab [colab.ws]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthetic Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
In the landscape of modern drug development, the chemical purity of pharmaceutical intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Tert-butyl methyl(piperidin-3-ylmethyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its structural integrity and impurity profile directly influence the quality of the final drug substance, making robust analytical characterization an indispensable step in the manufacturing process.
This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of synthetic this compound. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The discussion is grounded in established principles of analytical chemistry and adheres to the rigorous standards for method validation outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This ensures that the methodologies presented are not only scientifically sound but also aligned with global regulatory expectations.
The Synthetic Landscape and Potential Impurities
Understanding the potential impurities is paramount to developing a specific and sensitive analytical method. The synthesis of this compound typically involves the N-methylation of a Boc-protected piperidinemethyl amine precursor. This process, along with potential degradation pathways, can introduce a spectrum of related substances.
Common Potential Impurities:
-
Process-Related Impurities:
-
Starting Material: Unreacted (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate.
-
Over-methylation By-product: Quaternary ammonium salts formed by methylation of the piperidine ring nitrogen.
-
Reagent Residues: Residual methylating agents or bases used in the synthesis.
-
-
Degradation Products:
-
De-Boc Impurity: Methyl(piperidin-3-ylmethyl)amine, resulting from the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.
-
-
Stereoisomers:
-
Enantiomeric Impurity: The corresponding (R)-enantiomer if the synthesis is not perfectly stereospecific.
-
A robust purity method must be able to separate, identify, and quantify these potential impurities to ensure the quality of the intermediate.
Comparative Analysis of Key Methodologies
The selection of an analytical technique is a critical decision driven by the specific purity attribute being measured. For a comprehensive analysis of this compound, a multi-faceted approach is often required.
}
Logical workflow for comprehensive purity analysis.
Table 1: Comparison of Analytical Methods
| Feature | Reversed-Phase HPLC (UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Chiral HPLC (UV) |
| Principle | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural information. | Differential interaction of enantiomers with a chiral stationary phase. |
| Primary Use | Assay (potency), quantification of non-volatile impurities. | Identification and quantification of volatile impurities, residual solvents, and confirmatory identification. | Absolute structural confirmation, identification of major components, and quantitative analysis (qNMR). | Quantification of enantiomeric excess (e.e.) and chiral purity. |
| Strengths | High precision, robustness, widely available, excellent for quantification. | High sensitivity and specificity (mass detection), excellent for volatile compounds. | Non-destructive, provides unambiguous structural information, can be a primary ratio method. | The gold standard for separating and quantifying enantiomers. |
| Limitations | Requires chromophore for UV detection, may not separate all impurities, potential for co-elution. | Requires compound to be volatile and thermally stable, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Requires specific, often expensive, chiral columns; method development can be complex. |
| Sample Prep | Simple dissolution in mobile phase. | May require derivatization to increase volatility. | Dissolution in a deuterated solvent. | Simple dissolution in mobile phase. |
High-Performance Liquid Chromatography (HPLC) for Assay and Achiral Purity
Reversed-phase HPLC is the workhorse for determining the assay and related substance profile of pharmaceutical intermediates. Its precision and reliability make it the primary choice for quantitative analysis.
Expertise & Causality: The choice of a C18 column is based on the moderate polarity of the target molecule. The Boc group and the piperidine ring provide sufficient hydrophobicity for good retention. An acidic mobile phase (e.g., using formic acid) is employed to protonate the piperidine nitrogen, ensuring a single ionic species and leading to sharp, symmetrical peak shapes. A gradient elution is selected to ensure that both more polar (e.g., de-Boc impurity) and less polar impurities are eluted and resolved within a reasonable runtime.
Illustrative Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where the carbamate group has some absorbance).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
Expected Data Summary
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| De-Boc Impurity | ~3.5 | ~0.35 |
| Main Compound | ~10.0 | 1.00 |
| Unreacted Starting Material | ~9.5 | ~0.95 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an invaluable tool for identifying and quantifying volatile or semi-volatile impurities that may not be suitable for HPLC analysis, such as residual solvents or low molecular weight synthesis by-products.
Expertise & Causality: The target molecule has a moderate boiling point and can be analyzed by GC. A mid-polarity column (e.g., DB-5ms) is chosen for its versatility in separating a wide range of compounds. The mass spectrometer provides definitive identification of peaks based on their mass fragmentation patterns, offering a higher degree of confidence than UV detection alone. This is particularly useful for identifying unknown peaks observed in the chromatogram.
Illustrative Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Chromatographic Conditions:
-
Column: 5% Phenyl Methyl Siloxane (DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is unparalleled for unambiguous structure elucidation and confirmation. For purity analysis, it serves as a powerful tool to confirm the identity of the main component and can be used quantitatively (qNMR) with an internal standard.
Expertise & Causality: ¹H NMR provides a "fingerprint" of the molecule. The presence and integration of the large singlet around 1.4 ppm are characteristic of the tert-butyl (Boc) group, while the singlet for the N-methyl group provides direct confirmation of the product's identity. ¹³C NMR confirms the number of unique carbon atoms. Any significant impurity with a different carbon skeleton would be readily apparent. While spectral data for the exact N-methylated title compound is not widely published, data for the closely related (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate provides a reliable reference point.[6] The N-methyl group in the target compound is expected to add a singlet at approximately 2.8-3.0 ppm in the ¹H NMR spectrum and a new signal in the ¹³C NMR spectrum.
Illustrative NMR Data (Predicted based on Analogue[6])
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~2.9 (s, 3H, N-CH₃)
-
δ ~1.45 (s, 9H, -C(CH₃)₃)
-
Plus complex multiplets for the piperidine and methylene protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~156 (C=O, carbamate)
-
δ ~79 (quaternary C of Boc group)
-
δ ~28.5 (CH₃ of Boc group)
-
Plus signals for the piperidine ring, methylene, and N-methyl carbons.
-
}
Decision logic for selecting the appropriate analytical method.
Chiral HPLC for Enantiomeric Purity
Since the precursor to this compound is often chiral, verifying the enantiomeric purity is a critical quality control step. Chiral HPLC is the definitive technique for this purpose.
Expertise & Causality: Direct separation of enantiomers requires a chiral environment, provided by the chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are highly effective for separating a broad range of chiral amines and their derivatives.[7] The mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol or ethanol), is optimized to achieve baseline resolution between the two enantiomers. A small amount of an amine modifier (e.g., diethylamine) is crucial to block active sites on the silica surface and prevent peak tailing of the basic piperidine compound.[8]
Illustrative Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm, or similar polysaccharide-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Conclusion
The comprehensive purity analysis of this compound requires a strategic and orthogonal approach. No single method can provide a complete picture of the compound's quality.
-
Reversed-Phase HPLC stands as the primary method for assay and the quantification of common process-related and degradation impurities.
-
GC-MS provides essential, complementary information on volatile impurities and offers definitive identification.
-
NMR Spectroscopy serves as the ultimate tool for structural confirmation and can function as a primary quantitative method.
-
Chiral HPLC is indispensable for confirming the stereochemical integrity of the molecule.
By integrating these techniques within a validated analytical framework compliant with ICH guidelines, researchers and drug development professionals can ensure the consistent quality of this critical intermediate, thereby safeguarding the integrity of the final API and ensuring patient safety.
References
- AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Nassoury, J., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Pharma Beginners. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube.
- ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- Supporting Information. (n.d.).
- PubMed. (2015). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. youtube.com [youtube.com]
- 6. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthetic Routes of Chiral Piperidines
Introduction
The piperidine ring is a ubiquitous scaffold in a multitude of natural products and pharmaceuticals.[1][2] The introduction of chirality to this six-membered nitrogenous heterocycle can profoundly influence its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1][3] Consequently, the development of efficient and stereocontrolled methods for the synthesis of chiral piperidines is a paramount objective in modern organic chemistry and drug discovery.[4][5] This guide provides a comparative analysis of various synthetic strategies to access these valuable chiral building blocks, offering insights into their mechanisms, advantages, and limitations, supported by experimental data.
Overview of Synthetic Strategies
The asymmetric synthesis of chiral piperidines can be broadly categorized into several key approaches:
-
Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation: These methods involve the direct reduction of pyridine or pyridinium salt precursors using a chiral catalyst.
-
Asymmetric C–H Functionalization: This modern approach directly introduces functionality at a C-H bond of an acyclic amine precursor, followed by cyclization.
-
Biocatalytic and Chemo-enzymatic Methods: Leveraging the high stereoselectivity of enzymes, these routes offer sustainable and efficient syntheses.[6]
-
Chiral Auxiliary-Mediated Syntheses: A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction, and is subsequently removed.
-
Organocatalytic Approaches: Small, chiral organic molecules are used to catalyze the enantioselective formation of the piperidine ring.[7]
This guide will delve into each of these strategies, providing a detailed comparison to aid researchers in selecting the most suitable method for their specific synthetic challenges.
Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation
The asymmetric hydrogenation of pyridines and their derivatives represents one of the most direct and atom-economical routes to chiral piperidines. However, the high stability of the aromatic pyridine ring presents a significant challenge. To overcome this, two main strategies are employed: activation of the pyridine ring by N-alkylation to form pyridinium salts, and the use of highly active catalysts.
Mechanistic Rationale
The key to these transformations lies in the coordination of the substrate to a chiral metal catalyst, typically based on rhodium or iridium, followed by the stereoselective addition of hydrogen. In the case of transfer hydrogenation, a hydrogen donor like formic acid or isopropanol is used in place of H₂ gas. The chiral ligands on the metal center create a chiral environment that dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer in excess.
A recent advancement in this area is a rhodium-catalyzed reductive transamination of pyridinium salts.[8] This method introduces a chiral primary amine under reducing conditions, which displaces the original nitrogen of the pyridine ring, thereby inducing chirality. This approach is particularly noteworthy for its excellent diastereo- and enantioselectivity.[8]
Advantages and Limitations
| Advantages | Limitations |
| High atom economy and step efficiency. | The aromaticity of pyridine can make it difficult to reduce. |
| Direct access to the piperidine core from readily available precursors. | Catalyst sensitivity to functional groups. |
| Good to excellent enantioselectivity can be achieved. | May require high pressures of hydrogen gas. |
| Transfer hydrogenation methods avoid the need for high-pressure H₂. | Substrate scope can be limited. |
Comparative Experimental Data
| Entry | Substrate | Catalyst | H₂ Source | Yield (%) | ee (%) | Reference |
| 1 | N-Benzyl-3-phenylpyridinium bromide | [RhCpCl₂]₂ / chiral diamine | HCOOH/NEt₃ | 95 | 98 | [8] |
| 2 | N-Benzyl-3-fluoropyridinium bromide | [RhCpCl₂]₂ / chiral diamine | HCOOH/NEt₃ | 92 | 99 | [8] |
| 3 | 3-Phenylpyridine | [Ir(cod)Cl]₂ / chiral phosphine | H₂ (50 atm) | >99 | 96 | N/A |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination
This protocol is adapted from the work of Zhou and co-workers.[8]
-
To a dried Schlenk tube under an argon atmosphere, add the N-benzylpyridinium salt (0.2 mmol), the chiral primary amine (0.24 mmol), [RhCp*Cl₂]₂ (1 mol%), and sodium formate (0.6 mmol).
-
Add degassed methanol (2.0 mL) and water (0.2 mL).
-
Stir the mixture at 80 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral piperidine.
Workflow Diagram
Caption: Workflow for Asymmetric Reductive Transamination.
Asymmetric C–H Functionalization
The direct functionalization of C–H bonds is a rapidly evolving field in organic synthesis, offering a more step-economical approach to complex molecules. In the context of chiral piperidine synthesis, enantioselective, radical-mediated δ C-H functionalization of acyclic amines has emerged as a powerful strategy.[9]
Mechanistic Rationale
This approach is inspired by the classic Hofmann-Löffler-Freytag (HLF) reaction. The reaction is initiated by the formation of an N-centered radical from an acyclic amine derivative. This radical then undergoes a regioselective 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at the δ-position. A chiral copper catalyst intercepts this radical, facilitating an enantioselective C-C bond formation, for instance, through cyanation.[9] The resulting δ-amino nitrile can then be cyclized to the corresponding chiral piperidine. The chirality is controlled by the chiral ligand on the copper catalyst during the C-C bond-forming step.
Advantages and Limitations
| Advantages | Limitations |
| High step economy by directly functionalizing a C-H bond. | The regioselectivity of the HAT can be a challenge for some substrates. |
| Access to chiral piperidines from simple, linear amines. | The development of suitable chiral catalysts is ongoing. |
| Avoids the need for pre-functionalized starting materials. | The reaction mechanism can be complex and sensitive to conditions. |
| Can provide access to a wide range of substituted piperidines. | May require stoichiometric oxidants. |
Comparative Experimental Data
| Entry | Substrate | Catalyst | Cyanide Source | Yield (%) | ee (%) | Reference |
| 1 | N-Fluorobenzenesulfonyl-4-phenylbutan-1-amine | Cu(MeCN)₄PF₆ / Chiral Ligand | TSMN | 85 | 94 | [9] |
| 2 | N-Fluorobenzenesulfonyl-4-cyclohexylbutan-1-amine | Cu(MeCN)₄PF₆ / Chiral Ligand | TSMN | 78 | 92 | [9] |
| 3 | N-Fluorobenzenesulfonyl-4-(p-tolyl)butan-1-amine | Cu(MeCN)₄PF₆ / Chiral Ligand | TSMN | 82 | 93 | [9] |
Experimental Protocol: Enantioselective δ C-H Cyanation
This protocol is a general representation based on the work of Zhang and colleagues.[9]
-
In a glovebox, a solution of the chiral ligand (0.022 mmol) in dichloroethane (0.5 mL) is added to a vial containing Cu(MeCN)₄PF₆ (0.02 mmol).
-
The resulting solution is stirred for 30 minutes.
-
The N-fluoroamine substrate (0.2 mmol) and tosyl cyanide (0.4 mmol) are added, followed by additional dichloroethane (1.5 mL).
-
The vial is sealed and the reaction mixture is stirred at 60 °C for 12 hours.
-
After cooling, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with dichloromethane.
-
The combined organic layers are dried, concentrated, and purified by chromatography to yield the δ-amino nitrile.
Reaction Pathway Diagram
Caption: Asymmetric δ C-H Cyanation Pathway.
Biocatalytic and Chemo-enzymatic Methods
Biocatalysis offers an attractive approach to the synthesis of chiral molecules due to the inherent high selectivity and mild reaction conditions of enzymes.[6] In the synthesis of chiral piperidines, enzymes are employed in various ways, from the asymmetric dearomatization of pyridines to the selective oxidation of C-H bonds.
Mechanistic Rationale
One prominent chemo-enzymatic strategy involves a one-pot amine oxidase/ene imine reductase cascade.[6] In this process, a readily available tetrahydropyridine is first oxidized by an amine oxidase to an achiral dihydropyridinium intermediate. This intermediate is then asymmetrically reduced by an ene imine reductase (EneIRED) in the presence of a hydride source like NADPH, leading to the formation of a chiral piperidine. The stereochemical outcome is determined by the specific EneIRED used. This approach can be applied in a dynamic kinetic resolution, where in-situ epimerization of an intermediate allows for the theoretical conversion of 100% of the starting material to a single enantiomer of the product.[6]
Another biocatalytic approach involves the use of hydroxylase enzymes to introduce hydroxyl groups into piperidine precursors with high regio- and stereoselectivity.[10] These hydroxylated intermediates can then be further functionalized using other chemical methods.
Advantages and Limitations
| Advantages | Limitations |
| High enantioselectivity and regioselectivity. | Enzyme availability and stability can be a concern. |
| Environmentally benign reaction conditions (aqueous media, ambient temperature). | Substrate scope may be limited by the enzyme's active site. |
| Can be used in cascade reactions to reduce the number of synthetic steps. | Enzyme engineering may be required to achieve desired reactivity. |
| Avoids the use of toxic heavy metals. | Cofactor regeneration can add complexity to the process. |
Comparative Experimental Data
| Entry | Substrate | Enzyme System | Product | Yield (%) | ee (%) | Reference |
| 1 | N-benzyl-1,2,3,6-tetrahydropyridine | Amine Oxidase / EneIRED | (S)-N-benzyl-3-phenylpiperidine | 95 | >99 | [6] |
| 2 | N-Boc-pipecolic acid | Engineered P4H | N-Boc-4-hydroxypipecolic acid | >95 | >99 | [10] |
| 3 | N-benzyl-3-phenyl-1,2,3,6-tetrahydropyridine | Amine Oxidase / EneIRED | (3S,5R)-N-benzyl-3-phenyl-5-hydroxypiperidine | 88 | >99 | [6] |
Experimental Protocol: Chemo-enzymatic Dearomatization
This protocol is a generalized representation based on the work of Turner and co-workers.[6]
-
To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) containing glucose and NADP⁺, add glucose dehydrogenase for cofactor regeneration.
-
Add the amine oxidase and the ene imine reductase (EneIRED).
-
The N-substituted tetrahydropyridine substrate is then added to initiate the reaction.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking for 24-48 hours.
-
The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried, concentrated, and purified by chromatography to yield the chiral piperidine.
Biocatalytic Cascade Diagram
Caption: Chemo-enzymatic Dearomatization Cascade.
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is covalently attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to reveal the chiral product.
Mechanistic Rationale
A prominent example in chiral piperidine synthesis is the use of N-(tert-butylsulfinyl)imines.[11] The chiral sulfinyl group exerts a strong stereodirecting effect, often through chelation control with a metal-based reagent. For instance, the addition of a Grignard reagent to a δ-halo N-(tert-butylsulfinyl)imine proceeds with high diastereoselectivity. The resulting intermediate can then undergo intramolecular cyclization to form the chiral piperidine. The stereochemistry of the newly formed stereocenter is dictated by the chirality of the sulfinyl auxiliary. The auxiliary can then be readily removed under acidic conditions.
Advantages and Limitations
| Advantages | Limitations |
| High diastereoselectivity and predictable stereochemical outcomes. | Not atom-economical, as the auxiliary is used in stoichiometric amounts. |
| The auxiliary can often be recovered and reused. | Requires additional steps for the attachment and removal of the auxiliary. |
| A wide range of nucleophiles and electrophiles can be used. | The substrate scope may be limited by the conditions required for auxiliary attachment/removal. |
| Well-established and reliable methodology. |
Comparative Experimental Data
| Entry | Substrate | Reagent | dr | Yield (%) | Reference |
| 1 | (Rₛ)-δ-bromo N-(tert-butylsulfinyl)imine | PhMgBr | 94:6 | 86 | [11] |
| 2 | (Rₛ)-δ-bromo N-(tert-butylsulfinyl)imine | 4-MeO-PhMgBr | 93:7 | 85 | [11] |
| 3 | (Rₛ)-δ-bromo N-(tert-butylsulfinyl)imine | 2-ThienylMgBr | 92:8 | 81 | [11] |
Experimental Protocol: Synthesis of α-Chiral Piperidines via Sulfinylimine Addition
This protocol is adapted from the work of Wang and co-workers.[11]
-
A solution of the δ-bromo N-(tert-butylsulfinyl)imine (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere.
-
The Grignard reagent (1.2 mmol) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and warmed to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is dissolved in methanol (10 mL), and potassium carbonate (2.0 mmol) is added.
-
The mixture is stirred at room temperature for 1-2 hours to effect cyclization.
-
The solvent is removed, and the residue is purified by flash chromatography to afford the N-sulfinyl piperidine.
-
The sulfinyl group is removed by treatment with HCl in methanol to give the final chiral piperidine.
Chiral Auxiliary Strategy Diagram
Caption: General Chiral Auxiliary Workflow.
Organocatalytic Approaches
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. For the synthesis of chiral piperidines, organocatalytic cascade reactions are particularly powerful.
Mechanistic Rationale
A common organocatalytic strategy for piperidine synthesis involves a Michael addition followed by an intramolecular cyclization. For example, a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, can activate an α,β-unsaturated aldehyde via the formation of a transient enamine. This enamine then undergoes a stereoselective Michael addition to a suitable acceptor, such as a malonamide derivative.[7] The resulting intermediate can then cyclize through an intramolecular hemiaminal formation and subsequent dehydration to afford the highly substituted chiral piperidine. The stereochemistry is controlled by the chiral catalyst, which shields one face of the enamine intermediate.
Advantages and Limitations
| Advantages | Limitations |
| Avoids the use of potentially toxic and expensive metals. | Catalyst loading can sometimes be high. |
| Often robust and insensitive to air and moisture. | Substrate scope can be limited. |
| Can generate multiple stereocenters in a single operation. | Reaction times can be long. |
| Environmentally friendly. |
Comparative Experimental Data
| Entry | Aldehyde | Michael Acceptor | Catalyst | Yield (%) | ee (%) | dr | Reference |
| 1 | Cinnamaldehyde | Malonamide | Diarylprolinol silyl ether | 85 | 99 | >20:1 | [7] |
| 2 | 4-Chlorocinnamaldehyde | Malonamide | Diarylprolinol silyl ether | 90 | 98 | >20:1 | [7] |
| 3 | 3-Thiophenecarboxaldehyde | Malonamide | Diarylprolinol silyl ether | 78 | 95 | 19:1 | [7] |
Experimental Protocol: Organocatalytic Cascade for Piperidine Synthesis
This protocol is a generalized representation based on the work of Rios, Veselý, and Moyano.[7]
-
To a vial containing the malonamide derivative (0.1 mmol) and the chiral diarylprolinol silyl ether catalyst (20 mol%), add the solvent (e.g., trifluoroethanol, 0.5 mL) and potassium acetate (0.02 mmol).
-
The α,β-unsaturated aldehyde (0.12 mmol) is then added.
-
The reaction mixture is stirred at room temperature for 24-72 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is evaporated.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral piperidine derivative.
Organocatalytic Cycle Diagram
Caption: Organocatalytic Cascade for Piperidine Synthesis.
Summary and Future Outlook
The synthesis of chiral piperidines is a vibrant and continually evolving field, driven by the importance of these scaffolds in medicinal chemistry. This guide has provided a comparative overview of several key synthetic strategies, each with its own set of advantages and limitations.
-
Catalytic asymmetric hydrogenation and transfer hydrogenation offer direct and atom-economical routes from simple pyridine precursors, with recent advances in reductive transamination showing great promise.
-
Asymmetric C-H functionalization represents a paradigm shift towards greater step-economy, although it is a newer methodology that is still under active development.
-
Biocatalytic and chemo-enzymatic methods provide unparalleled selectivity under environmentally benign conditions, making them highly attractive for sustainable manufacturing.
-
Chiral auxiliary-based approaches remain a robust and reliable option, particularly for the synthesis of complex targets where predictable stereocontrol is paramount.
-
Organocatalysis has emerged as a powerful, metal-free alternative, enabling the construction of highly functionalized piperidines through elegant cascade reactions.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. For instance, for a large-scale synthesis of a relatively simple piperidine, a biocatalytic or asymmetric hydrogenation approach might be the most efficient. In contrast, for the synthesis of a complex, highly substituted piperidine in a discovery setting, a chiral auxiliary or organocatalytic cascade might offer greater flexibility and control.
Looking to the future, we can anticipate further advances in all of these areas. The development of more active and selective catalysts for both hydrogenation and C-H functionalization will continue to expand the scope of these reactions. The discovery and engineering of new enzymes will enable the synthesis of an even wider range of chiral piperidines through biocatalysis. Furthermore, the integration of different catalytic strategies, such as combining biocatalysis with organocatalysis or metal catalysis, will undoubtedly lead to novel and powerful synthetic methodologies.[12][13] The continued innovation in the synthesis of chiral piperidines will be a key enabler for the discovery of the next generation of medicines.
References
- Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Catalytic Asymmetric Synthesis of Piperidines
- Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annul
- Asymmetric Synthesis of Piperidines and Octahydroindolizines. Thieme.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS.
- Asymmetric routes to substituted piperidines. RSC Publishing.
- Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. Synfacts.
- Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. RSC Publishing.
- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. UCD Research Repository.
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. BOC Sciences.
- Asymmetric Routes to Substituted Piperidines.
- A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. Benchchem.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine.
- Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Piperidine synthesis. Organic Chemistry Portal.
- Asymmetric synthesis of substituted NH-piperidines
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
A Senior Application Scientist's Guide to Carbamate Protecting Groups in Organic Synthesis: A Comparative Study
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is not merely a matter of procedural necessity but a cornerstone of strategic design. For researchers, synthetic chemists, and professionals in drug development, the ability to selectively mask and unmask reactive functional groups is paramount to achieving the desired molecular architecture. Among the myriad of protecting groups available, carbamates stand out for their versatility and reliability in safeguarding the nucleophilic nature of amines. This guide provides an in-depth, comparative analysis of the three most ubiquitous carbamate protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Drawing from established experimental data and field-proven insights, this document aims to equip you with the knowledge to make informed, strategic decisions in your synthetic endeavors.
The "Big Three" Carbamate Protecting Groups: An Overview
The widespread adoption of Boc, Cbz, and Fmoc stems from their distinct and predictable lability under different chemical conditions, a property known as orthogonality.[1][2] This orthogonality is the linchpin of modern synthetic strategies, enabling the selective deprotection of one functional group in the presence of others.[1] In essence:
-
Boc is cleaved under acidic conditions.
-
Cbz is removed by catalytic hydrogenolysis.
-
Fmoc is labile to basic conditions.
This fundamental difference dictates the choice of protecting group based on the overall synthetic route and the stability of other functional groups within the molecule.
Comparative Analysis of Boc, Cbz, and Fmoc
To facilitate a direct comparison, the following table summarizes the key characteristics of these three protecting groups.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Acid-Labile | Hydrogenolysis | Base-Labile |
| Typical Deprotection Reagents | Trifluoroacetic Acid (TFA); HCl in Dioxane[1] | H₂, Pd/C; Transfer Hydrogenation | 20-50% Piperidine in DMF |
| Stability | Stable to base and hydrogenolysis. | Stable to mild acid and base. | Stable to acid and hydrogenolysis. |
| Key Advantages | Robust and well-established. The deprotected amine is often isolated as a salt, which can be advantageous. | Stable across a wide range of non-reducing reaction conditions. Ideal for solution-phase synthesis. | Mild deprotection conditions are compatible with acid-sensitive functionalities. Widely used in modern Solid-Phase Peptide Synthesis (SPPS).[2] |
| Potential Limitations | Requires strong acid for cleavage, which can be detrimental to acid-sensitive substrates.[1] The formation of a tert-butyl cation can lead to side reactions. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst poisoning can be an issue.[1] | The dibenzofulvene byproduct can form adducts. Potential for diketopiperazine formation at the dipeptide stage in SPPS. |
In-Depth Profiles of Each Protecting Group
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of amine protection, particularly in peptide synthesis. Its popularity is due to its stability under a wide range of conditions and its straightforward removal with acid.
Mechanism of Protection and Deprotection
Boc protection proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O), a highly reactive and commercially available reagent. The reaction is often facilitated by a base to deprotonate the amine, thereby increasing its nucleophilicity.
Deprotection is achieved under acidic conditions, where protonation of the carbamate oxygen initiates the fragmentation of the molecule into the free amine, carbon dioxide, and a stable tert-butyl cation.
Caption: Boc protection and deprotection cycle.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine in DCM or THF.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.
Field Insights: Mitigating Side Reactions
A primary concern during Boc deprotection is the formation of the electrophilic tert-butyl cation, which can alkylate sensitive residues such as tryptophan and methionine.[3] To circumvent this, "scavengers" like triisopropylsilane (TIS), water, or thioanisole are often added to the deprotection cocktail to trap the carbocation.
Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis by providing a reliable method for amine protection.[4] Its stability to both acidic and basic conditions makes it an excellent choice for solution-phase synthesis.
Mechanism of Protection and Deprotection
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the HCl generated during the reaction.
Deprotection is most commonly achieved by catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.
Caption: Cbz protection and deprotection cycle.
Experimental Protocols
Protocol 3: General Procedure for Cbz Protection of an Amino Acid
Materials:
-
Amino acid (1.0 equiv)
-
1 M Sodium carbonate solution
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in 1 M aqueous sodium carbonate solution at 0 °C.
-
Add benzyl chloroformate dropwise while vigorously stirring, maintaining the temperature below 5 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[4]
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.[4]
-
Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl.[4]
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[4]
Protocol 4: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected compound
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add the 10% Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[4]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[4]
Field Insights: Addressing Limitations
The primary limitation of the Cbz group is its incompatibility with other reducible functional groups. In such cases, alternative deprotection methods, such as using strong acids like HBr in acetic acid, can be employed, although this sacrifices orthogonality with acid-labile groups like Boc.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS).[5] Its key advantage is its lability under mild basic conditions, which allows for an orthogonal strategy with acid-labile side-chain protecting groups.
Mechanism of Protection and Deprotection
Fmoc protection is typically achieved by reacting the amine with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6]
Deprotection is a base-catalyzed β-elimination reaction. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. The excess piperidine then acts as a scavenger for the dibenzofulvene.
Caption: Fmoc protection and deprotection cycle.
Experimental Protocols
Protocol 5: General Procedure for Fmoc Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Fmoc-OSu (1.05 equiv)
-
Sodium bicarbonate
-
1,4-Dioxane and water
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Dissolve the amine in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the stirred amine solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 6: General Procedure for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature.
-
Filter the resin and wash thoroughly with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Field Insights: Challenges in Fmoc Chemistry
A common side reaction in Fmoc-based SPPS is the formation of aspartimide from aspartic acid residues, which can lead to racemization and the formation of β-aspartyl peptides.[7] This can be mitigated by using sterically hindered protecting groups on the aspartic acid side chain or by optimizing the deprotection conditions.
Orthogonality in Action: A Practical Guide to Selective Deprotection
The true power of these carbamate protecting groups lies in their orthogonality, allowing for the selective deprotection of one group in the presence of others. This is a critical strategy in the synthesis of complex molecules with multiple functional groups.
Caption: The principle of orthogonal protection.
Experimental Evidence of Orthogonality
-
Selective Deprotection of Boc in the presence of Cbz: The Boc group can be selectively removed with acid (e.g., TFA in DCM) while the Cbz group remains intact.[8] This is a common strategy in solution-phase peptide synthesis.
-
Selective Deprotection of Fmoc in the presence of Boc: The Fmoc group is readily cleaved with a solution of piperidine in DMF, leaving the acid-labile Boc group untouched.[9] This is the cornerstone of the most widely used SPPS strategy.
-
Selective Deprotection of Cbz in the presence of Fmoc: While Fmoc is generally stable to the neutral conditions of catalytic hydrogenolysis, some studies have shown that it can be slowly cleaved. Therefore, while generally orthogonal, careful optimization of reaction conditions may be necessary.
Conclusion: Making the Right Choice
The selection of a carbamate protecting group is a critical decision in the design of a synthetic route. The choice between Boc, Cbz, and Fmoc should be guided by the overall synthetic strategy, the nature of the substrate, and the presence of other functional groups.
-
Boc remains a robust and reliable choice, particularly when acidic conditions are tolerable.
-
Cbz offers excellent stability and is ideal for solution-phase synthesis, provided no reducible functional groups are present.
-
Fmoc is the undisputed champion of modern solid-phase peptide synthesis due to its mild, base-labile deprotection conditions.
A thorough understanding of the chemistry, experimental protocols, and potential pitfalls associated with each of these protecting groups will empower you to navigate the complexities of organic synthesis with greater confidence and success.
References
- Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. [Link]
- Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Google Patents. (1997). Method for the fmoc group cleavage.
- Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]
- ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
- ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. [Link]
- NIH. (2024).
- PubMed. (2024).
- Organic Chemistry Portal. (2023). Fmoc-Protected Amino Groups. [Link]
- ResearchGate. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
- ResearchGate. (2025). An Excellent Method for Cbz-Protection of Amines. [Link]
- ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]
- ResearchGate. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
- ResearchGate. (2015). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... [Link]
- NIH. (2012). Advances in Fmoc solid-phase peptide synthesis. [Link]
- Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. [Link]
- Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]
- NIH. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
- RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Stereochemical Validation of Chiral Piperidine Derivatives
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2][3] When this ubiquitous scaffold incorporates one or more stereocenters, the precise three-dimensional arrangement of its atoms—its stereochemistry—becomes a critical determinant of its pharmacological and toxicological profile.[2][4] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit dramatically different biological activities.[4] Therefore, the unambiguous validation of the stereochemistry of chiral piperidine derivatives is a non-negotiable aspect of drug discovery and development.
This guide provides a comparative analysis of the most powerful and commonly employed analytical techniques for stereochemical validation. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers, scientists, and drug development professionals in making informed decisions.
Comparative Overview of Analytical Techniques
The choice of analytical technique for stereochemical validation is dictated by several factors, including the stage of research, the nature of the sample (e.g., crystalline solid vs. oil), the required level of certainty (relative vs. absolute configuration), and the need for quantitative analysis of enantiomeric purity.
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Relative stereochemistry, conformational analysis, diastereomeric ratio.[5][6] | Soluble sample (milligram scale).[5] | Non-destructive, provides detailed structural information in solution.[5] | Determining absolute configuration often requires chiral derivatizing or solvating agents.[5] |
| Single-Crystal X-ray Crystallography | Absolute stereochemistry, 3D molecular structure, crystal packing.[5][6] | Single, high-quality crystal.[5] | Provides unambiguous determination of both absolute and relative stereochemistry.[5][7] | Obtaining a suitable crystal can be a significant challenge; the determined structure is in the solid state.[5] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess (ee%), separation of enantiomers and diastereomers.[5] | Soluble sample (microgram to milligram scale).[5] | Highly sensitive for quantitative analysis of stereoisomers; can be adapted for preparative separation.[4][5] | Does not inherently provide structural information for absolute configuration assignment.[5] |
| Vibrational Circular Dichroism (VCD) | Absolute stereochemistry.[8][9] | Soluble sample (~1-10 mg).[10] | Applicable to a wide range of chiral molecules in solution, eliminating the need for crystallization.[9][10] | Requires comparison with computationally intensive theoretical calculations (e.g., DFT).[9][10][11] |
| Electronic Circular Dichroism (ECD) | Absolute configuration and enantiopurity. | Soluble sample. | Sensitive to the absolute configuration and conformation of chiral molecules. | Can be influenced by intermolecular interactions and vibrational motions.[12] |
Deep Dive into Key Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry
NMR spectroscopy is a powerful first-line technique for determining the relative stereochemistry of diastereomers. By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the spatial relationships between protons on the piperidine ring and its substituents can be established.
Experimental Workflow: NMR for Relative Stereochemistry
Caption: Workflow for determining relative stereochemistry using NMR spectroscopy.
Causality in Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is crucial as it can influence the conformation of the piperidine ring. It is advisable to acquire spectra in different solvents to assess conformational flexibility.
-
1D vs. 2D NMR: While 1D ¹H NMR provides initial insights through coupling constants, 2D experiments like NOESY or ROESY are often necessary for unambiguous assignment, especially in complex molecules with overlapping signals.
For determining enantiomeric excess, chiral solvating agents or chiral derivatizing agents can be employed to induce chemical shift differences between the enantiomers in the NMR spectrum.[13]
Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive determination of absolute stereochemistry.[7][14] This technique maps the electron density of a molecule, revealing the precise three-dimensional arrangement of its atoms in the solid state.
Experimental Workflow: Single-Crystal X-ray Crystallography
Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.
Trustworthiness of the Protocol:
The Flack parameter is a critical value in determining the absolute structure of a chiral, non-centrosymmetric crystal. A value close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is the most widely used technique for separating and quantifying enantiomers, thus determining the enantiomeric excess (ee) of a sample.[6][15] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Workflow: Chiral HPLC for Enantiomeric Separation
Caption: Workflow for enantiomeric excess determination using chiral HPLC.
Expertise in Method Development:
-
Column Selection: Polysaccharide-based CSPs are often a good starting point for chiral piperidine derivatives.[4]
-
Mobile Phase Optimization: The choice of mobile phase (normal-phase or reversed-phase) and the inclusion of additives can significantly impact the resolution of the enantiomers.
-
Derivatization: For compounds lacking a strong UV chromophore, pre-column derivatization can be employed to enhance detection and potentially improve separation.[4][16]
Vibrational Circular Dichroism (VCD): A Powerful Alternative for Absolute Configuration
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][11][17] By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be determined without the need for crystallization.[9][11]
Experimental Workflow: VCD for Absolute Configuration
Sources
- 1. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jascoinc.com [jascoinc.com]
A Senior Application Scientist's Guide to the HPLC Analysis of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate: A Comparative Study
In the landscape of pharmaceutical development, the robust and accurate analysis of novel chemical entities is paramount. Tert-butyl methyl(piperidin-3-ylmethyl)carbamate, a chiral synthetic intermediate, presents unique analytical challenges due to its structural characteristics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methodologies for the analysis of this compound, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in their analytical strategy.
Understanding the Analyte: Physicochemical Properties and Analytical Hurdles
This compound possesses a tertiary amine within the piperidine ring and a carbamate functional group. Its calculated LogP of 1.2 suggests moderate polarity.[1][2] The key analytical challenge stems from the absence of a significant chromophore in its structure, rendering direct UV detection by HPLC problematic and likely to yield poor sensitivity. Furthermore, the presence of a chiral center necessitates enantioselective separation methods for stereospecific analysis.
Comparative HPLC Methodologies
This guide will explore and compare three primary HPLC-based strategies for the analysis of this compound:
-
Direct Analysis by HPLC with UV Detection: A baseline method to illustrate the inherent challenges.
-
Pre-column Derivatization with UV/Fluorescence Detection: A strategy to enhance detectability by introducing a chromophore or fluorophore.
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific alternative for quantification and structural confirmation.
Direct Analysis by HPLC-UV: Establishing the Baseline
A direct reversed-phase HPLC method with UV detection serves as a foundational approach. However, due to the lack of a strong UV-absorbing moiety, this method is anticipated to have low sensitivity, making it unsuitable for trace-level analysis or impurity profiling.
Experimental Protocol: Direct HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid (to improve peak shape for the basic analyte).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Pre-column Derivatization: Enhancing Detection and Sensitivity
To overcome the limitations of direct UV detection, pre-column derivatization introduces a UV-active or fluorescent tag to the analyte prior to HPLC analysis. The secondary amine of the piperidine ring is the primary target for derivatization.
Dansyl chloride reacts with secondary amines to produce highly fluorescent derivatives, significantly enhancing detection sensitivity.[3][4][5][6]
Experimental Protocol: Pre-column Derivatization with Dansyl Chloride
-
Sample Preparation: Dissolve a known amount of this compound in acetonitrile.
-
Derivatization Reaction: To 100 µL of the sample solution, add 100 µL of dansyl chloride solution (1 mg/mL in acetonitrile) and 50 µL of a sodium bicarbonate buffer (0.1 M, pH 9).
-
Incubation: Heat the mixture at 60 °C for 30 minutes.
-
Quenching: Add 50 µL of a primary amine solution (e.g., methylamine) to quench the excess dansyl chloride.
-
Analysis: Inject an aliquot of the resulting solution into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm).
-
Other reagents can also be employed for the derivatization of the secondary amine, each with its own advantages and disadvantages.
-
Fluorescamine: Reacts rapidly with primary amines to form fluorescent products, but its reaction with secondary amines is less common for derivatization.[7][8][9][10][11][12][13]
-
4-chloro-7-nitrobenzofurazan (NBD-Cl): Reacts with both primary and secondary amines to form fluorescent derivatives.[8]
The choice of derivatizing agent will depend on factors such as reaction kinetics, stability of the derivative, and the presence of interfering substances in the sample matrix.
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for the analysis of this compound, as it does not rely on the presence of a chromophore and can provide structural information for impurity identification.[14][15][16][17][18]
Experimental Protocol: LC-MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis and better compatibility with MS.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ for quantitative analysis, and full scan mode for impurity profiling.
-
Method Comparison and Performance Data
The following table summarizes the expected performance of the different analytical approaches.
| Parameter | Direct HPLC-UV | Pre-column Derivatization (Dansyl Chloride) | LC-MS |
| Sensitivity | Low | High | Very High |
| Selectivity | Low | Moderate | Very High |
| Sample Preparation | Simple | More Complex (derivatization step) | Simple |
| Instrumentation | Basic HPLC with UV detector | HPLC with Fluorescence detector | LC-MS system |
| Quantitative Accuracy | Good for high concentrations | Good | Excellent |
| Impurity Profiling | Limited | Possible for derivatizable impurities | Excellent |
| Confirmation of Identity | Based on retention time only | Based on retention time and fluorescence | Based on retention time and mass-to-charge ratio |
Workflow and Decision-Making Diagram
The selection of the appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for method selection.
Caption: Decision workflow for selecting an appropriate HPLC method.
Chiral Separation: A Critical Consideration
Given that this compound is a chiral molecule, enantioselective separation is crucial for determining enantiomeric purity. This is typically achieved using a chiral stationary phase (CSP) column.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (if concentration is sufficient) or coupled with MS for higher sensitivity.
-
Column Temperature: 25 °C.
Conclusion and Recommendations
For the routine analysis of high-concentration samples of this compound where sensitivity is not a major concern, direct HPLC-UV analysis may suffice. However, for trace-level quantification, impurity profiling, and applications requiring high sensitivity and specificity, LC-MS is the unequivocally superior method. Pre-column derivatization with a fluorescent tag like dansyl chloride offers a viable, high-sensitivity alternative when an LC-MS system is not available. For the critical assessment of enantiomeric purity, the use of a dedicated chiral HPLC method is mandatory.
This guide provides a framework for developing and selecting appropriate analytical methods for this compound. The specific experimental conditions for each method should be further optimized and validated according to the intended application and regulatory requirements.
References
- Nakamura, H., & Tamura, Z. (n.d.). Fluorometric determination of secondary amines based on their reaction with fluorescamine. Analytical Chemistry.
- Butterworth Laboratories. (n.d.). Amino Acid Analysis By HPLC.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Chula Digital Collections. (n.d.). Fluorescamine : Characteristics, Scope and Applications.
- D'Agostino, P. A., & Provost, L. R. (1992). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.
- Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti ....
- Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was.
- Harvey, D. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Comprehensive Analytical Chemistry (Vol. 87, pp. 415-442). Elsevier.
- LCGC International. (2012, March 2). Faster, More Sensitive Determination of Carbamates in Drinking Water.
- Lu, C., & Feng, Y. (2006). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide.
- Moye, H. A., Scherer, S. J., & St. John, P. A. (1977). Further Characterization and Refinement of an HPLC Post-Column Fluorometric Labeling Technique for the Determination of Carbamate Insecticides.
- National Center for Biotechnology Information. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. PubChem.
- National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. PubChem.
- National Center for Biotechnology Information. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. PubChem.
- National Center for Biotechnology Information. (n.d.). tert-butyl N-[(piperidin-3-yl)methyl]carbamate. PubChem.
- ResearchGate. (n.d.). Reactions of piperazine with dansyl chloride.
- ResearchGate. (n.d.). The derivatisation of piperazine with dansyl chloride.
- S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
- Scilit. (n.d.). Further Characterization and Refinement of an HPLC Post-Column Fluorometric Labeling Technique for the Determination of Carbamate Insecticides.
- Semantic Scholar. (n.d.). Studies on the reaction of fluorescamine with primary amines.
Sources
- 1. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. actascientific.com [actascientific.com]
- 13. Studies on the reaction of fluorescamine with primary amines. | Semantic Scholar [semanticscholar.org]
- 14. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
Comparing the efficacy of different catalysts in piperidine synthesis
An Application Scientist's Guide to Catalyst Efficacy in Piperidine Synthesis
To the researchers, chemists, and drug development professionals dedicated to advancing molecular science, the synthesis of the piperidine scaffold represents a foundational challenge and a significant opportunity. As one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, the efficient and selective construction of this ring system is of paramount importance.[1][2][3][4] The choice of catalyst is the most critical variable in this endeavor, dictating not only the reaction's efficiency but also its stereochemical outcome and functional group tolerance.
This guide provides an in-depth comparison of catalytic systems for piperidine synthesis, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will dissect the performance of leading catalysts, provide validated protocols, and offer insights grounded in mechanistic principles to empower you in your synthetic campaigns.
The Dichotomy of Catalysis: Heterogeneous vs. Homogeneous Systems
The catalytic hydrogenation of pyridines is the most direct and atom-economical route to piperidines.[1][2] The catalysts that facilitate this transformation fall into two primary classes: heterogeneous and homogeneous, each presenting a distinct set of strategic advantages.
Heterogeneous catalysts are the workhorses of industrial synthesis. Typically consisting of precious metals (e.g., Pd, Pt, Rh, Ru) dispersed on a solid support like carbon or alumina, their principal advantage is operational simplicity.[1][5] They are easily separated from the reaction mixture by filtration, enabling straightforward product isolation and catalyst recycling. However, this practicality often comes at the cost of requiring more forcing conditions—elevated temperatures and pressures—and they can exhibit lower selectivity for complex, functionalized substrates.[2][5]
Homogeneous catalysts , which operate in the same phase as the reactants, offer unparalleled control over the reaction environment.[6] Soluble complexes of metals like iridium, rhodium, and ruthenium, modified with precisely designed chiral ligands, can achieve exceptional levels of activity and enantioselectivity under mild conditions.[6][7] This exquisite control is indispensable for the synthesis of chiral piperidines. The primary challenge lies in the separation of the catalyst from the product, a critical step in pharmaceutical synthesis.
Performance Benchmarking: A Data-Driven Comparison
The efficacy of a catalyst is measured by its ability to deliver the desired product in high yield and, for asymmetric reactions, high enantioselectivity. The following tables summarize the performance of representative catalysts in piperidine synthesis.
Heterogeneous Catalysts: Robust and Reliable Reduction
Heterogeneous systems are ideal for the bulk synthesis of simple piperidines from pyridine precursors. The choice of metal is critical, as each offers a unique activity profile. Rhodium, for instance, has shown uniquely high activity for pyridine hydrogenation, even under mild conditions.[2][8]
Table 1: Comparative Performance of Heterogeneous Catalysts in Pyridine Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Key Features | Reference(s) |
| 10% Pd/C | Carbon | 30 | 6 | Effective, especially with acidic additives to form pyridinium salts. | [9] |
| PtO₂ (Adams' catalyst) | - | 40 | 100 | Classic catalyst; often used in acidic media like acetic acid. | [10] |
| Rh₂O₃ | - | 40 | 5 | Highly active under remarkably mild conditions; tolerates various functional groups. | [8][11] |
| Raney Nickel | - | High | High | Cost-effective for industrial scale but requires harsh conditions. | [12] |
| Rh/C | Carbon | Ambient | High | Can achieve high conversion under relatively mild temperatures. | [8] |
Homogeneous Catalysts: The Apex of Selectivity
For the synthesis of complex, optically active piperidines, homogeneous catalysts are unrivaled. Iridium and rhodium complexes, particularly with biaryl bisphosphine ligands, are extensively used for the asymmetric hydrogenation of pyridines and their activated pyridinium salt derivatives.[6][7]
Table 2: Performance of Homogeneous Catalysts in Asymmetric Piperidine Synthesis
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Key Features | Reference(s) |
| [Ir(COD)Cl]₂ / BINAP / I₂ | N-iminopyridinium ylide | >95 | up to 90% | Efficient for activated pyridine derivatives. | [13] |
| [Rh(diene)Cl]₂ / Chiral Ligand | Alkenyl-isocyanate | ~77 | 94% | [2+2+2] cycloaddition approach to polysubstituted piperidines. | [14] |
| Rhodium / Chiral Ligand | Dihydropyridine | High | >99% | Asymmetric reductive Heck reaction for 3-substituted piperidines. | [15][16][17] |
| Iridium(III) Complex | Substituted Pyridines | >90 | - (achiral) | Ionic hydrogenation tolerates sensitive groups like nitro and azide. | [18] |
Metal-Free Catalysis: The Frustrated Lewis Pair (FLP) Paradigm
A significant evolution in hydrogenation is the use of metal-free catalysts. Frustrated Lewis Pairs, typically composed of a sterically hindered Lewis acid (e.g., B(C₆F₅)₃) and a Lewis base (e.g., a bulky phosphine), cannot form a classical adduct.[19] This "frustration" allows the pair to activate small molecules, including H₂, via heterolytic cleavage.[19][20] FLPs have proven effective for the hydrogenation of pyridines to piperidines, offering a metal-free alternative.[20]
Field-Validated Experimental Protocols
The following protocols are designed to be self-validating, providing clear, actionable steps for achieving high-efficacy piperidine synthesis.
Protocol 1: Heterogeneous Hydrogenation using Rhodium Oxide
This protocol leverages the high activity of Rh₂O₃ for the hydrogenation of functionalized pyridines under mild conditions, as demonstrated in recent literature.[8][11]
Objective: To synthesize 4-piperidineethanol from 4-pyridineethanol.
Materials:
-
4-Pyridineethanol (1.0 mmol, 123 mg)
-
Rhodium(III) oxide (Rh₂O₃, 1.2 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous (2 mL)
-
High-purity hydrogen gas (H₂)
-
Glass vial with magnetic stir bar
-
High-pressure autoclave reactor
Procedure:
-
Vessel Preparation: Place the 4-pyridineethanol and Rh₂O₃ into the glass vial containing a magnetic stir bar.
-
Inerting: Seal the vial and place it inside the autoclave. Purge the autoclave with an inert gas (e.g., Argon or Nitrogen) three times to remove atmospheric oxygen. Rationale: This prevents potential side reactions and ensures the safety of handling hydrogen.
-
Hydrogen Purge: Purge the autoclave with H₂ gas three times. Rationale: This ensures the reaction atmosphere is composed solely of the hydrogen reactant.
-
Pressurization: Pressurize the autoclave to 5 bar with H₂.
-
Reaction: Heat the reaction to 40 °C and stir vigorously for 16 hours. Rationale: Vigorous stirring is crucial for ensuring efficient mass transfer of the gaseous hydrogen to the liquid phase and the catalyst surface.
-
Workup: After cooling to ambient temperature, carefully vent the excess H₂. The catalyst can be removed by filtering the reaction mixture through a plug of Celite®.
-
Isolation: The TFE solvent can be removed under reduced pressure to yield the crude piperidine product, which can be further purified by chromatography if necessary.
Caption: Workflow for heterogeneous hydrogenation of a pyridine derivative.
Protocol 2: Asymmetric Transfer Hydrogenation for Chiral Piperidines
This protocol describes a rhodium-catalyzed asymmetric reductive transamination, a modern method to access chiral piperidines from pyridinium salts without using high-pressure hydrogen gas.[21][22]
Objective: To synthesize an N-aryl chiral piperidine from an N-benzyl pyridinium salt.
Materials:
-
N-benzylpyridinium bromide (1.0 equiv)
-
(R)-(+)-α-Methylbenzylamine (chiral amine source, 1.2 equiv)
-
Formic acid (hydrogen source, 2.4 equiv)
-
[Cp*RhCl₂]₂ (catalyst, 0.05 mol%)
-
Water (solvent)
-
Carousel reaction tube with magnetic stir bar
Procedure:
-
Reagent Preparation: In the reaction tube, add the chiral amine. Carefully add formic acid dropwise at room temperature. Rationale: This forms the formate salt in situ, which will act as the hydride donor.
-
Substrate Addition: To this mixture, add the N-benzylpyridinium bromide and water.
-
Catalyst Addition: Finally, add the rhodium catalyst, [Cp*RhCl₂]₂.
-
Reaction: Seal the tube and stir the mixture at 40 °C for 22 hours.
-
Workup: Cool the reaction to room temperature. Basify the mixture with an aqueous solution of KOH to pH > 12. Rationale: Basification deprotonates the product amine, making it extractable into an organic solvent.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The enantiomeric excess (ee) of the product should be determined by chiral HPLC.
Caption: Workflow for asymmetric transfer hydrogenation.
Mechanistic Underpinnings
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The pathways for heterogeneous and homogeneous hydrogenation are fundamentally different.
Caption: Simplified comparison of catalytic hydrogenation mechanisms.
In heterogeneous catalysis , the reaction occurs on the surface of the metal. The pyridine ring adsorbs onto the catalyst, and molecular hydrogen is cleaved into reactive hydrogen atoms on adjacent sites. These atoms are then added in a stepwise fashion to the adsorbed ring, typically leading to syn-addition and the formation of the cis-isomer as the major product in substituted cases.[8]
In homogeneous catalysis , the mechanism proceeds through a series of discrete, well-defined organometallic intermediates. The process often begins with coordination of the substrate to the metal complex, followed by oxidative addition of H₂, a series of migratory insertion steps where hydrides are transferred to the coordinated ring, and finally, reductive elimination to release the saturated piperidine product and regenerate the catalyst.[6] The chiral ligands surrounding the metal create a chiral pocket, directing the hydrogenation to one face of the substrate, thereby inducing enantioselectivity.
Conclusion and Strategic Recommendations
The selection of a catalyst for piperidine synthesis is a strategic decision guided by the specific goals of the project.
-
For large-scale, cost-sensitive synthesis of simple piperidines , heterogeneous catalysts such as Rh₂O₃, Rh/C, or Pd/C are the preferred choice due to their high activity, ease of handling, and recyclability.[8][9]
-
For the synthesis of complex, high-value chiral piperidines , where absolute stereochemical control is non-negotiable, homogeneous systems based on iridium and rhodium with chiral ligands are the state of the art.[6][7]
-
For applications requiring metal-free conditions or novel reactivity , Frustrated Lewis Pairs represent an exciting and rapidly developing frontier in hydrogenation catalysis.[19][20]
The continued development of more active, selective, and robust catalysts will undoubtedly expand the synthetic chemist's toolbox, enabling the creation of novel piperidine-containing molecules that will drive future innovations in medicine and materials science.
References
- Diao, H., Liu, K., Yu, R., Chen, J., & Yang, B. M. (2024). Iridium-Catalyzed Enantioconvergent Construction of Piperidines and Tetrahydroisoquinolines from Racemic 1,5-Diols. Journal of the American Chemical Society. [Link]
- Helmke, H., & Helmchen, G. (2007).
- Neely, J. M., & Rovis, T. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
- Ghorbani, F., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
- Stephan, D. W. (2015). Frustrated Lewis Pairs. Journal of the American Chemical Society. [Link]
- DTIC. (2025). Piperidine Synthesis.
- Studer, A., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Kaga, A., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
- Merino, P. (2012). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link]
- Wills, M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
- Kaga, A., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
- Krasavin, M. (2022).
- Hu, X., et al. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
- Minyaev, M. E., et al. (2022).
- Ackermann, L., et al. (2016). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry. [Link]
- Glorius, F., et al. (2018). Enantioselective synthesis of piperidines by the diastereoselective hydrogenation of pyridines using the Evans auxiliary.
- Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]
- Stephan, D. W. (2009). Frustrated Lewis Pairs: Metal-free Hydrogen Activation and More.
- Feringa, B. L., & Minnaard, A. J. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society. [Link]
- Wikipedia. (n.d.).
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Rovis, T. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]
- de Bruin, B., et al. (2019). [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines. Chemistry – A European Journal. [Link]
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Southern University of Science and Technology. [Link]
- Minyaev, M. E., et al. (2022).
- Krische, M. J. (2017). Stereoselective Synthesis of Piperidines by Iridium‐Catalyzed Cyclocondensation. Organic & Biomolecular Chemistry. [Link]
- Neely, J. M., & Rovis, T. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
- Török, B., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. New Journal of Chemistry. [Link]
- Glorius, F. (2022). Asymmetric Homogeneous Hydrogenation of 2-Pyridones.
- Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. The subtle placement of a single methyl group can drastically alter a compound's physicochemical properties, biological activity, and patentability. This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate , a compound of interest in medicinal chemistry, by differentiating it from two of its key structural isomers.
The challenge lies in distinguishing our target molecule from its primary carbamate analog and a positional isomer. A comprehensive analytical approach, leveraging the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is not just best practice—it is essential for unequivocal structural validation.
The Challenge: Differentiating Three Closely Related Piperidine Derivatives
The three molecules under consideration are:
-
Molecule A: (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate (A Primary Carbamate Analog)
-
Molecule B: Tert-butyl methyl(piperidin-3-yl)carbamate (A Positional Isomer)
-
Molecule C: this compound (The Target Molecule)
While all three share the same molecular formula (for A and its racemate) or are constitutional isomers, the seemingly minor differences in their structures lead to distinct spectroscopic signatures. This guide will walk through the experimental data for Molecules A and B and provide a detailed prediction for the expected data of our target, Molecule C, explaining the rationale behind these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Comparison of ¹H NMR Spectroscopic Data
| Proton Assignment | Isomer A: (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate [1] | Isomer B: Tert-butyl methyl(piperidin-3-yl)carbamate | Molecule C: this compound (Predicted) | Rationale for Prediction for Molecule C |
| Boc (-C(CH₃)₃) | ~1.39 ppm (s, 9H) | Data not available, but expected ~1.45 ppm (s, 9H) | ~1.46 ppm (s, 9H) | The electronic environment of the Boc group is similar in all three isomers, leading to a sharp singlet in the upfield region. A slight downfield shift is expected due to the N-methylation. |
| N-CH₃ | N/A | Data not available, but expected ~2.8-3.0 ppm (s, 3H) | ~2.85 ppm (s, 3H) | The key differentiating signal. The N-methyl group will appear as a singlet, significantly downfield from the Boc protons. |
| Carbamate N-H | ~4.77 ppm (br s, 1H) | N/A | N/A | The absence of this broad singlet is a primary indicator that the carbamate nitrogen is disubstituted. |
| -CH₂-N(Boc)CH₃ | ~2.20-2.56 ppm (m, 2H) | N/A | ~3.1-3.3 ppm (m, 2H) | N-methylation will cause a downfield shift of the adjacent methylene protons compared to the primary carbamate in Isomer A. |
| Piperidine Ring Protons | ~1.01-1.21, 1.57-1.72, 2.90-3.03 ppm (m) | Data not available, but significant overlap expected | Complex multiplets expected from ~1.1-3.2 ppm | The overall pattern will be complex due to overlapping signals. 2D NMR techniques are essential for full assignment. |
Key Differentiating Features in ¹H NMR:
-
The N-CH₃ Signal: The most telling feature for Molecules B and C will be the appearance of a singlet at approximately 2.8-3.0 ppm, corresponding to the N-methyl group. This signal is absent in Isomer A.
-
The N-H Signal: Isomer A will exhibit a broad singlet for the carbamate N-H proton, which will be absent in the spectra of Molecules B and C.
-
The Methylene Bridge Protons (-CH₂-N): In Molecule C, the protons of the methylene group connecting the piperidine ring to the carbamate nitrogen will be shifted downfield compared to Isomer A due to the presence of the adjacent N-methyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a distinct signal for each non-equivalent carbon atom, offering a direct map of the carbon framework.
Table 2: Comparison of ¹³C NMR Spectroscopic Data
| Carbon Assignment | Isomer A: (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate [1] | Isomer B: Tert-butyl methyl(piperidin-3-yl)carbamate | Molecule C: this compound (Predicted) | Rationale for Prediction for Molecule C |
| Boc (-C(CH₃)₃) | 29.03 ppm | Data not available, but expected ~28.4 ppm | ~28.4 ppm | The chemical shift of the Boc methyl carbons is highly conserved. |
| Boc Quaternary C | 79.73 ppm | Data not available, but expected ~79.5 ppm | ~79.6 ppm | The quaternary carbon of the Boc group is also very consistent. |
| N-CH₃ | N/A | Data not available, but expected ~34-36 ppm | ~35 ppm | A key signal for Molecules B and C, appearing in the aliphatic region. |
| Carbamate C=O | 156.72 ppm | Data not available, but expected ~155-156 ppm | ~155.9 ppm | The carbonyl carbon chemical shift is sensitive to substitution. N-methylation can cause a slight upfield shift. |
| -CH₂-N(Boc)CH₃ | 44.99 ppm | N/A | ~50-52 ppm | The methylene carbon in Molecule C will be shifted downfield compared to Isomer A due to the influence of the N-methyl group. |
| Piperidine Ring Carbons | 26.56, 29.58, 38.44, 47.46, 51.16 ppm | Data not available, but a different pattern is expected | Shifts will be similar to Isomer A, with minor variations | The substitution pattern on the side chain will have a small but measurable effect on the chemical shifts of the piperidine ring carbons. |
Key Differentiating Features in ¹³C NMR:
-
The N-CH₃ Signal: A signal around 35 ppm will be present for Molecules B and C, but absent for Isomer A.
-
The Methylene Bridge Carbon (-CH₂-N): The chemical shift of this carbon is a key differentiator between Isomer A and Molecule C. The downfield shift in Molecule C is indicative of N-methylation.
-
Direct Attachment vs. Methylene Spacer: The piperidine ring carbon attached to the substituent will have a significantly different chemical shift in Isomer B (where the carbamate is directly attached) compared to Isomers A and C (where there is a methylene spacer).
Advanced NMR Techniques: Unambiguous Confirmation
For complex molecules like these, 2D NMR experiments are indispensable for definitive structural assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning which protons are attached to which carbons in the piperidine ring and side chain.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing connectivity across quaternary carbons and heteroatoms. For example, in Molecule C, an HMBC experiment would show a correlation between the N-CH₃ protons and the carbamate carbonyl carbon, as well as the methylene bridge carbon, unequivocally confirming the N-methyl-N-Boc-methyl arrangement.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the types of functional groups present in a molecule. The key vibration to observe for these compounds is the carbonyl (C=O) stretch of the carbamate group.
Table 3: Comparison of IR Spectroscopic Data
| Vibrational Mode | Isomer A: (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate [1] | Isomer B: Tert-butyl methyl(piperidin-3-yl)carbamate | Molecule C: this compound (Predicted) | Rationale for Prediction for Molecule C |
| N-H Stretch | ~3360 cm⁻¹ | Absent | Absent | The presence of an N-H bond in the primary carbamate of Isomer A gives a distinct stretching band, which is absent in the N-disubstituted carbamates of Molecules B and C. |
| C=O Stretch | ~1703 cm⁻¹ | Expected ~1690-1700 cm⁻¹ | ~1695 cm⁻¹ | The C=O stretching frequency in carbamates is sensitive to substitution on the nitrogen. N-alkylation typically results in a slight decrease in the stretching frequency. |
| C-H Stretch (aliphatic) | ~2972 cm⁻¹ | Expected ~2970 cm⁻¹ | ~2970 cm⁻¹ | All three molecules will show characteristic aliphatic C-H stretching bands. |
Key Differentiating Features in IR Spectroscopy:
-
The N-H Stretch: The most definitive feature in the IR spectrum is the presence of an N-H stretching band around 3360 cm⁻¹ for Isomer A, which will be absent for Molecules B and C.
-
The C=O Stretch: While the difference is subtle, the carbonyl stretching frequency for Molecules B and C is expected to be slightly lower than that for Isomer A.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
Table 4: Comparison of Mass Spectrometry Data
| Analysis | Isomer A: (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | Isomer B: Tert-butyl methyl(piperidin-3-yl)carbamate | Molecule C: this compound (Predicted) | Rationale for Prediction for Molecule C |
| Molecular Ion (M+) | m/z 214 (as [M+H]⁺ 215)[1] | m/z 214 | m/z 228 | The molecular weight is the most fundamental differentiator. Molecule C has an additional CH₂ group compared to Isomer B and an additional methyl group compared to Isomer A, resulting in a molecular weight of 228 g/mol . |
| Key Fragmentation Pathways | Loss of isobutylene (-56), Loss of Boc group (-100) | Loss of isobutylene (-56), Loss of Boc group (-100), α-cleavage of the piperidine ring | Loss of isobutylene (-56), Loss of Boc group (-100), α-cleavage leading to a fragment containing the N-methylcarbamate group. | All three will show characteristic loss of the Boc group. The key difference will be in the subsequent fragmentation of the piperidine-containing portion. |
Key Differentiating Features in Mass Spectrometry:
-
Molecular Weight: The most straightforward distinction is the molecular weight. Molecule C will have a molecular ion (or protonated molecule) at m/z 228 (or 229), whereas Isomers A and B will be at m/z 214 (or 215).
-
Fragmentation Pattern: While all three will exhibit loss of the Boc group, the subsequent fragmentation will differ. For Molecule C, a prominent fragment would be expected from the cleavage of the bond between the piperidine ring and the methylene bridge, leading to a resonance-stabilized piperidine-containing cation. In contrast, for Isomer B, α-cleavage of the piperidine ring itself would be a more likely fragmentation pathway.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish connectivity.
2. IR Spectroscopy
-
Sample Preparation: For solids, prepare a KBr pellet or use a diamond ATR accessory. For oils, a thin film can be prepared between salt plates or on an ATR crystal.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition (ESI): Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.
-
Acquisition (GC-MS): For volatile compounds, GC-MS with electron impact (EI) ionization can provide characteristic fragmentation patterns.
Conclusion
The structural confirmation of this compound requires a multi-faceted analytical approach. While each technique provides valuable pieces of the puzzle, it is the synergy of ¹H NMR, ¹³C NMR (including 2D techniques), IR spectroscopy, and mass spectrometry that allows for the unambiguous differentiation from its close isomers. The presence of a unique N-methyl signal in the NMR spectra, the absence of an N-H stretch in the IR spectrum, and a distinct molecular weight in the mass spectrum are the key hallmarks that confirm the structure of the target molecule. This guide underscores the importance of a comprehensive analytical workflow in modern chemical research and development.
Diagrams
Logical Workflow for Structural Elucidation
Caption: Workflow for structural confirmation.
Key Differentiating Features
Caption: Key differences between the target molecule and its isomers.
References
Sources
A Comparative Guide to the Synthesis of Piperidines: Chemical vs. Enzymatic Strategies
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence drives a continuous quest for efficient, selective, and sustainable synthetic methodologies. This guide offers a comparative analysis of traditional chemical routes and modern enzymatic approaches to piperidine synthesis, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Enduring Legacy of Chemical Synthesis
Classical organic chemistry provides a robust and versatile toolkit for the construction of the piperidine scaffold. These methods have been refined over decades and are responsible for the synthesis of a vast array of piperidine-containing molecules.
Key Chemical Strategies
1. Catalytic Hydrogenation of Pyridine Derivatives: This is one of the most direct methods for accessing the piperidine core. It involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.
-
Mechanism: The reaction typically proceeds via the adsorption of the pyridine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
-
Catalysts: A variety of heterogeneous catalysts are employed, including platinum oxide (PtO₂), rhodium on carbon (Rh/C), and nickel-based catalysts.[3][4] The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. For instance, PtO₂ has been used for the hydrogenation of substituted pyridines under mild conditions.[3]
-
Reaction Conditions: These reactions often necessitate elevated temperatures and high pressures of hydrogen gas, although milder conditions have been reported with certain catalysts like Rh₂O₃.[5] The use of acidic additives can activate the pyridine ring towards reduction but may introduce issues with waste and corrosion.[5]
2. Reductive Amination: This powerful C-N bond-forming reaction is widely used for the synthesis of piperidines. It can be performed in both intramolecular and intermolecular fashions.
-
Intramolecular Reductive Amination: A linear precursor containing both an amine and a carbonyl group (or a precursor to a carbonyl group) can cyclize to form a piperidine ring upon reduction.
-
Double Reductive Amination (DRA): This elegant strategy utilizes a dicarbonyl compound and an amine to construct the piperidine skeleton in a single step.[6][7] Sugar-derived dicarbonyls are often used to ensure the desired stereochemistry of hydroxyl groups.[6]
-
Reductive Amination of Piperidones: Pre-formed piperidones can be reductively aminated to introduce substituents at the nitrogen atom.[8][9]
3. Cycloaddition and Cyclization Reactions: These methods build the piperidine ring through the formation of multiple carbon-carbon and carbon-nitrogen bonds in a controlled manner.
-
Aza-Diels-Alder Reaction: This [4+2] cycloaddition reaction between an imine (the aza-diene) and a diene is a powerful tool for constructing substituted piperidines.[10][11][12] The mechanism can be either concerted or stepwise.[10]
-
Intramolecular aza-Michael Reactions (IMAMR): This strategy involves the cyclization of N-tethered alkenes and is effective for the synthesis of enantiomerically enriched piperidines, often employing organocatalysis.[1]
4. Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex piperidine structures by combining three or more starting materials in a single reaction vessel.[1] This approach minimizes waste and reduces the number of synthetic steps.
Causality in Chemical Synthesis Choices
The selection of a specific chemical route is dictated by several factors. For simple, unsubstituted piperidines, catalytic hydrogenation of pyridine is often the most straightforward approach. When stereochemistry is a critical consideration, methods like the aza-Diels-Alder reaction or intramolecular cyclizations using chiral catalysts or auxiliaries are preferred. For the rapid generation of molecular diversity, multicomponent reactions are an attractive option.
The Rise of Enzymatic Synthesis: A Greener and More Precise Approach
Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering unparalleled selectivity and operating under mild, environmentally benign conditions. Enzymes, as nature's catalysts, can perform complex transformations with exquisite control over stereochemistry.
Key Enzymatic Strategies
1. Imine Reductases (IREDs): These NADPH-dependent enzymes are highly effective for the asymmetric reduction of prochiral cyclic imines to chiral piperidines, often with excellent conversion and enantiomeric excess.[13][14][15] IREDs have also been utilized in their reverse oxidative capacity for the kinetic resolution of racemic piperidines.[15]
2. Transaminases (TAs): ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[16][17] This has been ingeniously applied to the synthesis of chiral piperidines.
-
Asymmetric Synthesis: TAs can be used for the enantioselective amination of prochiral ketones, leading to chiral amines that can then be cyclized to form piperidines.[16]
-
Cascade Reactions: TAs are frequently employed in multi-enzyme cascades. For instance, a cascade involving a carboxylic acid reductase (CAR), a transaminase, and an imine reductase can convert keto acids into highly substituted chiral piperidines in a one-pot process.[13][18][19]
3. Chemo-enzymatic Approaches: These strategies combine the strengths of both chemical and enzymatic synthesis. A notable example is the asymmetric dearomatization of activated pyridines, where a chemical step is followed by a stereoselective one-pot enzymatic cascade using an amine oxidase and an ene imine reductase.[20][21] This approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Niraparib.[20]
4. Lipase-Catalyzed Multicomponent Reactions: Lipases, such as Candida antarctica lipase B (CALB), have been shown to catalyze the multicomponent synthesis of piperidines.[22] The immobilized enzyme can be reused for multiple cycles, enhancing the sustainability of the process.[22]
5. Biocatalytic C-H Oxidation: A novel two-stage process combines biocatalytic C-H oxidation with radical cross-coupling to functionalize piperidines.[23][24][25] Enzymes are used to selectively introduce a hydroxyl group, which then serves as a handle for further chemical modification.[23][24]
The Logic Behind Choosing an Enzymatic Route
The primary driver for employing enzymatic synthesis is the need for high stereoselectivity. Enzymes can often provide access to a specific enantiomer or diastereomer that is difficult to obtain through chemical methods. Furthermore, the mild reaction conditions (aqueous media, ambient temperature, and pressure) and the reduced environmental impact make biocatalysis an attractive option for sustainable drug development.
Comparative Analysis: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Often requires chiral auxiliaries, catalysts, or starting materials. Can lead to racemic mixtures. | Generally excellent, providing high enantiomeric and diastereomeric excess. |
| Reaction Conditions | Frequently requires harsh conditions (high temperature, high pressure, extreme pH). | Typically mild (ambient temperature and pressure, neutral pH). |
| Solvents | Often relies on organic solvents, which can be toxic and environmentally harmful. | Primarily uses water as a solvent, promoting green chemistry principles. |
| Substrate Scope | Generally broad, with a wide range of functional groups tolerated. | Can be limited by the enzyme's substrate specificity, though enzyme engineering is expanding the scope. |
| Functional Group Tolerance | Can be an issue, often requiring protecting group strategies. | Often excellent, with enzymes selectively acting on the target functional group. |
| Environmental Impact | Can generate significant chemical waste and byproducts. | Generally lower environmental impact due to biodegradable catalysts and milder conditions. |
| Scalability | Well-established for large-scale industrial production. | Scalability can be a challenge, but continuous flow systems and enzyme immobilization are addressing this.[26] |
| Catalyst | Often based on precious metals (e.g., Pd, Rh, Pt), which can be costly and have toxicity concerns. | Enzymes are biodegradable and derived from renewable resources. |
Experimental Protocols
Representative Chemical Synthesis: Catalytic Hydrogenation of 4-Phenylpyridine
This protocol describes the hydrogenation of 4-phenylpyridine to 4-phenylpiperidine using a rhodium oxide catalyst under mild conditions.
Materials:
-
4-Phenylpyridine
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
Reaction vessel (e.g., autoclave)
Procedure:
-
To the reaction vessel, add 4-phenylpyridine (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and TFE (1 mL).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 5 bar.
-
Heat the reaction mixture to 40 °C and stir for 4 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
The product, 4-phenylpiperidine, can be isolated and purified using standard techniques such as column chromatography.
Representative Enzymatic Synthesis: Transaminase-Mediated Synthesis of a Chiral Piperidine Derivative
This protocol outlines the general steps for the asymmetric synthesis of (S)-1-Boc-3-aminopiperidine using an ω-transaminase.[26]
Materials:
-
1-Boc-3-piperidone (substrate)
-
(S)-selective ω-transaminase (e.g., ATA-W12)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Reaction vessel with temperature control
Procedure:
-
Prepare a reaction mixture containing the buffer, 1-Boc-3-piperidone, isopropylamine, and PLP.
-
Add the ω-transaminase to the reaction mixture to initiate the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by analyzing samples at regular intervals using techniques like HPLC.
-
Once the reaction has reached completion, the enzyme can be removed (e.g., by centrifugation if it is a whole-cell biocatalyst or immobilized).
-
The product, (S)-1-Boc-3-aminopiperidine, can be extracted from the aqueous phase using an organic solvent and further purified.
Visualizing the Synthetic Pathways
Chemical Synthesis Workflow: Aza-Diels-Alder Reaction
Caption: A typical workflow for an aza-Diels-Alder reaction to synthesize a substituted piperidine.
Enzymatic Synthesis Workflow: Multi-Enzyme Cascade
Caption: A one-pot, three-enzyme cascade for the synthesis of a chiral piperidine from a keto acid.
Conclusion
Both chemical and enzymatic methods offer powerful and distinct advantages for the synthesis of piperidines. Chemical synthesis provides a broad and well-established platform for accessing a wide range of piperidine derivatives, while enzymatic synthesis excels in its ability to deliver highly stereoselective products under environmentally friendly conditions. The future of piperidine synthesis will likely involve a synergistic approach, where the strengths of both disciplines are leveraged to create novel, efficient, and sustainable routes to these vital pharmaceutical building blocks. The choice between a chemical or enzymatic approach, or a combination of both, will ultimately depend on the specific target molecule, the desired level of stereochemical control, and the overall goals of the research or development program.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Rowe, M. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
- He, J., et al. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Science. [Link]
- Yadav, J. S., et al. (2021). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]
- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 398-421. [Link]
- He, J., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1843-1848. [Link]
- Sharma, R., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistrySelect, 7(33), e202202228. [Link]
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- Bugg, T. D. H. (2018). Sustainable Biocatalytic Approaches to Pyridine and Piperidine Heterocycles. GtR. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- List, B., et al. (2025). Synthesis of Complex Piperidines via a Biocatalytic C–H Oxidation/Radical Cross-Coupling Sequence. Synfacts, 21(04), 0411. [Link]
- Ananikov, V. P., et al. (2021). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Russian Journal of General Chemistry, 91(12), 2541-2554. [Link]
- Szafraniec, J. (1987). Piperidine Synthesis. DTIC. [Link]
- France, S. P., et al. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society, 138(46), 15141-15144. [Link]
- Rowe, M. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
- Kawanami, Y., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- Pesnot, T., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. The Journal of Organic Chemistry, 88(11), 7241-7246. [Link]
- Girling, P. R., Kiyoi, T., & Whiting, A. (2011). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(11), 3986-4001. [Link]
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- Wu, J., et al. (2018). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]
- Heath, R. S., et al. (2016). One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts.
- ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Wang, Y., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology, 13(8), 2465-2472. [Link]
- ResearchGate. (n.d.).
- Li, G., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development, 26(5), 1515-1522. [Link]
- ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
- Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]
- Pearson+. (n.d.).
- Smith, C. R., et al. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]
- The University of Manchester. (2016). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED)
- ResearchGate. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines.
- Contente, M. L., et al. (2025). Imine Reductase-Catalyzed Synthesis of a Key Intermediate of Avacopan: Enzymatic Oxidative Kinetic Resolution with Ex Situ Recovery and Dynamic Kinetic Reduction Strategies toward 2,3-Disubstituted Piperidine. Organic Process Research & Development. [Link]
- ResearchGate. (2025). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts.
- Girling, P. R., Kiyoi, T., & Whiting, A. (2011). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(11), 3986-4001. [Link]
- Mokhtary, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 20(10), 1162-1182. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07014F [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. news-medical.net [news-medical.net]
- 24. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Benchmarking new synthetic methodologies for piperidine derivatives against existing methods
A Comparative Guide to Established and Emergent Methodologies
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous pharmaceuticals and bioactive natural products.[1][2] Its prevalence drives a continuous quest for more efficient, selective, and sustainable synthetic routes. This guide offers a comparative analysis of established and novel methodologies for the synthesis of piperidine derivatives, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic strategy. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each method, supported by detailed experimental protocols.
The Enduring Workhorses: Traditional Routes to the Piperidine Core
For decades, two robust methods have dominated the synthesis of the piperidine ring: the catalytic hydrogenation of pyridines and the reductive amination of dicarbonyl compounds. These approaches remain highly relevant due to their reliability and scalability.
Catalytic Hydrogenation of Pyridines: A Direct but Demanding Path
The most atom-economical route to piperidines is the direct hydrogenation of readily available pyridine precursors.[3] This method, while conceptually simple, often requires forcing conditions to overcome the aromaticity of the pyridine ring.
Mechanistic Rationale: The reaction involves the heterogeneous or homogeneous catalytic addition of hydrogen across the double bonds of the pyridine ring. Common catalysts include platinum group metals like platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and rhodium-based catalysts.[2][3] Acidic additives are often employed to protonate the pyridine nitrogen, facilitating reduction.[3]
Performance Analysis:
| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PtO₂ | 50-70 | Room Temp | 4-24 | High | [2][3] |
| 10% Pd/C | 6 | 30 | 0.7 | High | [4] |
| [Cp*RhCl₂]₂ | Transfer | 40 | 24 | 94 | [5] |
Causality Behind Experimental Choices: The choice of catalyst and conditions is critical. Platinum and rhodium catalysts are often more effective than palladium for the hydrogenation of the electron-rich pyridine ring.[3] High pressures of hydrogen gas are typically necessary to achieve reasonable reaction rates at moderate temperatures. The use of acidic solvents or additives enhances the electrophilicity of the pyridine ring, making it more susceptible to reduction.
Experimental Protocol: Catalytic Hydrogenation of Pyridine using PtO₂
Safety Precaution: Hydrogenation reactions involving hydrogen gas under pressure must be conducted in a properly functioning fume hood, using appropriate high-pressure equipment and a blast shield. The catalyst can be pyrophoric upon exposure to air, especially after the reaction.[3][6]
Procedure:
-
To a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[7]
-
Carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.[7]
-
Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-70 bar.[3]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.[7]
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with inert gas.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet to prevent ignition.[3]
-
The filtrate is then worked up by basifying with an aqueous solution of KOH, followed by extraction with an organic solvent.[5] The combined organic layers are dried and concentrated to yield the piperidine product.
Reductive Amination: Convergent and Versatile
Reductive amination offers a convergent approach to the piperidine ring by forming two new C-N bonds in a single synthetic operation. A classic example is the reaction of glutaraldehyde with a primary amine.
Mechanistic Rationale: The reaction proceeds through the initial formation of a Schiff base (imine) between the amine and one of the aldehyde groups of glutaraldehyde. This is followed by an intramolecular cyclization and a second imine formation. The resulting cyclic iminium ion is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the piperidine ring.[8][9]
Performance Analysis: This method is highly efficient for the synthesis of N-substituted piperidines. The reaction is typically high-yielding and proceeds under mild conditions.[8]
Causality Behind Experimental Choices: The choice of a mild reducing agent like NaBH₃CN is crucial. It is selective for the reduction of the iminium ion in the presence of the remaining aldehyde groups, preventing premature reduction of the starting material.[9] The reaction is often carried out in a one-pot fashion, which simplifies the experimental procedure.[10]
Experimental Protocol: Reductive Amination of Glutaraldehyde with a Primary Amine
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Add a solution of glutaraldehyde (1.0 eq) in water to the amine solution.
-
Adjust the pH of the mixture to be slightly acidic (pH 4-6) using acetic acid to promote imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench the excess reducing agent by carefully adding an aqueous acid solution (e.g., 1M HCl) until gas evolution ceases.
-
Basify the reaction mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography.
The Vanguard of Synthesis: New Methodologies Shaping the Future
Recent years have witnessed a surge in the development of innovative and highly sophisticated methods for piperidine synthesis. These approaches offer advantages in terms of stereocontrol, functional group tolerance, and efficiency.
Catalytic Asymmetric Synthesis: Mastering Chirality
The demand for enantiomerically pure piperidine derivatives has spurred the development of catalytic asymmetric methods that can introduce chirality with high precision.
Rhodium-Catalyzed [2+2+2] Cycloaddition: This powerful strategy allows for the construction of highly substituted, chiral piperidines.[1][11]
Mechanistic Rationale: The reaction involves the rhodium(I)-catalyzed cycloaddition of an alkyne, an alkene, and an isocyanate. By using a chiral phosphine ligand, the reaction can be rendered highly enantioselective.[1][11] A cleavable tether can be employed to link two of the components, facilitating an intramolecular reaction and subsequent release of the piperidine product.[1]
Performance Analysis: This method provides access to complex piperidine scaffolds with excellent yields and high enantioselectivities (>90% ee).[1][11]
Experimental Protocol: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition (General Procedure)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral rhodium catalyst (e.g., a complex of Rh(I) with a chiral phosphine ligand) in a dry, degassed solvent (e.g., toluene).
-
Add the alkyne and the tethered alkenyl isocyanate substrates.
-
Stir the reaction mixture at the specified temperature (which can range from room temperature to elevated temperatures) for the required time, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is then subjected to a cleavage step (e.g., reduction) to release the piperidine derivative.
-
Purification by flash column chromatography affords the enantiomerically enriched piperidine product.
Biocatalysis: Nature's Approach to Precision Synthesis
Biocatalysis has emerged as a green and highly selective tool for the synthesis of complex molecules. Recent breakthroughs have enabled the biocatalytic synthesis of piperidine derivatives with remarkable efficiency and stereocontrol.[12][13]
Biocatalytic C-H Oxidation Coupled with Radical Cross-Coupling: This innovative two-step approach simplifies the synthesis of complex piperidines by combining the selectivity of enzymes with the versatility of modern cross-coupling reactions.[12][13][14][15]
Mechanistic Rationale:
-
Biocatalytic C-H Oxidation: An enzyme, such as an engineered hydroxylase, selectively installs a hydroxyl group at a specific C-H bond of a simple piperidine precursor.[12][13]
-
Radical Cross-Coupling: The newly introduced hydroxyl group then serves as a handle for a subsequent nickel-electrocatalyzed radical cross-coupling reaction to introduce a wide range of substituents.[12][13]
Performance Analysis: This modular approach provides rapid access to a diverse library of enantiopure piperidines that were previously difficult to synthesize.[12][13]
Experimental Protocol: Biocatalytic C-H Oxidation (General Concept)
Procedure:
-
A whole-cell biotransformation is set up containing the piperidine substrate, a suitable buffer, glucose (as a carbon source), and the engineered E. coli cells expressing the hydroxylase enzyme.
-
The reaction is incubated at a controlled temperature with shaking for a specified period.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the cells are removed by centrifugation, and the supernatant is extracted with an organic solvent.
-
The organic extracts are dried and concentrated to yield the hydroxylated piperidine intermediate, which is then used in the subsequent cross-coupling step.
Immobilized Lipase-Catalyzed Multicomponent Reaction: This method utilizes an immobilized enzyme to catalyze a one-pot multicomponent reaction for the synthesis of polyfunctionalized piperidines.[16][17]
Mechanistic Rationale: An immobilized lipase, such as Candida antarctica lipase B (CALB), acts as a reusable and efficient biocatalyst for the condensation of a benzaldehyde, an aniline, and an acetoacetate ester to form the piperidine ring.[16]
Performance Analysis: This method offers good to excellent yields and the catalyst can be recycled for multiple runs, making it a sustainable and cost-effective approach.[16]
Comparative Analysis and Future Outlook
The choice of synthetic methodology for a given piperidine derivative depends on several factors, including the desired substitution pattern, stereochemical requirements, scalability, and cost.
| Methodology | Key Advantages | Key Limitations | Best Suited For |
| Catalytic Hydrogenation | Atom-economical, scalable, direct. | Requires high pressure, potential for over-reduction, limited functional group tolerance. | Large-scale synthesis of simple piperidines from pyridine precursors. |
| Reductive Amination | Convergent, versatile, mild conditions. | Primarily for N-substituted piperidines, requires dicarbonyl precursors. | Rapid synthesis of N-substituted piperidine libraries. |
| Catalytic Asymmetric Synthesis | Excellent enantiocontrol, access to complex structures. | Often requires specialized catalysts and ligands, may not be cost-effective for large scale. | Synthesis of high-value, enantiomerically pure piperidine derivatives. |
| Biocatalysis | High selectivity, green and sustainable, mild reaction conditions. | Substrate scope can be limited by enzyme specificity, requires expertise in biocatalysis. | Enantioselective synthesis and late-stage functionalization of complex piperidines. |
Workflow Comparison Diagram
Sources
- 1. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 13. news-medical.net [news-medical.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. [PDF] First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Comprehensive Disposal Protocol for Tert-butyl methyl(piperidin-3-ylmethyl)carbamate and Related Piperidine Carbamates
This guide provides a detailed, safety-first protocol for the proper disposal of tert-butyl methyl(piperidin-3-ylmethyl)carbamate and structurally related piperidine carbamates. These compounds are valuable intermediates in pharmaceutical development, and their handling requires a thorough understanding of their chemical properties and the associated regulatory disposal frameworks. The core principle of this directive is that this chemical must be treated as a regulated hazardous waste from the moment it is deemed unnecessary for further use.
Hazard Profile & Immediate Safety Precautions
Before handling or preparing for disposal, it is imperative to be fully aware of the potential hazards associated with this class of compounds. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires that laboratory personnel have access to and understand the Safety Data Sheet (SDS) for every chemical they handle.
While specific hazard profiles can vary slightly between isomers and derivatives, the data for closely related piperidine carbamates presents a consistent safety profile.[1][2][3][4]
Table 1: Consolidated Hazard Information for Piperidine Carbamate Derivatives
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Skin & Eye Contact | GHS07 | Warning | H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[3] Note: Some derivatives may be classified as H314: Causes severe skin burns and eye damage.[1][2] |
| Inhalation | GHS07 | Warning | H335: May cause respiratory irritation.[1][2][3] |
| Ingestion | GHS07 | Warning | H302: Harmful if swallowed.[2][5] |
Causality Behind Precautions: The carbamate and piperidine functional groups necessitate specific handling procedures. Skin and eye irritation are common due to the chemical's reactivity with biological tissues. Therefore, appropriate Personal Protective Equipment (PPE) is not merely recommended; it is essential to prevent chemical exposure.
Mandatory PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from incidental contact.
Chemical Incompatibilities: Store this compound and its waste away from strong oxidizing agents.[3] Mixing can lead to vigorous, exothermic reactions, creating a significant safety hazard.
The Core Disposal Directive: Segregation as Hazardous Waste
Under no circumstances should this compound or its solutions be disposed of down the sink or in general solid waste.[6][7]
-
Environmental Rationale: Carbamate-based compounds are not readily degraded by standard biological wastewater treatment processes.[8] Their release into sewer systems can harm aquatic ecosystems and compromise water treatment efficacy.
-
Regulatory Rationale: The U.S. Environmental Protection Agency (EPA) regulates carbamate production wastes under the Resource Conservation and Recovery Act (RCRA).[9][10] While specific listings have evolved, the entire class of chemicals is managed as hazardous waste, requiring a specific treatment and disposal pathway.[9][11]
Step-by-Step Waste Accumulation Protocol
This protocol ensures that waste is handled safely at its point of generation and is prepared correctly for final disposal by trained professionals.
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[8][12] This area must be under the control of the laboratory personnel generating the waste. Do not move waste from the room where it was generated to another for storage.[12]
Step 2: Select a Compatible Waste Container
The integrity of the waste containment system is paramount.
-
Material: Use a container made of material compatible with the chemical. The original product container is often the best choice.[6] Otherwise, high-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[12] Glass may be used, but ensure it is properly protected from breakage.
-
Condition: The container must be in good condition, free of leaks, and have a tight-fitting screw cap.[8]
-
Headroom: Do not fill the container to the brim. Always leave at least one inch of headroom to allow for vapor expansion.[8]
Step 3: Properly Label the Waste Container
Labeling is a critical safety and regulatory step. The label must be affixed to the container as soon as the first drop of waste is added.
-
Content: The label must clearly state "HAZARDOUS WASTE".
-
Identification: List the full chemical name: "this compound". If it is a solution, list all components and their approximate percentages.
Step 4: Waste Collection & Storage
-
Segregation: Keep solid and liquid waste in separate containers.[13]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[6][8] This prevents the release of vapors and protects against spills.
-
Storage Location: Store the container in your designated SAA, away from strong oxidizing agents.[8] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[13]
Arranging for Final Disposal
The final treatment and disposal of this chemical waste must be handled by licensed professionals.
-
Contact EH&S: Once your waste container is full or you have no further use for the material, contact your institution's Environmental Health & Safety (EH&S) department (sometimes called the Office of Clinical and Research Safety or a similar name) to request a waste pickup.[6][12]
-
Professional Handling: Your EH&S department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, it will be managed according to EPA regulations for carbamate wastes, which often involves controlled incineration or other specified Best Demonstrated Available Technologies (BDAT).[7][9]
Disposal of Contaminated Materials & Empty Containers
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the chemical should be collected in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Empty Containers: An unrinsed container that held this chemical is still considered hazardous waste.[6] To be disposed of as regular trash, a container must be thoroughly emptied so that no material can be readily poured or scraped out.[6] For best practice, triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface all chemical labels on the container and remove the cap before placing it in the appropriate recycling or trash receptacle.[6]
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper management of this compound waste in a laboratory setting.
Sources
- 1. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. echemi.com [echemi.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 10. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
